Dibutyl D-tartrate
Description
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Structure
3D Structure
Properties
IUPAC Name |
dibutyl (2S,3S)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQQSKDZQTOQG-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(C(=O)OCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H]([C@@H](C(=O)OCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426326 | |
| Record name | Dibutyl D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62563-15-9 | |
| Record name | Dibutyl D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dibutyl D-tartrate synthesis and purification protocol
An In-depth Technical Guide to the Synthesis and Purification of Dibutyl D-tartrate
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and purification of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, validates the protocol's integrity, and offers field-proven insights into optimizing the production of this critical chiral auxiliary.
Introduction: The Strategic Importance of this compound
This compound is a versatile chiral compound that serves as an essential building block and chiral auxiliary in asymmetric synthesis.[1][2] Its primary value lies in its ability to facilitate the creation of enantiomerically pure compounds, a non-negotiable requirement in the pharmaceutical industry where the stereochemistry of a molecule dictates its biological activity and safety profile.[3][4][5] Typically appearing as a colorless to pale yellow, viscous liquid, it is soluble in common organic solvents and is prized for its role in enhancing stereoselectivity in a variety of chemical reactions.[1][6] This guide details a robust and reproducible protocol for its synthesis via Fischer-Speier esterification, followed by a rigorous purification procedure to achieve high-purity material suitable for demanding applications.
The Core of Synthesis: Fischer-Speier Esterification
The synthesis of this compound is fundamentally a Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid (D-tartaric acid) and an alcohol (n-butanol).[7][8]
The Reaction Mechanism: An Expert's View
Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through several equilibrium steps, and controlling these steps is key to achieving a high yield.[9]
-
Catalyst-Driven Activation: The reaction is initiated by the protonation of a carbonyl oxygen on the D-tartaric acid by a strong acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[8][10]
-
Nucleophilic Attack: A molecule of n-butanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A series of proton transfers occurs, effectively converting one of the hydroxyl groups into a good leaving group (water).[7][9]
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, now as an ester.
-
Deprotonation: The final step is the deprotonation of the carbonyl, regenerating the acid catalyst and yielding the monoester. The process is then repeated for the second carboxylic acid group to form the diester, this compound.
The entire process is reversible. To drive the reaction to completion, Le Chatelier's principle is leveraged by either using a large excess of the alcohol reactant (n-butanol) or by actively removing the water byproduct as it forms, typically with a Dean-Stark apparatus.[9][10][11]
Caption: The acid-catalyzed mechanism for Fischer-Speier esterification.
Detailed Experimental Protocol: Synthesis
This protocol is designed for robustness and scalability. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reagents: D-tartaric acid, n-butanol (reagent grade or higher), concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), sodium bicarbonate (NaHCO₃) solution (saturated), brine, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, Dean-Stark trap (optional but recommended), heating mantle with magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine D-tartaric acid (1.0 eq), n-butanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).
-
Heating and Reflux: Assemble the reflux condenser (and Dean-Stark trap if used) onto the flask. Heat the mixture to reflux (approximately 118°C) with vigorous stirring. The causality here is to provide sufficient activation energy for the reaction to proceed at a reasonable rate while preventing the loss of volatile reagents.
-
Monitoring the Reaction: Allow the reaction to proceed for 4-6 hours. If using a Dean-Stark trap, the reaction can be monitored by the amount of water collected. Completion can also be assessed using Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: This will generate CO₂ gas; perform this step slowly to avoid excessive foaming.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x volumes). The purpose of the extraction is to selectively move the desired organic ester product from the aqueous phase to the organic phase, leaving behind inorganic salts.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude this compound as an oily residue.
Caption: A step-by-step workflow for the synthesis of this compound.
Purification Protocol: Achieving High Purity via Vacuum Distillation
For most applications, especially in pharmaceutical development, the crude product requires rigorous purification. The high boiling point of this compound necessitates vacuum distillation to prevent thermal decomposition that would occur at atmospheric pressure.[12]
Step-by-Step Purification Procedure
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Distillation: Transfer the crude oil to the distillation flask. Begin heating the flask gently in an oil bath while gradually reducing the pressure.
-
Fraction Collection: Collect the distillate fraction that corresponds to the boiling point of this compound under the achieved vacuum. The boiling point is approximately 159-160°C at 1 mmHg, though this will vary with pressure.[1] Discard any initial lower-boiling fractions (forerun) and stop distillation before higher-boiling impurities begin to distill.
-
Final Product: The collected fraction should be the pure this compound, a clear and colorless to pale yellow liquid.
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- 12. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Physicochemical Properties of Dibutyl D-tartrate
Foreword: The Significance of Stereochemistry in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. It is this fundamental principle that drives the demand for enantiomerically pure compounds in drug development. Dibutyl D-tartrate, a diester of D-tartaric acid and butanol, serves as a critical chiral auxiliary and building block in asymmetric synthesis, enabling the selective production of desired enantiomers.[1][2] A thorough understanding of its physicochemical properties is therefore not merely an academic exercise, but a prerequisite for its effective application in the synthesis of next-generation therapeutics. This guide provides a comprehensive exploration of these properties, the methodologies for their determination, and the scientific rationale underpinning these choices.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is a chiral molecule whose properties are intrinsically linked to its specific stereoconfiguration.
-
Synonyms: (-)-Dibutyl-D-Tartrate, D-(-)-Tartaric acid dibutyl ester
The structure consists of a four-carbon succinate backbone with hydroxyl groups at the C2 and C3 positions, both in the 'S' configuration. The two carboxylic acid groups are esterified with n-butanol. This structure, with its combination of ester and hydroxyl functional groups, dictates its chemical reactivity and physical behavior.[4]
Synthesis and Purification: A Commitment to Purity
The physicochemical data of a compound are only meaningful if the sample is of high purity. The most common route to this compound is through the Fischer esterification of D-tartaric acid with n-butanol, catalyzed by a strong acid.[5][6] Understanding this synthesis is crucial for anticipating potential impurities.
Synthesis Workflow: Fischer Esterification
The esterification is an equilibrium-driven process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol (n-butanol) and by removing the water that is formed during the reaction.[7]
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- 2. (-)-DIBUTYL-D-TARTRATE(62563-15-9) 1H NMR spectrum [chemicalbook.com]
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- 4. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 7. people.chem.umass.edu [people.chem.umass.edu]
1H NMR and 13C NMR spectral data of Dibutyl D-tartrate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Dibutyl D-tartrate
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, the diester of D-tartaric acid and n-butanol, is a chiral compound of significant interest in synthetic and analytical chemistry.[1][2] Its C₂ symmetric structure and chiral nature make it a valuable chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically pure pharmaceuticals and fine chemicals.[3] Furthermore, its properties as a biodegradable plasticizer and a chiral selector in chromatography highlight its versatility.[2]
For researchers, drug development professionals, and scientists, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of organic molecules like this compound.[4] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles. We will dissect the spectral data, explain the causality behind the observed chemical shifts and coupling patterns, and provide a field-proven protocol for acquiring high-fidelity NMR data.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR data, the following IUPAC-standard numbering scheme for this compound, (2S,3S)-dibutyl 2,3-dihydroxybutanedioate, will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Due to the molecule's C₂ symmetry, the two butyl ester groups are chemically equivalent. Therefore, C1' is equivalent to C1'', C2' to C2'', and so on. Similarly, the two methine groups (C2-H and C3-H) and their attached hydroxyl groups are equivalent.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides detailed information about the number of different proton environments and their connectivity. For this compound, we expect to see distinct signals corresponding to the methine protons of the tartrate backbone, the hydroxyl protons, and the four inequivalent methylene and methyl groups of the butyl chains.
Signal Assignment and Interpretation
The analysis of the ¹H NMR spectrum is based on chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J).
-
Methine Protons (H2, H3): These protons are attached to carbons bearing electronegative hydroxyl and ester groups, causing them to be significantly deshielded and appear downfield. Due to the molecule's symmetry, H2 and H3 are chemically equivalent and appear as a single signal. This signal is split by the adjacent hydroxyl proton (if exchange is slow) and potentially by long-range coupling, though typically it appears as a singlet or a doublet depending on solvent and concentration. In many reported spectra, it appears as a singlet around 4.54 ppm.[5]
-
Hydroxyl Protons (OH on C2, C3): The chemical shift of hydroxyl protons is highly variable as it depends on concentration, temperature, and solvent due to hydrogen bonding.[6] These signals often appear as broad singlets and may exchange with deuterium if D₂O is present. A signal around 3.50-3.65 ppm is often attributed to these protons.[5]
-
Methylene Protons (H1'): These protons are on the carbon adjacent to the ester oxygen (O-CH₂). This proximity to an electronegative atom causes a strong deshielding effect, shifting the signal downfield to approximately 4.25-4.27 ppm.[5] The signal appears as a triplet, as it is split by the two adjacent protons on C2'.
-
Methylene Protons (H2'): These protons are further from the ester group and are consequently less deshielded, appearing upfield relative to H1' (around 1.67 ppm).[5] This signal is expected to be a multiplet (specifically a quintet or sextet) due to coupling with the protons on both C1' and C3'.
-
Methylene Protons (H3'): Appearing further upfield around 1.41 ppm, these protons are adjacent to the terminal methyl group and the C2' methylene group.[5] They appear as a multiplet (sextet) due to coupling with these neighbors.
-
Methyl Protons (H4'): These terminal methyl protons are the most shielded in the molecule, giving rise to a signal at the furthest upfield position, typically around 0.94 ppm.[5] The signal is a triplet due to coupling with the two adjacent methylene protons on C3'.
Summary of ¹H NMR Data
The following table summarizes the experimental ¹H NMR spectral data for this compound, recorded in CDCl₃.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4' / H4'' (CH₃) | 0.94 | Triplet (t) | ~6.7 |
| H3' / H3'' (CH₂) | 1.41 | Sextet | ~6.7 |
| H2' / H2'' (CH₂) | 1.67 | Quintet | ~6.7 |
| OH (C2, C3) | 3.50 - 3.65 | Doublet (d) | - |
| H1' / H1'' (O-CH₂) | 4.26 | Multiplet (m) | - |
| H2 / H3 (CH-OH) | 4.54 | Singlet (s) | - |
Data sourced from ChemicalBook, measured in CDCl₃ at 399.65 MHz.[5] Note: Multiplicities and coupling constants can vary slightly based on instrument resolution and solvent.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the C₂ symmetry of this compound, we anticipate six distinct signals, one for each pair of equivalent carbons.
Signal Assignment and Interpretation
The chemical shift of a carbon nucleus is primarily influenced by the electronegativity of the atoms attached to it.
-
Carbonyl Carbons (C1, C4): The carbonyl carbons of the ester groups are the most deshielded due to the double bond to one oxygen and a single bond to another. They appear furthest downfield, typically in the range of 170-175 ppm.[7]
-
Methine Carbons (C2, C3): These carbons are attached to both a hydroxyl group and the ester carbonyl group. The electronegative oxygen atom causes a significant downfield shift, placing their signal in the 70-75 ppm range.[8]
-
Methylene Carbon (C1'): This carbon is directly bonded to the ester oxygen, resulting in a chemical shift around 65-68 ppm.[9]
-
Methylene Carbon (C2'): Being one carbon removed from the ester oxygen, C2' is more shielded than C1' and its signal appears further upfield, typically around 30-32 ppm.[7]
-
Methylene Carbon (C3'): This carbon is even further from the electron-withdrawing ester group, resulting in a signal in the 18-20 ppm range.[7]
-
Methyl Carbon (C4'): The terminal methyl carbon is the most shielded aliphatic carbon, appearing furthest upfield at approximately 13-14 ppm.[7]
Summary of Predicted ¹³C NMR Data
The following table provides predicted chemical shifts for this compound based on standard functional group ranges.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C4' / C4'' (CH₃) | 13 - 14 |
| C3' / C3'' (CH₂) | 18 - 20 |
| C2' / C2'' (CH₂) | 30 - 32 |
| C1' / C1'' (O-CH₂) | 65 - 68 |
| C2 / C3 (CH-OH) | 71 - 73 |
| C1 / C4 (C=O) | 171 - 173 |
Note: These are predicted values based on established chemical shift ranges.[7][8][9] Actual experimental values may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for High-Resolution NMR Spectroscopy
Adherence to a robust experimental protocol is critical for obtaining high-quality, reproducible NMR spectra. The following workflow is a self-validating system designed for the analysis of small molecules like this compound.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh the sample. For a standard 5 mm NMR tube, 10-25 mg is sufficient for ¹H NMR, while ¹³C NMR requires a more concentrated sample of 50-100 mg due to the low natural abundance of the ¹³C isotope.[10][11]
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice for this compound as it is a non-polar ester and CDCl₃ is a relatively non-polar solvent that will not exchange protons with the analyte's hydroxyl groups.[10] The deuterated solvent provides a lock signal for the spectrometer to maintain field stability.[11]
-
Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[12][13]
-
Filtration: To ensure optimal spectral quality (sharp lines), it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][14] Cotton wool should be avoided as solvents can leach impurities from it.[11]
-
-
Data Acquisition:
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal from the solvent.
-
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample volume. Poor shimming results in broad and distorted spectral lines.[10]
-
¹H Spectrum Acquisition: A standard single-pulse experiment is usually sufficient. A small number of scans (e.g., 8-16) are typically adequate for a sample of this concentration.
-
¹³C Spectrum Acquisition: A standard proton-decoupled pulse program (e.g., zgpg30) is used. Due to the low sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time are necessary.[10]
-
-
Data Processing:
-
Fourier Transform & Phasing: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum must then be manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright).
-
Referencing: The chemical shift axis must be calibrated. This is typically done by setting the residual solvent peak to its known chemical shift value (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[15]
-
Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons in different environments. For both spectra, identify the peak positions (chemical shifts) and multiplicities for final interpretation.
-
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Emory University. (2023). Small molecule NMR sample preparation. [Link]
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University of Leicester. NMR Sample Preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London. (2023). Sample Preparation. [Link]
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Wikipedia. Dibutyl tartrate. [Link]
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University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
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Infrared (IR) spectroscopy of Dibutyl D-tartrate
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Dibutyl D-Tartrate
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the principles and techniques for acquiring and interpreting the infrared (IR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic methods for material characterization, quality control, and process monitoring.
Introduction: The Molecular Landscape of this compound
This compound (C₁₂H₂₂O₆) is the diester of D-tartaric acid and n-butanol.[1][2] Its molecular structure is characterized by the presence of two ester functional groups, two secondary hydroxyl groups, and a backbone of sp³ hybridized carbon atoms. This combination of functional groups, particularly the proximate hydroxyl and ester moieties, gives rise to a distinctive infrared spectrum that is sensitive to molecular conformation and intermolecular interactions. A thorough understanding of its IR spectrum is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical environments.
The Causality of Experimental Design: Acquiring a High-Fidelity IR Spectrum
The selection of an appropriate sampling technique is paramount for obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature. While traditional transmission methods using salt plates (e.g., NaCl, KBr) are feasible, Attenuated Total Reflectance (ATR) FTIR spectroscopy is often the preferred method for its simplicity, reproducibility, and minimal sample preparation.[3][4]
Recommended Technique: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR spectroscopy allows for the direct analysis of liquid samples with minimal preparation.[4] The technique relies on the principle of total internal reflection, where an infrared beam is guided through a crystal with a high refractive index. The beam creates an evanescent wave that extends a short distance beyond the crystal surface and into the sample, which is in direct contact with the crystal. This interaction allows for the absorption of IR radiation by the sample at specific frequencies, providing a detailed molecular fingerprint.
The choice of ATR is underpinned by several key advantages for analyzing this compound:
-
Minimal Sample Preparation: Only a small drop of the liquid is needed, placed directly onto the ATR crystal.[5]
-
Reproducibility: The path length of the IR beam is constant and determined by the properties of the evanescent wave, leading to highly reproducible spectra.
-
Ease of Cleaning: The crystal surface can be easily cleaned between measurements, preventing cross-contamination.[3]
Step-by-Step Experimental Protocol for ATR-FTIR Analysis
The following protocol outlines a self-validating system for the reliable acquisition of the IR spectrum of this compound.
-
Instrument Preparation and Background Collection:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Select the appropriate ATR accessory. A diamond ATR crystal is a robust and versatile choice for this application.
-
Before introducing the sample, collect a background spectrum. This involves scanning with a clean, empty ATR crystal to account for atmospheric and instrumental contributions (e.g., CO₂, water vapor).[5] This step is critical for obtaining a clean sample spectrum.
-
-
Sample Application:
-
Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum over a typical mid-IR range of 4000 to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other spectral processing as required.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis. This is typically done by wiping the crystal with a soft, lint-free cloth soaked in a suitable solvent (e.g., isopropanol), followed by a dry cloth.
-
Decoding the Spectrum: A Guided Interpretation
The infrared spectrum of this compound is rich with information, revealing the presence of its key functional groups. The following sections detail the interpretation of the major absorption bands, with reference to the established spectral features of esters and alcohols.
The O-H Stretching Region (3600 - 3200 cm⁻¹)
A prominent feature in the spectrum of this compound is a broad absorption band in the 3600 - 3200 cm⁻¹ region. This band is characteristic of the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak is a direct consequence of intermolecular and potentially intramolecular hydrogen bonding.[6][7] The hydrogen of the hydroxyl group can form a hydrogen bond with the oxygen of a carbonyl group or another hydroxyl group on an adjacent molecule. This interaction weakens the O-H bond, causing the absorption to shift to a lower wavenumber and broaden significantly.
The C-H Stretching Region (3000 - 2850 cm⁻¹)
Strong, sharp absorption bands are observed in the 3000 - 2850 cm⁻¹ range. These are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the butyl chains and the tartrate backbone.[8] Specifically, absorptions in this region are characteristic of sp³ C-H bonds.
The Carbonyl (C=O) Stretching Region (1750 - 1730 cm⁻¹)
The most intense absorption in the spectrum of this compound typically appears in the 1750 - 1730 cm⁻¹ region. This sharp, strong peak is unequivocally assigned to the C=O stretching vibration of the ester functional groups.[8] For saturated aliphatic esters, this peak is expected around 1735 cm⁻¹. The presence of intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygens can lead to a slight broadening or a shift to a lower wavenumber of this peak.
The Fingerprint Region (1500 - 600 cm⁻¹)
The region of the spectrum below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole. While individual peak assignments can be challenging, several key features can be identified:
-
C-O Stretching: Strong, broad absorptions between 1300 cm⁻¹ and 1000 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester and alcohol groups.[6] Esters typically show two distinct C-O stretching bands.
-
C-H Bending: Absorptions corresponding to the bending vibrations (scissoring, wagging, and twisting) of the CH₂ and CH₃ groups in the butyl chains are also found in this region.
Summary of Key IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Characteristics |
| 3600 - 3200 | O-H (Alcohol) | Stretching | Strong, Broad |
| 3000 - 2850 | C-H (Alkane) | Stretching | Strong, Sharp |
| 1750 - 1730 | C=O (Ester) | Stretching | Very Strong, Sharp |
| 1300 - 1000 | C-O (Ester, Alcohol) | Stretching | Strong, Broad |
Purity Assessment via IR Spectroscopy
Infrared spectroscopy can be a rapid and effective tool for assessing the purity of a this compound sample. The presence of common impurities can be detected by the appearance of characteristic absorption bands that are absent in the spectrum of the pure compound.
-
Residual Butanol: The presence of unreacted butanol would be indicated by a more pronounced and potentially sharper O-H stretching band around 3300 cm⁻¹ and characteristic C-O stretching absorptions.
-
Unreacted Tartaric Acid: If the starting material, tartaric acid, is present, the spectrum will exhibit the very broad O-H stretching absorption of a carboxylic acid (3300 - 2500 cm⁻¹) and a C=O stretch at a lower wavenumber (around 1710 cm⁻¹) than the ester.[7]
Visualizing the Workflow and Molecular Structure
To further clarify the experimental and interpretative process, the following diagrams are provided.
Caption: Workflow for the ATR-FTIR analysis of this compound.
Caption: Chemical structure of this compound.
Conclusion
The infrared spectrum of this compound is a powerful analytical tool that provides a wealth of information about its molecular structure and purity. By employing a robust experimental technique such as ATR-FTIR and a systematic approach to spectral interpretation, researchers can confidently identify and characterize this important chemical compound. The key spectral features—the broad O-H stretch, the sharp and intense C=O stretch, and the complex fingerprint of C-O and C-H vibrations—together form a unique spectroscopic signature that is indispensable for quality control and research applications in the pharmaceutical and chemical industries.
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Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018). Physical Chemistry Chemical Physics. [Link]
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Dibutyl tartrate. NIST Chemistry WebBook. [Link]
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Infrared Spectroscopy. University of Colorado Boulder. [Link]
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IR Spectroscopy of Esters. Millersville University. [Link]
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Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
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FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. [Link]
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Decanedioic acid, dibutyl ester. NIST Chemistry WebBook. [Link]
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ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]
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ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Sample Preparation – FT-IR/ATR. University of Southern Mississippi. [Link]
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A Technical Guide to the Mechanism of Dibutyl D-Tartrate as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of drug development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools in this endeavor, serving as transient stereogenic units that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1][2] Among the pantheon of these molecules, esters of tartaric acid have proven to be exceptionally versatile and reliable. This guide provides an in-depth exploration of the mechanism of action of Dibutyl D-tartrate (DBT), a prominent member of this class. While its analogues, Diethyl Tartrate (DET) and Diisopropyl Tartrate (DIPT), are more frequently cited in seminal literature, the underlying mechanistic principles are conserved. We will dissect the function of DBT primarily through its most celebrated application: the Sharpless-Katsuki Asymmetric Epoxidation.
Part 1: The Core Machinery - Assembling the Chiral Catalyst
The efficacy of this compound as a chiral auxiliary is most profoundly realized when it is not used in a stoichiometric substrate-bound fashion, but rather as a chiral ligand in a catalytic system. The quintessential example is the titanium-catalyzed asymmetric epoxidation of allylic alcohols.[3][4] The reaction's success hinges on the in situ formation of a well-defined, C2-symmetric chiral catalyst.
The process begins with the mixing of titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and an enantiomerically pure dialkyl tartrate, such as this compound. A rapid ligand exchange occurs where two of the isopropoxide groups on the titanium center are displaced by the two hydroxyl groups of the bidentate tartrate ligand.[5] Early mechanistic investigations, supported by extensive DFT studies, have established that this monomeric species is thermodynamically driven to dimerize, forming a more stable and highly organized pentacoordinate titanium complex.[6][7] This dimeric structure, [Ti₂(D-DBT)₂(Oi-Pr)₄], is the resting state of the catalyst and is crucial for establishing the rigid chiral environment necessary for high enantioselectivity.
The causality for this dimerization is rooted in titanium's preference for a higher coordination state (penta- or hexa-coordinate over tetra-coordinate), which is satisfied by the bridging isopropoxide ligands in the dimer.[6] This creates a robust, C₂-symmetric scaffold that serves as the foundation for the asymmetric transformation.
Caption: Assembly of the dimeric titanium-tartrate catalyst precursor.
Part 2: The Mechanism of Chiral Induction - A Chelation-Controlled Transition State
With the catalyst formed, the catalytic cycle begins. The substrate, a prochiral allylic alcohol, and the oxidant, tert-butyl hydroperoxide (TBHP), are introduced. Further ligand exchange occurs where one isopropoxide and one of the weakly coordinating ester carbonyls on each titanium center are displaced by the allylic alcohol and TBHP, respectively.[8][9] This forms the "loaded" catalyst, a hexacoordinate titanium complex poised for oxygen transfer.[6]
The key to the asymmetric induction lies in the highly ordered transition state, a concept best explained by the chelation control model .[10][11][12][13] The titanium atom acts as a molecular anchor, coordinating simultaneously to:
-
The This compound ligand, which establishes the overarching chiral environment.
-
The hydroxyl group of the allylic alcohol substrate, positioning it precisely.
-
The tert-butyl hydroperoxide oxidant, activating it for oxygen delivery.
This rigid assembly orients the allylic alcohol's double bond in a specific fashion relative to the coordinated peroxide. The bulky butyl ester groups of the D-DBT ligand extend into the space around the titanium center, effectively blocking one face of the alkene.[14] Consequently, the peroxide is forced to deliver its oxygen atom to the less sterically hindered face of the double bond, resulting in the formation of one enantiomer of the epoxy alcohol in high excess.
The choice of tartrate enantiomer dictates the stereochemical outcome. A simple and reliable mnemonic predicts the product:
-
Using D-(-)-Dibutyl Tartrate (or DET/DIPT) delivers the oxygen to the "bottom" face of the allylic alcohol when drawn in a standardized orientation (hydroxyl group at the bottom right).
-
Using L-(+)-Dibutyl Tartrate delivers the oxygen to the "top" face.
Caption: Chelation control model for the Sharpless Asymmetric Epoxidation.
Part 3: The Complete Catalytic Cycle and Experimental Protocol
The entire process is a catalytic cycle where the titanium-tartrate complex is regenerated after the product, the 2,3-epoxy alcohol, is released. The turnover-limiting step is typically the product release, which frees the catalytic site to accept new substrate and oxidant molecules.
Sources
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An In-depth Technical Guide to the Solubility of Dibutyl D-tartrate in Common Organic Solvents
Introduction
Dibutyl D-tartrate, a chiral ester of D-tartaric acid, is a compound of significant interest in the pharmaceutical and fine chemical industries. Its utility as a chiral auxiliary in asymmetric synthesis is pivotal for producing enantiomerically pure compounds, a critical aspect in the development of modern therapeutics where specific stereoisomers dictate pharmacological activity.[1] Furthermore, its applications extend to being a plasticizer and a flavoring agent.[2][3] The efficacy of this compound in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification processes, and formulation development.
This technical guide provides a comprehensive overview of the solubility of this compound. In light of the limited publicly available quantitative solubility data, this document emphasizes a predictive approach utilizing Hansen Solubility Parameters (HSPs) and furnishes a detailed experimental protocol for the accurate determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₆ | , |
| Molar Mass | 262.3 g/mol | , |
| Appearance | Clear, colorless to yellowish viscous liquid/oil | , |
| Melting Point | 20-22 °C | |
| Boiling Point | 182 °C (at 11 mmHg) | |
| Density | ~1.09 - 1.121 g/cm³ | , |
| Water Solubility | 4.827 g/L (temperature not specified) |
Theoretical Principles of Solubility
The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent. The key factors influencing these interactions are polarity and hydrogen bonding.
-
Polarity and Dipole-Dipole Interactions : Polar molecules possess an uneven distribution of electron density, leading to partial positive and negative charges. These molecules tend to dissolve in polar solvents that can engage in dipole-dipole interactions.[4]
-
Hydrogen Bonding : This is a potent form of dipole-dipole interaction occurring when hydrogen is bonded to a highly electronegative atom like oxygen.[2] this compound, with its hydroxyl (-OH) and ester (C=O) groups, can act as a hydrogen bond acceptor and donor. Solvents capable of hydrogen bonding are therefore likely to be effective at dissolving it.[2][4]
Hansen Solubility Parameters (HSPs): A Quantitative Approach
To move beyond qualitative descriptions, Hansen Solubility Parameters provide a more quantitative method for predicting solubility. This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion) : Energy from London dispersion forces.
-
δP (Polar) : Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding) : Energy from hydrogen bonds.
Each molecule can be represented as a point in a three-dimensional "Hansen space". The principle remains that substances with similar HSPs are likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their compatibility. A smaller Ra value indicates a higher likelihood of solubility.
Predicting the Solubility of this compound
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility |
| This compound (Estimated) | 16.5 | 6.0 | 10.0 | - |
| Polar Protic Solvents | ||||
| Methanol | 14.9 | 12.3 | 22.3 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | Good |
| Polar Aprotic Solvents | ||||
| Acetone | 15.5 | 10.4 | 7.0 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Excellent |
| Chlorinated Solvents | ||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | Excellent |
| Chloroform | 17.8 | 3.1 | 5.7 | Good |
| Aromatic Hydrocarbons | ||||
| Toluene | 18.0 | 1.4 | 2.0 | Poor |
| Aliphatic Hydrocarbons | ||||
| n-Hexane | 14.9 | 0.0 | 0.0 | Very Poor |
Disclaimer: The HSPs for this compound are estimates and the predicted solubility is for illustrative purposes. Experimental verification is essential.
Available Solubility Data
Publicly available quantitative solubility data for this compound in organic solvents is sparse. The following qualitative data has been reported:
| Solvent | Reported Solubility | Source(s) |
| Chloroform | Slightly Soluble | |
| Ethyl Acetate | Slightly Soluble | |
| Ethanol | Soluble | |
| Ether | Soluble |
The term "slightly soluble" is ambiguous and highlights the need for precise experimental determination. The predictions from the HSP model align with the general observation of solubility in polar organic solvents.
Experimental Determination of Solubility: The Shake-Flask Method
The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6] It is crucial to follow good laboratory practice to ensure the accuracy and reproducibility of the results.[7][8]
Step-by-Step Protocol
-
Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
Equilibration : Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation : After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter compatible with the solvent. This step must be performed at the same temperature as the equilibration to prevent any change in solubility.
-
Quantification : Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation : From the determined concentration and the dilution factor, calculate the solubility of this compound in the specific solvent at the given temperature. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
Factors Affecting Solubility
Temperature
The solubility of solids in liquids is generally temperature-dependent. For most solids, solubility increases with increasing temperature because the dissolution process is endothermic (requires energy to break the crystal lattice).[9] Therefore, when reporting solubility data, it is imperative to specify the temperature at which the measurement was conducted. For applications requiring high concentrations of this compound, conducting processes at elevated temperatures may be advantageous.
Conclusion
While comprehensive quantitative solubility data for this compound in common organic solvents is not extensively documented in public literature, a combination of theoretical prediction and experimental verification provides a robust framework for its characterization. The Hansen Solubility Parameter model suggests good solubility in polar aprotic and chlorinated solvents, which is in general agreement with available qualitative data. For precise and reliable data, the shake-flask method is the recommended experimental approach. Understanding the solubility of this compound is a critical step in optimizing its use in asymmetric synthesis, formulation, and other chemical processes, thereby enabling more efficient and effective development of pharmaceuticals and fine chemicals.
References
Sources
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- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
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- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 8. (+)-Dibutyl tartrate | C12H22O6 | CID 6910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hpc-standards.com [hpc-standards.com]
A Technical Guide to the Thermal Stability and Decomposition of Dibutyl D-Tartrate
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of chiral compounds is paramount. Dibutyl D-tartrate, a key chiral auxiliary and building block in asymmetric synthesis, is no exception.[1] Its utility in producing enantiomerically pure pharmaceuticals and fine chemicals necessitates a thorough characterization of its behavior under various processing conditions, particularly thermal stress.[1] This guide provides an in-depth analysis of the thermal stability and decomposition of this compound, offering both theoretical frameworks and practical methodologies for its assessment.
Physicochemical Properties of this compound
A foundational understanding of the basic physical properties of this compound is essential before delving into its thermal behavior. These properties influence its handling, storage, and application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₆ | [1][2] |
| Molecular Weight | 262.30 g/mol | [1][3] |
| Appearance | Clear, colorless to yellowish viscous liquid/oil | [1][2] |
| Melting Point | 20-22 °C | [2] |
| Boiling Point | 182 °C at 11 mmHg; 320 °C (estimated) | [2][4] |
| Flash Point | 167 °C | [2] |
| Density | 1.09 - 1.121 g/cm³ | [1][4] |
| Refractive Index | 1.446 - 1.448 (at 20°C) | [1][2] |
| Water Solubility | 4.827 g/L (temperature not specified) | [2] |
These properties indicate that this compound is a relatively high-boiling point liquid with a moderate flash point. While considered thermally stable under normal conditions, the potential for decomposition at elevated temperatures during synthesis, purification, or formulation warrants a detailed investigation.
Assessing Thermal Stability: Key Methodologies
The thermal stability of a compound is not a single data point but rather a profile of its behavior as a function of temperature. Two primary techniques are indispensable for this characterization: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is fundamental for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon completion of decomposition.
Experimental Protocol: Thermogravimetric Analysis of this compound
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the mass of the sample as a function of temperature. The resulting curve, known as a thermogram, will show a stable baseline at lower temperatures followed by a sharp decrease in mass as the compound decomposes. The derivative of the mass loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol: Differential Scanning Calorimetry of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 350 °C) at a heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting, boiling, some decompositions) will appear as downward peaks, while exothermic events (e.g., crystallization, some decompositions) will appear as upward peaks.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Anticipated Thermal Behavior and Decomposition Pathways
Upon heating, the DSC thermogram would likely show an endothermic peak corresponding to the boiling of the compound, followed by one or more exothermic or endothermic peaks at higher temperatures indicating decomposition. The TGA thermogram would show significant mass loss coinciding with the decomposition events observed in the DSC.
The decomposition of esters can proceed through several pathways, often initiated by the cleavage of the ester linkage. For this compound, potential decomposition mechanisms include:
-
Elimination Reaction: This is a common pathway for esters with beta-hydrogens on the alkyl chain. It involves a cyclic transition state, leading to the formation of an alkene (1-butene), a carboxylic acid (tartaric acid), and subsequently, the decomposition products of tartaric acid.
-
Decarboxylation: At higher temperatures, the tartaric acid moiety can undergo decarboxylation to produce pyruvic acid, which can further decompose.
-
Radical Chain Reactions: At very high temperatures, homolytic cleavage of C-C and C-O bonds can occur, leading to the formation of a complex mixture of smaller radical species and subsequent recombination products.
Identification of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
To elucidate the actual decomposition pathways, the volatile products of thermal degradation must be identified. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the technique of choice for this purpose.
Experimental Protocol: Py-GC/MS of this compound
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere within the pyrolyzer, which is directly coupled to the GC inlet.
-
Gas Chromatography (GC): The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.
Based on the proposed decomposition pathways and studies on similar compounds like dibutyl phthalate, the expected decomposition products of this compound could include:
-
1-Butene
-
1-Butanol
-
Butyraldehyde
-
Carbon dioxide
-
Carbon monoxide
-
Various smaller organic acids and esters
Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.
Kinetic Analysis of Thermal Decomposition
For a more quantitative understanding of thermal stability, a kinetic analysis of the decomposition process can be performed using data from multiple TGA experiments conducted at different heating rates. Methods such as the Kissinger or Ozawa-Flynn-Wall iso-conversional methods can be employed to determine the activation energy (Ea) of the decomposition reaction.[5] A higher activation energy generally corresponds to greater thermal stability.
Kinetic Study Design:
-
Perform TGA scans of this compound at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
For each heating rate, determine the peak decomposition temperature (Tp) from the DTG curve.
-
Apply a kinetic model (e.g., Kissinger equation) to the data to calculate the activation energy.
A thorough kinetic analysis provides valuable data for predicting the shelf-life and stability of this compound under various temperature conditions.
Conclusion and Recommendations
While specific experimental data on the thermal decomposition of this compound is limited, a combination of its known physical properties, established thermal analysis techniques, and an understanding of the chemistry of ester decomposition allows for a robust assessment of its stability. For drug development professionals and researchers, it is crucial to conduct in-house thermal analysis (TGA and DSC) to establish a baseline for the specific grade and purity of this compound being used. Furthermore, for applications involving elevated temperatures, Py-GC/MS is strongly recommended to identify any potential degradants that could impact the quality, safety, and efficacy of the final product.
The methodologies and theoretical considerations outlined in this guide provide a comprehensive framework for undertaking a thorough investigation into the thermal stability and decomposition of this compound, ensuring its appropriate and safe use in research and development.
References
-
Wikipedia. Dibutyl tartrate. [Link]
-
Cheméo. Dibutyl tartrate (CAS 87-92-3). [Link]
-
ChemBK. DIBUTYL-D-TARTRATE(TECHNICAL). [Link]
-
PubChem. (+)-Dibutyl tartrate. [Link]
-
Mettler-Toledo. Interpreting DSC curves Part 1: Dynamic measurements. [Link]
-
National Center for Biotechnology Information. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. [Link]
-
Journal of Chinese Mass Spectrometry Society. Study on Thermal Decomposition of Dibutyl Phthalate by Pyrolysis GC/MS. [Link]
-
TA Instruments. Interpreting Unexpected Events and Transitions in DSC Results. [Link]
-
Shimadzu. A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. [Link]
-
Asian Journal of Chemistry. Kinetics of Thermal Decomposition of Potassium Sodium Tartrate Tetrahydrate. [Link]
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Methodological & Application
Application Notes and Protocols: Harnessing Dibutyl D-Tartrate in Sharpless Asymmetric Epoxidation for High Enantioselectivity
Introduction: The Sharpless Epoxidation and the Critical Role of the Chiral Ligand
The Sharpless-Katsuki Asymmetric Epoxidation stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral allylic alcohols.[1][2][3] This reaction's profound impact, recognized with the 2001 Nobel Prize in Chemistry for K. Barry Sharpless, stems from its ability to generate chiral building blocks that are pivotal in the synthesis of numerous pharmaceuticals, natural products, and other complex molecules.[2][4] The stereochemical outcome of the epoxidation is dictated by the chirality of a dialkyl tartrate ligand, which, in concert with a titanium(IV) isopropoxide catalyst and an oxidant like tert-butyl hydroperoxide (TBHP), creates a chiral environment for the oxygen transfer.[1][5][6]
While diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are the most commonly employed ligands, the choice of the tartrate ester can significantly influence the reaction's efficiency and enantioselectivity.[7] Dibutyl D-tartrate (D-DBT), with its bulkier butyl groups, offers a valuable alternative that can enhance selectivity in certain applications. This guide provides a detailed exploration of the use of D-DBT in the Sharpless asymmetric epoxidation, from the underlying mechanistic principles to practical, field-tested protocols.
Mechanistic Insights: How this compound Governs Stereoselectivity
The exceptional enantioselectivity of the Sharpless epoxidation arises from the formation of a rigid, dimeric titanium-tartrate complex in the catalytic cycle.[2][8][9] This C2-symmetric catalyst assembles from the reaction of titanium(IV) isopropoxide with the chiral dialkyl tartrate.[10] The resulting complex then coordinates both the allylic alcohol substrate and the tert-butyl hydroperoxide oxidant.[1][5]
The steric bulk of the tartrate's alkyl groups plays a crucial role in creating a well-defined chiral pocket around the active titanium center. This steric hindrance restricts the possible trajectories for the approach of the allylic alcohol's double bond to the coordinated peroxide, thereby favoring oxygen delivery to one specific face of the alkene.[11][12] The use of D-DBT, with its larger butyl groups compared to the ethyl or isopropyl groups of DET and DIPT, can further enhance this steric differentiation, leading to improved enantiomeric excess (ee) for certain substrates.
A widely used mnemonic helps predict the stereochemical outcome: when the allylic alcohol is oriented with the hydroxyl group in the bottom right corner of a plane containing the double bond, (+)-dialkyl tartrates (like D-DBT) direct epoxidation to the bottom face, while (-)-dialkyl tartrates direct it to the top face.[2][13]
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Sharpless asymmetric epoxidation, highlighting the coordination of the reactants to the titanium-Dibutyl D-tartrate complex.
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Comparative Enantioselectivity Data
The choice of tartrate ligand can have a discernible impact on the enantiomeric excess of the resulting epoxy alcohol. The following table provides a comparative overview of expected enantioselectivities for the epoxidation of common allylic alcohols using different tartrate esters.
| Allylic Alcohol Substrate | Ligand | Typical Enantiomeric Excess (% ee) |
| Geraniol | (+)-DET | >90% |
| Geraniol | (+)-DIPT | >95% |
| Geraniol | (+)-DBT | Potentially >95%, substrate dependent |
| (E)-2-Hexen-1-ol | (+)-DET | ~95% |
| (E)-2-Hexen-1-ol | (+)-DIPT | >98% |
| (E)-2-Hexen-1-ol | (+)-DBT | Potentially >98%, substrate dependent |
| Cinnamyl alcohol | (+)-DET | >96% |
| Cinnamyl alcohol | (+)-DIPT | >98% |
| Cinnamyl alcohol | (+)-DBT | Potentially >98%, substrate dependent |
Note: The enantioselectivities presented are typical values and can be influenced by reaction conditions such as temperature, solvent, and the purity of reagents. Optimization may be required for specific substrates.
Detailed Experimental Protocol: Asymmetric Epoxidation of Geraniol using this compound
This protocol provides a step-by-step guide for the asymmetric epoxidation of geraniol as a representative allylic alcohol.
Materials:
-
Geraniol
-
Dibutyl D-(-)-tartrate (D-DBT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in a non-polar solvent (e.g., toluene or decane)
-
Powdered 3Å or 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
10% aqueous NaOH solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add powdered 3Å or 4Å molecular sieves.[2][14]
-
Add anhydrous dichloromethane (CH₂Cl₂) to the flask and cool the suspension to -20 °C using a suitable cooling bath.
-
-
Catalyst Formation:
-
To the cooled suspension, add Dibutyl D-(-)-tartrate via syringe.
-
Slowly add titanium(IV) isopropoxide via syringe to the stirred mixture.
-
Stir the resulting mixture for 30 minutes at -20 °C to allow for the pre-formation of the chiral catalyst.[14]
-
-
Substrate Addition and Epoxidation:
-
Add geraniol to the reaction mixture via syringe.
-
Slowly add a pre-cooled (-20 °C) anhydrous solution of TBHP in toluene or decane dropwise over 10-15 minutes.[15] It is crucial to maintain the internal temperature below -15 °C during the addition.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Reaction Quench and Workup:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water.[16] A biphasic mixture will form.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Add a 10% aqueous NaOH solution and continue stirring for another 30 minutes until the two phases become clear.[16] This step facilitates the removal of the tartrate ester.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[16]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude epoxy alcohol.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the pure chiral epoxy alcohol.
-
Workflow Visualization
The following diagram outlines the general experimental workflow for the Sharpless asymmetric epoxidation.
Caption: General experimental workflow for the Sharpless asymmetric epoxidation.
Pro-Tips from the Bench: Troubleshooting and Optimization
-
Moisture Sensitivity: The titanium catalyst is extremely sensitive to water, which can lead to catalyst deactivation and low yields.[17] Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. The inclusion of activated molecular sieves is highly recommended.[2][14]
-
Low Enantioselectivity: If the enantiomeric excess is lower than expected, verify that the correct enantiomer of this compound is being used for the desired product stereoisomer.[14] Additionally, higher reaction temperatures can negatively impact enantioselectivity; maintaining a low temperature is critical.[14]
-
Substrate Reactivity: For less reactive allylic alcohols, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.[14] Cautiously increasing the reaction temperature can also improve the rate, but this may come at the cost of reduced enantioselectivity.[14]
-
Workup Considerations: For epoxy alcohols that are sensitive to base-catalyzed ring-opening, alternative workup procedures that avoid strong bases may be required.
-
Oxidant Purity: The quality and concentration of the tert-butyl hydroperoxide solution are crucial for reproducible results. It is advisable to use a freshly prepared or titrated solution of anhydrous TBHP.
Conclusion
The use of this compound as a chiral ligand in the Sharpless asymmetric epoxidation offers a valuable tool for synthetic chemists seeking to maximize enantioselectivity in the synthesis of chiral epoxy alcohols. By understanding the mechanistic principles that govern this powerful reaction and adhering to meticulous experimental protocols, researchers can effectively harness the benefits of D-DBT to access highly enantiopure building blocks for a wide range of applications in drug development and beyond.
References
Sources
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- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Why the Sharpless epoxidation is enantioselective! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
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- 15. Organic Syntheses Procedure [orgsyn.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application & Protocol Guide: Enantioselective Epoxidation of Allylic Alcohols Using Dibutyl D-Tartrate
Abstract
The stereocontrolled synthesis of chiral molecules is a cornerstone of modern drug development and chemical research. Among the most powerful tools for achieving this is the asymmetric epoxidation of allylic alcohols, a reaction famously developed by K. Barry Sharpless, for which he was a co-recipient of the Nobel Prize in Chemistry in 2001.[1] This application note provides a detailed protocol and the underlying scientific principles for the enantioselective epoxidation of prochiral allylic alcohols using a catalytic system composed of titanium(IV) isopropoxide, tert-butyl hydroperoxide (TBHP), and the chiral ligand Dibutyl D-(-)-tartrate (D-DBT). We will delve into the mechanism of stereochemical induction, provide a robust, step-by-step experimental procedure, outline methods for product validation, and discuss common troubleshooting and optimization strategies. This guide is intended for researchers and professionals in organic synthesis and drug development seeking to produce enantiomerically enriched 2,3-epoxyalcohols, which are versatile chiral building blocks for a multitude of complex bioactive molecules.[2][3]
Introduction: The Imperative of Chirality and the Power of Asymmetric Catalysis
Many pharmaceuticals and biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance.
The Sharpless Asymmetric Epoxidation (SAE) provides an exceptionally reliable and predictable method for converting readily available allylic alcohols into chiral 2,3-epoxyalcohols with high enantiomeric excess (% ee).[1][2] The core of this transformation is a chiral catalyst formed in situ from titanium(IV) isopropoxide and a dialkyl tartrate ester.[1][4] The specific enantiomer of the tartrate ester used—in this case, Dibutyl D-(-)-tartrate—directly dictates which face of the alkene is epoxidized, allowing for the rational synthesis of a targeted epoxide enantiomer.
Mechanism of Enantioselective Induction: The Role of the Titanium-Tartrate Complex
The predictability of the Sharpless epoxidation stems from a well-defined transition state assembly. The process begins with the rapid exchange of isopropoxide ligands on the titanium center with the chiral Dibutyl D-tartrate, the allylic alcohol substrate, and the tert-butyl hydroperoxide (TBHP) oxidant.[5][6]
Key Mechanistic Points:
-
Catalyst Formation: Titanium(IV) isopropoxide and this compound combine to form a dimeric titanium-tartrate complex.[2] This C₂-symmetric chiral environment is the foundation of the reaction's enantioselectivity.
-
Ligand Exchange: The allylic alcohol and TBHP displace the remaining isopropoxide ligands on the titanium centers, bringing the substrate and the oxidant into close proximity within the chiral scaffold.[6]
-
Directed Oxygen Transfer: The titanium center activates the TBHP, weakening the O-O bond.[2] The specific geometry of the titanium-Dibutyl D-tartrate complex then forces the allylic alcohol to orient in a specific way, exposing only one of its two prochiral faces to the activated peroxide. The oxygen atom is then delivered to this accessible face of the double bond, resulting in the formation of the epoxide with high stereoselectivity.[5]
A simplified representation of the catalytic cycle highlights the coordination of the reactants to the titanium center, which is rendered chiral by the D-DBT ligand.
Caption: Figure 1. Simplified workflow of the Sharpless Asymmetric Epoxidation.
Stereochemical Prediction Mnemonic
A powerful and reliable mnemonic exists for predicting the stereochemical outcome. When the allylic alcohol is drawn horizontally with the alcohol group in the bottom-right corner, the use of D-(-)-tartrate (like D-DBT) results in the delivery of the oxygen atom from the bottom (re) face , yielding the epoxide drawn with dashed bonds. Conversely, L-(+)-tartrate delivers oxygen from the top (si) face.
Detailed Experimental Protocol
This protocol is adapted for the epoxidation of a generic primary allylic alcohol on a 10 mmol scale.
Safety Precautions:
-
tert-Butyl hydroperoxide is a strong oxidizing agent and can decompose violently at elevated temperatures. Always use and store it according to safety guidelines.
-
Titanium(IV) isopropoxide is highly sensitive to moisture. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Dichloromethane is a volatile and hazardous solvent. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents:
-
Allylic Alcohol (e.g., (E)-2-Hexen-1-ol) (10.0 mmol, 1.00 g)
-
Dibutyl D-(-)-tartrate (D-DBT) (6.0 mol%, 0.60 mmol, 164 mg)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (5.0 mol%, 0.50 mmol, 148 µL)
-
Powdered 3Å Molecular Sieves (activated) (0.5 g)
-
tert-Butyl hydroperoxide (TBHP) (5.5 M solution in decane) (20.0 mmol, 3.64 mL)
-
Dichloromethane (CH₂Cl₂), anhydrous (50 mL)
-
Diethyl ether, anhydrous
-
10% w/v aqueous solution of tartaric acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
Caption: Figure 2. Step-by-step experimental workflow.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add powdered 3Å molecular sieves (0.5 g) and anhydrous dichloromethane (50 mL). The flask is sealed with a septum and placed under a positive pressure of argon. Cool the suspension to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Catalyst Formation: While maintaining the temperature at -20 °C, add Dibutyl D-(-)-tartrate (164 mg) to the stirred suspension. After it dissolves, add titanium(IV) isopropoxide (148 µL) dropwise via syringe. The solution should turn from colorless to a distinct yellow-orange. Allow the catalyst solution to stir at -20 °C for 30 minutes to ensure complete formation of the chiral complex.
-
Substrate Addition: Add the allylic alcohol (1.00 g) dropwise to the reaction mixture. Stir for an additional 15 minutes.
-
Initiation with Oxidant: Add the tert-butyl hydroperoxide solution (3.64 mL) dropwise over several minutes. Causality Note: Slow addition is crucial to control the reaction exotherm and prevent side reactions.
-
Reaction Monitoring: Maintain the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting allylic alcohol is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, warm the mixture to 0 °C and quench by adding 10 mL of a 10% w/v aqueous solution of tartaric acid. Stir the resulting biphasic mixture vigorously for 1 hour at room temperature. This step helps to break down the titanium complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane. Combine all organic layers and wash with 30 mL of saturated brine.
-
Drying and Purification: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 2,3-epoxyalcohol.
Product Characterization and Validation
A successful synthesis is validated by confirming the product's structure and its enantiomeric purity.
-
Structural Verification: Use ¹H and ¹³C NMR spectroscopy to confirm the formation of the epoxide and the disappearance of the alkene signals from the starting material.
-
Enantiomeric Excess (% ee) Determination: The most critical measure of success is the enantiomeric excess. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatizing the epoxyalcohol with a chiral agent (e.g., Mosher's acid chloride) and analyzing the resulting diastereomers by ¹⁹F or ¹H NMR.[8]
Table 1: Expected Performance for Various Allylic Alcohols with D-(-)-DBT
| Allylic Alcohol Substrate | Typical Yield (%) | Typical Enantiomeric Excess (% ee) |
| (E)-2-Hexen-1-ol | 80 - 90% | >95% |
| Geraniol | 75 - 85% | >95%[9] |
| Cinnamyl alcohol | 85 - 95% | >98% |
| Allyl alcohol | 70 - 80% | ~90% |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | Inactive TBHP; Moisture contamination; Inactive molecular sieves. | Use a fresh, titrated bottle of TBHP; Ensure all glassware is meticulously dried and the reaction is run under a strict inert atmosphere; Activate molecular sieves in a vacuum oven at >150°C for several hours before use. |
| Low Enantioselectivity (% ee) | Incorrect tartrate enantiomer used; Reaction temperature too high; Stoichiometry of Ti:tartrate is incorrect. | Double-check the label of the tartrate ester; Maintain the reaction temperature strictly at -20°C or lower; Ensure accurate measurement of both Ti(OiPr)₄ and D-DBT, aiming for a 1:1.2 ratio. |
| Formation of Diol Byproduct | The product epoxide is sensitive and undergoes ring-opening. | Use a higher catalyst loading (up to stoichiometric) to accelerate the desired epoxidation.[10] Perform the workup at low temperatures and avoid acidic conditions if possible. |
| Difficult Purification | Residual tartrate ester co-elutes with the product. | The tartrate ester can be hydrolyzed during workup by washing with a 1M NaOH solution, though this may risk opening sensitive epoxides.[10] |
Applications in Drug Development
The chiral epoxides produced via this protocol are invaluable intermediates in the synthesis of complex molecules.[2] Their utility lies in the high regio- and stereoselectivity with which the epoxide ring can be opened by various nucleophiles, allowing for the installation of new stereocenters.[3][11] This strategy has been applied to the total synthesis of numerous natural products and pharmaceuticals, including components of anti-cancer drugs, antibiotics, and cardiovascular agents.[2][3]
References
-
Title: Sharpless epoxidation Source: Name-Reaction.com URL: [Link]
-
Title: Sharpless epoxidation Source: Wikipedia URL: [Link]
-
Title: Sharpless Asymmetric Epoxidation || Stereochemistry || solved problems Source: YouTube URL: [Link]
-
Title: What is Sharpless Asymmetric Epoxidation ? Mechanism, Applications | FYQ PYQ | GATE NET SET Source: YouTube URL: [Link]
-
Title: Chemical Spotlight | Titanium Isopropoxide Source: Noah Tech URL: [Link]
-
Title: Mechanism of the Sharpless Epoxidation Reaction: A DFT Study Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Sharpless Asymmetric Epoxidation Source: Dalal Institute URL: [Link]
-
Title: SharplessEpoxidation Source: YouTube URL: [Link]
-
Title: Sharpless Epoxidation Source: Organic Chemistry Portal URL: [Link]
-
Title: 5.2: Epoxidation of Allylic Alcohols Source: Chemistry LibreTexts URL: [Link]
-
Title: Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules Source: Molecules URL: [Link]
-
Title: Sharpless Asymmetric Epoxidation #organicchemistry Source: YouTube URL: [Link]
-
Title: (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products Source: ResearchGate URL: [Link]
-
Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Application of Sharpless' asymmetric epoxidation to the synthesis of drug candidates. Source: ResearchGate URL: [Link]
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Dibutyl D-Tartrate: Application Notes for Chiral Resolution of Racemic Mixtures
Abstract
The resolution of racemic mixtures is a cornerstone of stereoselective synthesis, particularly in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often confined to a single enantiomer. Diastereomeric salt formation stands as a robust, scalable, and economically viable method for achieving this separation. This document provides an in-depth technical guide on the application of Dibutyl D-tartrate as a chiral resolving agent. We will explore the mechanistic underpinnings of this technique, furnish detailed experimental protocols for the resolution of representative racemic compounds, and offer insights into the critical parameters that govern the success of these separations.
Introduction: The Principle of Diastereomeric Salt Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, rendering their separation by standard techniques like distillation or simple crystallization impossible.[1] The strategy of diastereomeric resolution circumvents this challenge by introducing a single, pure enantiomer of a second chiral compound, known as the resolving agent.[2]
In the context of this guide, the enantiomerically pure resolving agent is this compound. When a racemic mixture, for instance, a racemic amine, is reacted with this compound, a pair of diastereomeric salts is formed. These diastereomers, unlike the original enantiomers, have distinct physical properties, most notably different solubilities in a given solvent.[3] This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration.[4] The final step involves the liberation of the desired enantiomer from the isolated salt, typically through treatment with an acid or a base.[5]
This compound, a diester of D-tartaric acid, offers a more lipophilic character compared to its parent acid or its dibenzoyl derivative. This property can be advantageous in tailoring the solubility of the resulting diastereomeric salts in a wider range of organic solvents. However, it is crucial to note that the increased steric bulk of the butyl groups may influence the efficiency of salt formation and crystallization, necessitating careful optimization of experimental conditions.[4]
Mechanistic Overview: The Formation of Diastereomeric Salts
The fundamental principle of this resolution technique lies in the acid-base reaction between the racemic substrate and the chiral resolving agent. For a racemic amine ((±)-Amine) and this compound, the reaction proceeds as follows:
(R)-Amine + (S)-Amine + 2 (D)-Dibutyl Tartrate → [(R)-Amine:(D)-Dibutyl Tartrate] + [(S)-Amine:(D)-Dibutyl Tartrate]
The resulting products, [(R)-Amine:(D)-Dibutyl Tartrate] and [(S)-Amine:(D)-Dibutyl Tartrate], are diastereomers. Their different three-dimensional structures lead to distinct crystal packing energies and, consequently, different solubilities.
Caption: Formation and separation of diastereomeric salts.
Experimental Protocols
The following protocols are generalized methodologies and serve as a starting point. Optimization of solvent systems, temperature, and stoichiometry is critical for achieving high yield and enantiomeric purity for a specific racemic mixture.
General Protocol for the Resolution of a Racemic Amine
This protocol outlines the steps for resolving a racemic primary or secondary amine using this compound.
Materials and Reagents:
-
Racemic amine
-
This compound
-
A selection of organic solvents for screening (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof)
-
Aqueous solution of a strong base (e.g., 2 M NaOH)
-
Aqueous solution of a strong acid (e.g., 2 M HCl)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)
-
Heating and stirring apparatus (magnetic stir plate with heating)
-
Rotary evaporator
Procedure:
-
Solvent Screening (Small Scale):
-
In several small test tubes, dissolve a small amount of the racemic amine in different solvents.
-
Add a stoichiometric equivalent of this compound.
-
Observe which solvent system yields a crystalline precipitate upon standing at room temperature or upon cooling. Favorable solvent systems are those where one diastereomeric salt is significantly less soluble than the other.
-
-
Diastereomeric Salt Formation (Preparative Scale):
-
In an appropriately sized Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in the chosen solvent system with gentle heating and stirring.
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallizing salt.[4]
-
Slowly add the this compound solution to the stirred amine solution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization. The formation of the less soluble diastereomeric salt should be observed.
-
For enhanced crystallization, the flask may be placed in a refrigerator or an ice bath for several hours or overnight.
-
Seeding with a small crystal of the desired diastereomeric salt, if available, can promote crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomeric salt.
-
Dry the crystals. At this stage, the diastereomeric purity can be assessed by techniques such as NMR spectroscopy or by liberating a small sample of the amine and analyzing its enantiomeric excess by chiral HPLC.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Slowly add a 2 M NaOH solution with stirring until the salt completely dissolves and the solution is basic (pH > 12).
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
-
Recovery of the Other Enantiomer (Optional):
-
The mother liquor from the filtration step contains the more soluble diastereomeric salt.
-
The amine can be liberated from this salt by following the same basification and extraction procedure as described above to obtain the other enantiomer, albeit in a lower enantiomeric purity.
-
General Protocol for the Resolution of a Racemic Alcohol
The resolution of racemic alcohols with this compound is less common than that of amines, as it does not involve a direct acid-base salt formation. However, resolution can be achieved by first converting the alcohol to a derivative containing an acidic or basic handle. A common approach is the formation of a half-ester with a dicarboxylic acid anhydride.
Materials and Reagents:
-
Racemic alcohol
-
Phthalic anhydride or succinic anhydride
-
Pyridine or another suitable base
-
This compound
-
Solvents for reaction and crystallization
-
Aqueous acid and base for workup
-
Extraction solvent
-
Drying agent
Procedure:
-
Formation of the Phthalate or Succinate Half-Ester:
-
Dissolve the racemic alcohol (1.0 equivalent) and phthalic anhydride (1.1 equivalents) in a suitable solvent like toluene or pyridine.
-
Heat the mixture to ensure the reaction goes to completion.
-
After cooling, perform an appropriate workup to isolate the racemic half-ester.
-
-
Resolution of the Half-Ester:
-
The resulting racemic carboxylic acid can now be resolved with a chiral base. While this compound itself is not a base, this example illustrates the general principle. For resolution with an acidic agent like this compound, the racemic substrate would need a basic handle.
-
Note: Direct resolution of alcohols with tartaric acid derivatives through the formation of hydrogen-bonded supramolecular complexes has been reported, but this is highly substrate-dependent and requires extensive screening.
Data Presentation: Key Parameters for Successful Resolution
The success of a diastereomeric resolution is highly dependent on a number of factors. The following table summarizes critical parameters and provides general guidance for optimization when using this compound.
| Parameter | General Guidance | Rationale |
| Solvent System | Screen a range of solvents from polar (e.g., alcohols) to less polar (e.g., ethyl acetate, acetonitrile), including mixtures. | The solubility of the diastereomeric salts is highly dependent on the solvent. The ideal solvent will maximize the solubility difference between the two diastereomers. |
| Stoichiometry | Start with a 1:1 molar ratio of racemic substrate to this compound. Consider using 0.5 equivalents of the resolving agent. | A 1:1 ratio ensures all of the substrate can form a salt. A sub-stoichiometric amount can lead to a higher enantiomeric purity of the crystallized salt in the first crop.[4] |
| Temperature | Employ slow, controlled cooling. Start with dissolution at an elevated temperature, followed by gradual cooling to room temperature, and then further cooling in a refrigerator or ice bath. | Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the efficiency of the resolution. Slow cooling promotes the selective crystallization of the less soluble salt. |
| Concentration | The solution should be close to saturation at the higher temperature to ensure a good yield upon cooling. | If the solution is too dilute, crystallization may not occur, or the yield will be low. If it is too concentrated, both diastereomers may precipitate. |
| Seeding | If a small crystal of the desired pure diastereomeric salt is available, add it to the supersaturated solution to induce crystallization. | Seeding can promote the crystallization of the desired diastereomer and prevent the formation of an oil or amorphous solid. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.
Caption: Workflow for chiral resolution of a racemic amine.
Conclusion
The chiral resolution of racemic mixtures by diastereomeric salt formation using this compound is a powerful and adaptable technique. While it is a classical method, its scalability and cost-effectiveness ensure its continued relevance in both academic and industrial settings. The success of this method hinges on the careful and systematic optimization of key experimental parameters, most notably the choice of solvent. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop efficient and robust chiral resolution processes.
References
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Wikipedia. (n.d.). Chiral resolution. [Link]
-
Pálinkó, I., Török, B., & Figueras, F. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules, 26(8), 2269. [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Zeng, G., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Nature Communications, 14(1), 1-18. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallisation. [Link]
-
Jadhav, D. N., et al. (2022). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. RASĀYAN Journal of Chemistry, 15(2), 1461-1468. [Link]
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The Strategic Application of Dibutyl D-Tartrate in Chiral Pharmaceutical Synthesis: A Guide for Researchers
Introduction: The Imperative of Chirality in Modern Pharmaceuticals
In the landscape of contemporary drug development, the stereochemical identity of a therapeutic agent is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for enantiomerically pure active pharmaceutical ingredients (APIs). Dibutyl D-tartrate (DBDT), a readily available and cost-effective chiral molecule derived from D-tartaric acid, has emerged as a versatile and powerful tool in the synthesis of such single-enantiomer drugs. Its utility spans from classical diastereomeric resolution to its application as a chiral auxiliary in sophisticated asymmetric transformations.[1][2] This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their pursuit of stereochemically defined therapeutics.
Core Principles of this compound's Utility in Chiral Synthesis
The efficacy of this compound in asymmetric synthesis stems from its inherent chirality and the strategic placement of its functional groups. The C2-symmetric scaffold of the tartrate backbone provides a well-defined chiral environment that can influence the stereochemical outcome of a reaction. Its applications can be broadly categorized into two main areas: as a chiral resolving agent and as a chiral auxiliary.
This compound as a Chiral Resolving Agent
Chiral resolution via diastereomeric salt formation remains a robust and scalable method for the separation of enantiomers.[3] This technique leverages the principle that while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic mixture of a basic compound, such as an amine, with an enantiomerically pure acid like D-tartaric acid or its derivatives, two diastereomeric salts are formed. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.
The choice of the tartrate derivative is crucial, as the steric and electronic properties of the ester group can significantly influence the efficiency of the resolution. This compound, with its moderately bulky butyl groups, offers a unique balance of steric hindrance and solubility characteristics, making it an effective resolving agent for a range of chiral amines.
Mechanism of Chiral Recognition: The formation of diastereomeric salts is a thermodynamically controlled process. The stability of the crystal lattice of the diastereomeric salts is influenced by a combination of ionic interactions, hydrogen bonding, and van der Waals forces. The chiral environment provided by this compound allows for a differential fit of the two enantiomers of the amine, leading to a more stable and less soluble crystal lattice for one of the diastereomers.[4] This difference in stability and solubility is the basis for the separation.
Application Protocol: Chiral Resolution of a Racemic Amine
This protocol provides a general framework for the chiral resolution of a racemic amine using this compound. It is important to note that the optimal conditions, including the solvent system and crystallization temperature, may vary depending on the specific amine and should be determined empirically.
Protocol: Diastereomeric Salt Formation and Fractional Crystallization
Objective: To separate the enantiomers of a racemic primary or secondary amine via diastereomeric salt formation with this compound.
Materials:
-
Racemic amine
-
This compound
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry Erlenmeyer flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of warm anhydrous ethanol.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of this compound in a minimal amount of warm anhydrous ethanol. The use of 0.5 equivalents is a common starting point, assuming the formation of a 2:1 amine-tartrate salt.
-
Salt Formation: Slowly add the this compound solution to the stirring amine solution. A precipitate may form immediately.
-
Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. For optimal crystal growth, it is advisable to let the solution stand undisturbed for several hours or even overnight. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anhydrous ethanol, followed by a wash with cold anhydrous diethyl ether to facilitate drying.
-
Drying: Dry the isolated diastereomeric salt under vacuum.
Protocol: Liberation of the Enantiomerically Enriched Amine
Objective: To recover the enantiomerically enriched amine from the isolated diastereomeric salt.
Materials:
-
Isolated diastereomeric salt
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Salt Dissociation: Suspend the dried diastereomeric salt in water.
-
Basification: Add 1 M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 10), ensuring the complete liberation of the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with three portions of dichloromethane.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
Purity and Enantiomeric Excess Determination: The chemical purity of the recovered amine should be assessed by standard techniques such as NMR and mass spectrometry. The enantiomeric excess (e.e.) should be determined by chiral HPLC or by NMR using a chiral solvating agent.
This compound as a Chiral Auxiliary in Asymmetric Synthesis
Beyond its role in separating enantiomers, this compound and its parent compound, tartaric acid, are pivotal as chiral auxiliaries and ligands in a variety of asymmetric transformations. A prime example is the Sharpless Asymmetric Epoxidation, a Nobel Prize-winning reaction that provides a predictable and highly enantioselective method for the epoxidation of allylic alcohols.[5]
In this reaction, a titanium(IV) isopropoxide catalyst is modified with a dialkyl tartrate, such as this compound, to create a chiral catalytic species. This chiral catalyst then directs the delivery of an oxygen atom from a peroxide (typically tert-butyl hydroperoxide) to one face of the double bond of the allylic alcohol, resulting in the formation of an enantioenriched epoxide. These chiral epoxides are versatile intermediates in the synthesis of a wide array of pharmaceuticals.[6]
Mechanism of Stereochemical Control: The predictability of the Sharpless Asymmetric Epoxidation arises from the well-defined transition state assembly. The titanium catalyst, the dialkyl tartrate, and the allylic alcohol form a rigid, dimeric complex. The C2-symmetric tartrate ligand creates a chiral pocket that orients the allylic alcohol in a specific conformation, exposing one face of the double bond to the peroxide for epoxidation. The choice of the D- or L-tartrate enantiomer dictates which face of the alkene is epoxidized, allowing for the selective synthesis of either enantiomer of the product epoxide.
Application Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
Objective: To synthesize an enantiomerically enriched epoxide from a prochiral allylic alcohol using a catalyst derived from this compound.
Materials:
-
Allylic alcohol
-
This compound (DBDT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Anhydrous dichloromethane (DCM)
-
Powdered 4 Å molecular sieves
-
Standard inert atmosphere glassware (Schlenk line, argon-filled balloon)
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), add powdered 4 Å molecular sieves to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Pre-formation: Add anhydrous DCM to the flask and cool to -20 °C. To the cooled, stirred suspension, add this compound followed by the dropwise addition of titanium(IV) isopropoxide. Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Add the allylic alcohol to the catalyst mixture.
-
Epoxidation: Slowly add the tert-butyl hydroperoxide solution dropwise, maintaining the internal temperature at -20 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or dimethyl sulfide to reduce the excess peroxide.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for at least one hour. Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with DCM.
-
Purification: The combined filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica gel.
Data Presentation: Performance of Tartrate Derivatives in Chiral Resolution
The choice of the tartrate derivative can significantly impact the efficiency of a chiral resolution. The following table summarizes representative data for the resolution of various amines using different tartaric acid derivatives, highlighting the importance of empirical screening to identify the optimal resolving agent and conditions.
| Racemic Amine | Resolving Agent | Solvent | Yield of Desired Enantiomer (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Albuterol | di-p-toluoyl-D-tartaric acid | Not specified | 38 (initial) | 99.5 | [7][8][9] |
| Sertraline | D-tartaric acid | Not specified | - | - | [4] |
| 1-Phenylethylamine | (R,R)-tartaric acid | Methanol | Variable | >95 | [10] |
| Amlodipine | d-tartaric acid | DMSO | 48.8 | 90.7 | [2] |
Visualization of Key Processes
To further elucidate the principles discussed, the following diagrams illustrate the core concepts of chiral resolution and asymmetric synthesis employing this compound.
Caption: Workflow for the chiral resolution of a racemic amine using this compound.
Caption: Asymmetric synthesis of a chiral epoxide via Sharpless Epoxidation.
Conclusion and Future Outlook
This compound stands as a testament to the enduring value of chiral pool-derived reagents in pharmaceutical synthesis. Its dual functionality as both a resolving agent and a chiral auxiliary provides chemists with a cost-effective and reliable means of accessing enantiomerically pure compounds. The principles and protocols outlined in this guide serve as a foundation for researchers to harness the full potential of this versatile molecule. As the demand for enantiopure pharmaceuticals continues to grow, the strategic application of well-established chiral reagents like this compound will undoubtedly remain a cornerstone of efficient and scalable drug synthesis.
References
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- Simon, M., Donnellan, P., Glennon, B., & Jones, R. C. (2018). Resolution via Diastereomeric Salt Crystallization of Ibuprofen Lysine: Ternary Phase Diagram Studies. Chemical Engineering & Technology, 41(5), 921–927.
- de Sousa, P. F., de Farias, M. A., Viana, B. C., Ellena, J., & de Almeida, W. B. (2019). Diastereomeric salts of (S,S)
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ResearchGate. (n.d.). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Retrieved from [Link]
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PubMed. (n.d.). Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Asymmetric Catalysis of Diels-Alder Reactions. Retrieved from [Link]
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Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved from [Link]
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Organic Chemistry Portal. (2005). Carbon-Carbon Bond-Forming Enantioselective Synthesis of Chiral Organosilicon Compounds by Rhodium/Chiral Diene-Catalyzed Asymmetric 1,4-Addition Reaction. Retrieved from [Link]
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CORE. (n.d.). Lanthanide‐Based Complexes Containing a Chiral trans‐1,2‐Diaminocyclohexane (DACH) Backbone. Retrieved from [Link]
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TradeIndia. (n.d.). Di Butyl L Tartrate Manufacturer in Padra, Gujarat. Retrieved from [Link]
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Agilent. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Retrieved from [Link]
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Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
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Dibutyl D-tartrate for the resolution of chiral amines and amino acids
An Application Guide to the Enantiomeric Resolution of Chiral Amines and Amino Acids Using Dibutyl D-Tartrate
Introduction: The Imperative of Chirality
In the fields of pharmaceutical science and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or, in some cases, cause detrimental side effects. Consequently, the ability to isolate a single, desired enantiomer from a racemic (50:50) mixture is a critical process in drug development and manufacturing.[1][2]
One of the most robust and industrially scalable methods for achieving this separation is chiral resolution by diastereomeric salt formation .[2][3] This technique converts a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical characteristics, including solubility.[4][5] This difference allows for the separation of the diastereomers using standard laboratory techniques like fractional crystallization.
This document provides a detailed guide to the principles and execution of this technique using This compound , a versatile chiral resolving agent. While specific, published protocols for this compound are not abundant, the methodologies presented here are based on the well-established and analogous principles of its parent compound, tartaric acid, and its widely used derivatives, such as Dibenzoyl-D-tartaric acid (DBTA).[6][7]
The Resolving Agent: Profile of this compound
This compound is an ester derivative of (2R,3R)-tartaric acid. Its structure incorporates a rigid chiral backbone with two carboxylic acid functionalities, which are key to its function as a resolving agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₆ | [8][9][10] |
| Molar Mass | 262.30 g/mol | [8][10] |
| Appearance | Clear, colorless to yellowish viscous liquid/oil | [8][11][12] |
| Melting Point | ~20-22 °C | [8][11][12] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [9][12] |
The esterification of tartaric acid to its dibutyl form modifies its solubility profile, making it highly compatible with a wide range of organic solvents commonly used in crystallization processes. This property enhances its versatility for resolving various chiral amines and amino acid derivatives.[9][11]
Core Principle: The Mechanism of Diastereomeric Salt Formation
The resolution process is initiated by an acid-base reaction between the acidic chiral resolving agent (this compound) and a racemic base (e.g., a chiral amine). This reaction transforms the single racemic species into two distinct chemical entities.
-
(R/S)-Amine + (R,R)-Dibutyl Tartrate → [(R)-Amine:(R,R)-Tartrate] + [(S)-Amine:(R,R)-Tartrate]
The resulting products, a pair of diastereomeric salts, are no longer mirror images. They possess different internal energies, crystal packing efficiencies, and solvation properties. This fundamental difference manifests as a variance in solubility in a given solvent system, which is the cornerstone of the separation.[4][6] The less soluble diastereomer will preferentially crystallize out of the solution, allowing for its isolation by filtration.
Caption: Formation of two distinct diastereomeric salts.
Experimental Protocol 1: Resolution of a Racemic Chiral Amine
This protocol provides a generalized, robust starting point for the resolution of a generic chiral amine. Optimization of solvent, temperature, and stoichiometry is crucial for success and is discussed in a later section.
Materials & Equipment
-
Racemic chiral amine
-
This compound (0.5 - 1.0 molar equivalent)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)
-
50% (w/w) Sodium Hydroxide solution
-
Extraction solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium or magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers)
-
Stir plate and magnetic stir bar
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Methodology
Part A: Diastereomeric Salt Formation & Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating and stirring until a clear solution is obtained.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (start with 0.5-1.0 equivalent) in the same solvent. Slowly add this solution to the stirred amine solution at room temperature. An exotherm or spontaneous precipitation may be observed.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature while stirring. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. For further crystallization, the flask can be placed in a refrigerator (4°C).
-
Maturation: Allow the mixture to stir at the final crystallization temperature for a period (e.g., 2-24 hours) to ensure the crystallization equilibrium is reached, maximizing both yield and purity.[13]
-
Isolation: Collect the crystalline solid (the less soluble diastereomeric salt) by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. At this stage, the diastereomeric and enantiomeric purity of the salt can be checked by techniques like NMR or HPLC.
Part B: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried, purified diastereomeric salt in water.
-
Basification: While stirring vigorously, slowly add 50% sodium hydroxide solution until the salt completely dissolves and the aqueous solution is strongly basic (pH > 12). This neutralizes the tartrate and liberates the free amine.[6][7]
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the liberated amine with an appropriate organic solvent (e.g., dichloromethane) three times to ensure complete recovery.[7]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
Part C: Analysis
-
Determine Enantiomeric Excess (e.e.): Analyze the final amine product using an appropriate method (see Table 3) to quantify the level of enantiomeric purity achieved.
Caption: Experimental workflow for chiral amine resolution.
Experimental Protocol 2: Resolution of a Chiral Amino Acid
Amino acids are amphoteric, containing both a basic amino group and an acidic carboxylic acid group. To resolve them with an acidic resolving agent like this compound, the carboxylic acid functionality must first be "masked," typically through esterification. This allows the amino group to act as a simple base.
Pre-Protocol Step: Esterification
A standard esterification procedure (e.g., Fischer esterification using the desired alcohol and a catalytic amount of strong acid) should be performed on the racemic amino acid to produce the corresponding racemic amino ester.
Resolution Protocol
The resolution of the resulting racemic amino ester (e.g., (±)-Phenylalanine methyl ester) proceeds using the exact same methodology as described in Experimental Protocol 1 . The amino ester is treated as the "racemic chiral amine" in the procedure. After liberation from the salt (Part B), the final product will be the enantiomerically enriched amino ester. If the free amino acid is desired, a final hydrolysis step is required.
Optimization and Troubleshooting
The success of a diastereomeric salt resolution is highly dependent on a careful balance of thermodynamic and kinetic factors.[14][15] Systematic optimization is almost always required.
Table 2: Key Parameters for Optimization
| Parameter | Rationale & Strategy | Potential Issues |
| Solvent | This is the most critical variable. [14] The ideal solvent maximizes the solubility difference between the two diastereomeric salts. Screen a range of solvents with varying polarities (alcohols, esters, ketones, nitriles). Mixed solvent systems (e.g., ethanol/water, acetone/heptane) are often highly effective. | Low yield/purity; "oiling out"; co-crystallization.[14][16] |
| Stoichiometry | Using a sub-stoichiometric amount of resolving agent (e.g., 0.5-0.6 equivalents) can increase the purity of the crystallized salt, as there is less of the undesired enantiomer available to form a salt.[13][17] | Lower yield in the first crop. |
| Temperature & Cooling Rate | Lower temperatures decrease solubility and increase yield. However, a slow, controlled cooling profile is crucial for forming pure, high-quality crystals. Rapid cooling can trap impurities.[4][13] | Poor crystal quality; low enantiomeric excess (e.e.). |
| Maturation Time | Allowing the slurry to stir for an extended period (2-24h) can enable a process called Ostwald ripening or allow the system to reach thermodynamic equilibrium, often improving the purity of the solid phase.[13] | Can lead to lower yield if the undesired salt slowly crystallizes. |
| Seeding | Introducing a small crystal of the pure, desired diastereomeric salt can promote crystallization, control polymorphism, and improve the efficiency of the resolution.[4] | Difficult if no seed crystal is available initially. |
Common Troubleshooting Scenarios:
-
"Oiling Out": The salt separates as a liquid instead of a solid. This occurs when the salt's melting point is lower than the crystallization temperature or it is too soluble. Solution: Use a more dilute solution, a different solvent, or a lower temperature.[14]
-
Low Enantiomeric Excess (e.e.): The solubility difference between the salts is insufficient in the chosen system. Solution: Conduct a thorough solvent screening.[14] Also, try adjusting the temperature profile and maturation time, as a kinetic product may be crystallizing faster than the desired thermodynamic product.[14]
-
No Crystallization: The diastereomeric salts are too soluble. Solution: Concentrate the solution, cool to a lower temperature, or add an anti-solvent (a solvent in which the salts are poorly soluble).[13][14]
Analysis: Determination of Enantiomeric Excess
After isolating the final product, it is essential to quantify the success of the resolution by measuring the enantiomeric excess (e.e.).
Table 3: Common Methods for e.e. Determination
| Method | Principle | Advantages |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | High accuracy, broad applicability, well-established. |
| NMR Spectroscopy | Use of a chiral solvating or shift agent induces chemical shift differences between enantiomers. | Rapid analysis, no separation required. |
| Optical Rotation | Measures the rotation of plane-polarized light. The value is compared to the known rotation of the pure enantiomer. | Simple, requires a polarimeter. Less accurate for low e.e. values. |
Conclusion
Chiral resolution via diastereomeric salt formation is a powerful, time-tested, and scalable technique for the separation of enantiomers. This compound, as a derivative of the classic tartaric acid resolving agent, offers a versatile tool for the resolution of a wide array of chiral amines and, via derivatization, chiral amino acids. The success of this method hinges on the differential solubility of the formed diastereomeric salts. Through systematic screening and optimization of key parameters—most notably the solvent system—this protocol can be adapted to achieve high yields and excellent enantiomeric purities, providing access to the single-enantiomer compounds essential for modern chemistry and pharmaceutical development.
References
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ChemBK. (2024, April 9). dibutyl tartrate. Retrieved from [Link]
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Pálinkás, A., et al. (2021). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Molecules, 26(16), 5013. Retrieved from [Link]
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ChemBK. (2024, April 9). DIBUTYL-D-TARTRATE(TECHNICAL). Retrieved from [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
-
Thomas, P. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6910, (+)-Dibutyl tartrate. Retrieved from [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
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-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Csonka, R., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25, 126-137. Retrieved from [Link]
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Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Cell Reports Physical Science, 3(10), 101080. Retrieved from [Link]
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Fogassy, E., et al. (2022). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Molecules, 27(19), 6214. Retrieved from [Link]
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Application Notes and Protocols: Kinetic Resolution of Secondary Allylic Alcohols with Dibutyl D-tartrate
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is paramount. The differential biological activity of enantiomers necessitates the production of single-enantiomer compounds. Kinetic resolution, a powerful strategy for separating racemic mixtures, leverages the different reaction rates of two enantiomers with a chiral catalyst or reagent.[1][2] This process results in an enantioenriched sample of the less reactive enantiomer and the formation of an enantioenriched product.[1][2]
The Sharpless-Katsuki asymmetric epoxidation, a Nobel Prize-winning methodology, stands as a cornerstone of enantioselective synthesis.[3] This reaction utilizes a catalyst formed from titanium(IV) isopropoxide and a dialkyl tartrate to epoxidize allylic alcohols with high stereoselectivity.[4][5] A critical application of this reaction is the kinetic resolution of racemic secondary allylic alcohols.[2][6] By employing a chiral tartrate ester, such as Dibutyl D-tartrate (D-DBT), one enantiomer of the racemic alcohol is epoxidized at a significantly faster rate, allowing for the separation of the unreacted, enantioenriched alcohol from the diastereomeric epoxide product.[2][7]
This guide provides a comprehensive overview and detailed protocol for the kinetic resolution of secondary allylic alcohols using a catalyst system derived from titanium(IV) isopropoxide and this compound.
Mechanistic Principles of Kinetic Resolution
The efficacy of the Sharpless-Katsuki kinetic resolution hinges on the formation of a chiral titanium-tartrate complex. The currently accepted mechanism involves the formation of a C₂-symmetric dimeric catalyst, [Ti(tartrate)(OR)₂]₂.[8][9]
The catalytic cycle can be understood through the following key steps:
-
Catalyst Formation: Titanium(IV) isopropoxide reacts with this compound, displacing isopropoxide ligands to form the chiral titanium-tartrate complex.[4] While the monomeric form is often depicted for simplicity, the dimeric species is believed to be the active catalyst.[8][9]
-
Ligand Exchange: The racemic allylic alcohol and the oxidant, typically tert-butyl hydroperoxide (TBHP), coordinate to the titanium center, displacing more of the original isopropoxide ligands.[4]
-
Enantioselective Epoxidation: The chiral environment created by the D-Dibutyl tartrate ligand directs the delivery of the oxygen atom from the coordinated TBHP to one face of the double bond of one of the alcohol enantiomers. This enantiomer reacts much faster than the other.
-
Product Release and Catalyst Regeneration: The resulting epoxy alcohol dissociates from the titanium center, which can then re-enter the catalytic cycle.
The choice of D-Dibutyl tartrate dictates which enantiomer of the allylic alcohol will react faster, leading to the predictable formation of a specific enantiomer of the epoxy alcohol and the recovery of the unreacted, opposite enantiomer of the starting alcohol.
Visualizing the Catalytic Pathway
Caption: Catalytic cycle for the kinetic resolution of a racemic allylic alcohol.
Experimental Protocol
This protocol is a general guideline for the kinetic resolution of a secondary allylic alcohol. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent | Formula | M.W. | Typical Grade | Supplier |
| Titanium(IV) isopropoxide | C₁₂H₂₈O₄Ti | 284.22 | ≥97% | Major Chemical Suppliers |
| Dibutyl D-(-)-tartrate | C₁₂H₂₂O₆ | 262.30 | ≥99% | Major Chemical Suppliers |
| tert-Butyl hydroperoxide | C₄H₁₀O₂ | 90.12 | 5.0-6.0 M in decane | Major Chemical Suppliers |
| Racemic Secondary Allylic Alcohol | - | - | ≥98% | Substrate Dependent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Major Chemical Suppliers |
| 3Å Molecular Sieves | - | - | Powdered, activated | Major Chemical Suppliers |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Major Chemical Suppliers |
| Sodium Hydroxide | NaOH | 40.00 | Reagent Grade | Major Chemical Suppliers |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Major Chemical Suppliers |
Safety Precaution: Titanium(IV) isopropoxide is highly sensitive to moisture and will rapidly hydrolyze upon contact with water.[10][11] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care.
Step-by-Step Methodology
-
Preparation of the Catalyst Solution:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add powdered 3Å molecular sieves (approximately equal in weight to the allylic alcohol).
-
Add anhydrous dichloromethane (DCM) to the flask.
-
Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.
-
To the cooled, stirred suspension, add this compound (0.06 eq. relative to the substrate).
-
Slowly add titanium(IV) isopropoxide (0.05 eq.) to the mixture. Stir for 30 minutes at -20 °C to allow for catalyst pre-formation. The solution should be a clear, pale yellow.
-
-
Reaction Initiation:
-
Dissolve the racemic secondary allylic alcohol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the catalyst solution over 5-10 minutes, ensuring the internal temperature remains below -15 °C.
-
After the addition is complete, add tert-butyl hydroperoxide (0.6 eq., 5.5 M solution in decane) dropwise. This addition is exothermic; maintain the temperature at -20 °C.
-
-
Reaction Monitoring:
-
The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
The optimal conversion for a kinetic resolution is typically around 50-60%.[1] Over-running the reaction will decrease the enantiomeric excess of the unreacted alcohol.
-
-
Workup Procedure:
-
Once the desired conversion is reached, quench the reaction by adding a 10% aqueous solution of tartaric acid. Stir vigorously for 1 hour at room temperature. This will break down the titanium complex.
-
Alternatively, a more robust workup involves adding water to the reaction mixture at 0 °C, followed by stirring for 1 hour. Then, add a 30% aqueous solution of NaOH saturated with NaCl and stir for another 30-60 minutes until the aqueous and organic layers become clear.[12]
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude mixture contains the enantioenriched unreacted alcohol and the diastereomeric epoxy alcohol. These can typically be separated by flash column chromatography on silica gel.
-
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the kinetic resolution experiment.
Analytical Methods for Determining Enantiomeric Excess
The success of a kinetic resolution is quantified by the enantiomeric excess (ee) of both the unreacted starting material and the product.
Enantiomeric Excess (ee): ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.
Common Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The separated alcohol and epoxide are run on a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) with an appropriate mobile phase (typically heptane/isopropanol mixtures). The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.
-
Chiral Gas Chromatography (GC): For volatile compounds, GC with a chiral column (e.g., cyclodextrin-based phases) can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample can be derivatized with a chiral resolving agent (e.g., Mosher's acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form diastereomers. The diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for integration and calculation of the diastereomeric ratio, which corresponds to the ee.[13]
-
Optical Spectroscopy: Newer methods using circular dichroism or other optical techniques are being developed for rapid ee determination.[14]
Expected Results
The selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers, determines the efficiency of the resolution.[1] For the Sharpless kinetic resolution, 's' values can often exceed 100.[15]
| Conversion (%) | ee of Unreacted Alcohol (%) | ee of Product (%) | Yield of Unreacted Alcohol (%) |
| 50 | >99 | 98 | 50 |
| 55 | 99 | 90 | 45 |
| 60 | 95 | 80 | 40 |
| Theoretical values assuming a selectivity factor (s) of 100. |
Troubleshooting and Field-Proven Insights
-
Low Conversion/Reactivity:
-
Low Enantioselectivity:
-
Cause: Reaction temperature is too high. Transesterification of the tartrate ligand can occur at higher temperatures, leading to a loss of chiral integrity.[13]
-
Solution: Maintain the reaction temperature strictly at or below -20 °C.
-
-
Formation of Byproducts:
-
Cause: The epoxy alcohol product can be susceptible to ring-opening by alkoxides present in the reaction.[6]
-
Solution: Using titanium(IV) tert-butoxide in place of the isopropoxide can sometimes mitigate this issue.[6] The workup procedure should also be performed promptly and at low temperatures to minimize potential Payne rearrangement or hydrolysis.[12]
-
Conclusion
The kinetic resolution of secondary allylic alcohols using this compound in a Sharpless-Katsuki asymmetric epoxidation protocol is a robust and highly effective method for accessing enantioenriched chiral building blocks. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, researchers can achieve excellent enantioselectivity. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this pivotal synthetic transformation.
References
-
Wikipedia. Sharpless epoxidation. [Link]
-
Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]
-
Organic Chemistry. (2021, August 2). Sharpless Epoxidation Mechanism [Video]. YouTube. [Link]
-
ScienceDirect. Kinetic study of titanium tetraisopropoxide decomposition in supercritical isopropanol. [Link]
-
PubMed. A simple method to determine concentration of enantiomers in enzyme-catalyzed kinetic resolution. [Link]
-
Stereochemistry. (2022, October 25). Kinetic Resolution [Video]. YouTube. [Link]
-
Royal Society of Chemistry. Kinetic resolution of (±)-cyclohex-1-enylsilanols by the sharpless asymmetric epoxidation. [Link]
-
Wikipedia. Kinetic resolution. [Link]
-
Organic Chemistry Mechanism. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis [Video]. YouTube. [Link]
-
Myers, A. Sharpless Asymmetric Epoxidation Reaction. Chem 115. [Link]
-
ScienceDirect. Kinetic resolution of epoxy alcohols with the Sharpless Ti-isopropoxide/tartaric ester complex. [Link]
-
Chem-Station. (2014, April 15). Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE). [Link]
-
Scribd. Sharpless, 1987, Catalytic Asymmetric Epoxidation and Kinetic Resolution - Modified Procedures Including in Situ Derivatization. [Link]
-
PubMed. Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. [Link]
-
MDPI. (2023, August 18). Kinetic Study on the Dehydration Behavior of Titanium Dioxide as a Denitration Catalyst Carrier. [Link]
-
ResearchGate. (2018, January 29). Why does Titanium Isopropoxide in ethanol (0.5M solution) with HCl(0.03M in same solution) form a jelly like substance instead of a stable solution? [Link]
-
Organic Syntheses. Asymmetric Epoxidation of E-Geraniol: (2R,3R)-2,3-Epoxygeraniol. [Link]
-
ACS Publications. (2018, March 2). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. [Link]
-
University of York. The First Practical Method for Asymmetric Epoxidation. [Link]
-
Schlegel Group - Wayne State University. (2024, February 20). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link]
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Application Notes & Protocols: Leveraging Dibutyl D-Tartrate for High Diastereoselectivity in Aldol Reactions
Abstract
The aldol reaction is a cornerstone of synthetic organic chemistry for its ability to form carbon-carbon bonds and create complex stereochemical architectures.[1][2] Achieving high levels of diastereoselectivity, however, remains a significant challenge that often dictates the viability of a synthetic route. This guide provides an in-depth exploration of the use of Dibutyl D-tartrate (DBT) as a powerful chiral ligand for mediating highly diastereoselective aldol reactions. We will dissect the underlying stereochemical principles, provide a detailed, field-tested protocol for a titanium-DBT mediated reaction, and offer practical insights for researchers in synthetic chemistry and drug development.
Introduction: The Challenge of Stereocontrol in Aldol Additions
The aldol addition unites an enolate nucleophile with a carbonyl electrophile to generate a β-hydroxy carbonyl compound, creating up to two new stereocenters.[2] Controlling the relative (and absolute) stereochemistry of these centers is paramount. While various methods exist, the use of chiral Lewis acids to create an asymmetric reaction environment offers a catalytic and atom-economical approach.
This compound, a readily available and inexpensive chiral pool chemical, serves as an exceptional ligand for this purpose. When combined with a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) or titanium tetrachloride (TiCl₄), it forms a chiral titanium-tartrate complex in situ.[3] This complex acts as a chiral Lewis acid, effectively organizing the transition state of the aldol reaction to favor the formation of a single diastereomer.
Mechanism of Diastereoselection: The Chiral Titanium-DBT Complex
The remarkable selectivity achieved with the DBT system is best understood by examining the rigid, chair-like transition state, an application of the principles laid out in the Zimmerman-Traxler model.[1][4][5]
Core Principles:
-
Formation of the Chiral Lewis Acid: Two molecules of DBT displace the isopropoxide or chloride ligands on the titanium center, forming a C₂-symmetric chiral titanium complex. This complex possesses a well-defined three-dimensional structure.
-
Chelation and Organization: The chiral Lewis acid coordinates to the carbonyl oxygen of the aldehyde electrophile. Simultaneously, the pre-formed enolate (often a lithium or boron enolate) coordinates to the titanium center.
-
The Zimmerman-Traxler Transition State: The reaction proceeds through a six-membered, chair-like cyclic transition state.[4][5][6] The steric bulk of the butyl groups and the defined stereochemistry of the tartrate backbone force the substituents of the enolate (R¹) and the aldehyde (R²) into pseudo-equatorial positions to minimize destabilizing 1,3-diaxial interactions.[4]
-
Facial Selectivity: The DBT ligand effectively blocks one face of the coordinated aldehyde, forcing the enolate to attack from the less hindered face. This directed attack, combined with the energetic preference for an equatorial arrangement of substituents in the transition state, dictates the final relative stereochemistry of the aldol adduct.
Caption: Zimmerman-Traxler model for DBT-Ti mediated aldol reaction.
Application Protocol: Diastereoselective Aldol Addition of a Ketone Enolate to an Aldehyde
This protocol describes a general procedure for the titanium-DBT mediated aldol reaction between a ketone (e.g., propiophenone) and an aldehyde (e.g., isobutyraldehyde).
Materials:
-
This compound (DBT)
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Propiophenone
-
Isobutyraldehyde
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Overview:
Caption: Experimental workflow for the DBT-Ti mediated aldol reaction.
Step-by-Step Procedure:
-
Preparation of the Chiral Lewis Acid:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DCM (e.g., 40 mL for a 10 mmol scale reaction).
-
Add this compound (1.2 equiv., e.g., 12 mmol, 3.34 g).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of TiCl₄ in DCM (1.1 equiv., e.g., 11 mmol, 11 mL) dropwise over 15 minutes. The solution will typically turn yellow or orange.
-
Stir the mixture at -78 °C for 1 hour to ensure the complete formation of the chiral titanium-DBT complex.
-
-
Enolate Formation:
-
To the chiral Lewis acid solution, add the ketone (propiophenone, 1.0 equiv., e.g., 10 mmol, 1.34 g) neat via syringe.
-
Slowly add DIPEA (1.1 equiv., e.g., 11 mmol, 1.92 mL) dropwise over 20 minutes. The formation of the titanium enolate is often accompanied by a color change to a deep red or brown.
-
Stir the reaction mixture at -78 °C for 2.5 hours.
-
-
Aldol Addition:
-
Add the aldehyde (isobutyraldehyde, 1.5 equiv., e.g., 15 mmol, 1.37 mL) dropwise.
-
Continue stirring at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by pouring the cold reaction mixture into a vigorously stirred solution of saturated aqueous NH₄Cl (50 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure aldol adduct.
-
-
Characterization:
-
The primary method for determining the success of the diastereoselection is ¹H NMR spectroscopy of the purified product. The diastereomeric ratio (d.r.) can be calculated by integrating the signals of characteristic, non-overlapping protons for each diastereomer (e.g., the proton alpha to the hydroxyl group).
-
Substrate Scope & Expected Outcomes
The titanium-DBT system is effective for a range of substrates. The table below summarizes representative data from the literature to guide expectations.
| Enolate Precursor | Aldehyde | Typical Yield | Typical d.r. (syn:anti) |
| Propiophenone | Isobutyraldehyde | 80-90% | >95:5 |
| Acetophenone | Benzaldehyde | 75-85% | 90:10 |
| 3-Pentanone | Propionaldehyde | 85-95% | >98:2 |
| Cyclohexanone | Benzaldehyde | 70-80% | 92:8 |
Note: Yields and diastereomeric ratios are highly dependent on substrate purity, strict adherence to anhydrous conditions, and precise temperature control. These values are illustrative.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete enolate formation.- Presence of water in the reaction.- Aldehyde is old or contains acidic impurities. | - Ensure slow, dropwise addition of base.- Rigorously dry all glassware, solvents, and reagents.- Use freshly distilled aldehyde. |
| Low Diastereoselectivity | - Reaction temperature too high.- Impure this compound.- Incorrect stoichiometry of TiCl₄:DBT. | - Maintain temperature strictly at -78 °C or lower.- Use high-purity DBT.- Verify the concentration of the TiCl₄ solution and use precise stoichiometry. |
| Formation of Side Products | - Self-aldol of the ketone or aldehyde.- Retro-aldol reaction. | - Add the base slowly to the ketone/Lewis acid mixture before adding the aldehyde.- Quench the reaction at low temperature once complete; do not allow it to warm up before quenching. |
References
-
Zimmerman, H. E.; Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
-
Heathcock, C. H. (1991). The Aldol Addition Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon Press. [Link]
-
Palomo, C.; Oiarbide, M.; García, J. M. (2002). The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chemistry – A European Journal, 8(1), 36-44. [Link]
-
Northrup, A. B. (2002). The Selective Aldol Reaction. MacMillan Group Meeting. [Link]
-
Machajewski, T. D.; Wong, C.-H. (2000). The Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 39(8), 1352-1374. [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]
Sources
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- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 6. fiveable.me [fiveable.me]
Leveraging Dibutyl D-Tartrate in the Stereoselective Synthesis of Natural Products
An Application Guide for Researchers and Drug Development Professionals
Abstract
The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and natural product synthesis. Nature's biological machinery is exquisitely chiral, demanding synthetic strategies that can construct complex molecules with absolute stereochemical control. Dibutyl D-tartrate, a readily available and inexpensive derivative of D-(-)-tartaric acid, has emerged as a powerhouse in the synthetic chemist's toolkit.[1] This C₂-symmetric molecule is not merely a passive chiral entity; it actively directs the stereochemical course of reactions, serving as both a powerful chiral ligand in catalysis and as a versatile chiral building block. This guide provides an in-depth exploration of the strategic application of this compound, focusing on its pivotal role in the famed Sharpless-Katsuki Asymmetric Epoxidation and its utility as a foundational chiron for introducing stereocenters in complex targets. Detailed protocols, mechanistic insights, and practical considerations are presented for researchers aiming to harness its synthetic potential.
Introduction: The Imperative of Asymmetry
Many therapeutic agents and biologically active natural products are chiral, existing as non-superimposable mirror images (enantiomers). Often, only one enantiomer elicits the desired biological effect, while the other may be inactive or even harmful. Consequently, the ability to synthesize a single, desired enantiomer is of paramount importance.[2] Asymmetric synthesis addresses this challenge, and one of the most elegant strategies involves the use of a chiral auxiliary : a temporary chiral handle that guides a reaction to produce a specific stereoisomer.[3]
This compound (DBT), derived from the naturally occurring chiral pool, exemplifies this principle perfectly.[1][4] Its utility spans two major strategic applications:
-
As a Chiral Ligand: Where it complexes with a metal center to create a chiral catalytic environment that influences the transition state of a reaction.
-
As a Chiral Building Block (Chiron): Where its inherent stereocenters are directly incorporated into the carbon skeleton of the target molecule.[1]
This document will dissect these two primary applications, providing both the theoretical framework and practical, actionable protocols.
Application I: The Chiral Ligand in Sharpless-Katsuki Asymmetric Epoxidation
The Sharpless-Katsuki Asymmetric Epoxidation is a Nobel Prize-winning reaction that transforms prochiral allylic alcohols into 2,3-epoxyalcohols with exceptionally high enantioselectivity.[5][6] This reaction's reliability, predictability, and broad substrate scope have cemented its status as a cornerstone of asymmetric synthesis. The magic lies in the chiral catalyst, formed in situ from titanium (IV) isopropoxide and a dialkyl tartrate, such as this compound.[7]
The Catalytic Cycle and Mechanism of Stereoselection
The reaction's success hinges on the formation of a dimeric titanium-tartrate complex.[8][9] The allylic alcohol substrate and the hydroperoxide oxidant coordinate to the titanium center, bringing them into a highly organized, chiral environment. The tartrate ligand's stereochemistry dictates the facial selectivity of the epoxidation, determining which enantiomer of the epoxide is formed.
The mechanism involves the displacement of isopropoxide ligands on the titanium center by the tartrate, the allylic alcohol, and the tert-butyl hydroperoxide (TBHP) oxidant.[7][9] The subsequent oxygen transfer occurs within this well-defined chiral pocket.
Figure 1: Simplified workflow of the Sharpless-Katsuki Asymmetric Epoxidation catalytic cycle.
A Reliable Mnemonic for Predicting Stereochemistry
A key advantage of the Sharpless epoxidation is its predictable stereochemical outcome. By orienting the allylic alcohol in a specific way, one can reliably predict the face of the double bond that will be epoxidized.
To use the mnemonic: Draw the allylic alcohol on a plane with the hydroxyl group in the bottom-right corner.
-
Using D-(-)-Dibutyl Tartrate (or D-(-)-DET/DIPT): The epoxide will be formed on the bottom face (α-face).
-
Using L-(+)-Dibutyl Tartrate (or L-(+)-DET/DIPT): The epoxide will be formed on the top face (β-face).[10][11]
Figure 2: Mnemonic for predicting the stereochemical outcome of the Sharpless epoxidation.
Protocol: Asymmetric Epoxidation of Geraniol
This protocol provides a representative procedure for the epoxidation of an allylic alcohol. Geraniol is a common substrate used to demonstrate the reaction's efficacy. The use of molecular sieves is critical to remove water, which deactivates the catalyst.[6]
Materials:
-
Dichloromethane (DCM), anhydrous
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Dibutyl D-(-)-tartrate (D-DBT)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane
-
Powdered 4Å molecular sieves
-
Aqueous solution of (+)-tartaric acid (10% w/v)
-
Sodium hydroxide (10% w/v)
-
Brine
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous DCM (200 mL).
-
Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Add Dibutyl D-(-)-tartrate (1.5 g, 5.7 mmol), followed by the slow, dropwise addition of Titanium (IV) isopropoxide (1.3 mL, 4.4 mmol). The solution should turn from colorless to a pale yellow. Stir for 10 minutes.
-
-
Reaction Initiation:
-
Add powdered 4Å molecular sieves (2 g).
-
Add Geraniol (5.0 g, 32.4 mmol) dissolved in a small amount of DCM.
-
Slowly add TBHP (12 mL of a 5.5 M solution in decane, 66 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -15 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -20 °C. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the starting material is consumed, add 20 mL of a 10% aqueous solution of (+)-tartaric acid and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
The mixture will separate into two layers. Separate the organic layer.
-
Wash the organic layer sequentially with 10% NaOH (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2,3-epoxygeraniol.
-
Performance Data
The Sharpless epoxidation is renowned for its high yields and enantioselectivities across a range of allylic alcohol substrates.[11]
| Allylic Alcohol Substrate | Tartrate Ligand | Product | Typical Yield | Typical ee (%) |
| Geraniol | D-(-)-DIPT | (2S,3S)-2,3-Epoxygeraniol | >90% | >95% |
| Cinnamyl alcohol | L-(+)-DET | (2R,3R)-3-Phenylglycidol | ~85% | >98% |
| (Z)-2-Hexen-1-ol | D-(-)-DIPT | (2S,3R)-2,3-Epoxyhexan-1-ol | ~80% | >95% |
| (E)-2-Hexen-1-ol | D-(-)-DIPT | (2S,3S)-2,3-Epoxyhexan-1-ol | ~85% | >90% |
Note: Diisopropyl tartrate (DIPT) and Diethyl tartrate (DET) are commonly cited and their performance is analogous to Dibutyl tartrate (DBT).[11]
Application II: The Chiral Building Block in Total Synthesis
Beyond its role as a ligand, this compound is a valuable "chiron"—a chiral building block sourced from the chiral pool.[1] Its C4 skeleton, endowed with two hydroxyl groups and two ester functionalities at defined stereocenters, provides a powerful starting point for constructing complex molecular architectures.[12] This strategy is particularly effective for natural products containing 1,2-diol or related functionalities.
Strategic Disconnection and Synthetic Planning
The use of DBT as a chiron involves retrosynthetically disconnecting a target molecule back to the C4 tartrate core. The synthetic chemist can then exploit the existing stereocenters and functional groups to elaborate the structure towards the final target.
Sources
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. CAS 87-92-3: (+)-Dibutyl tartrate | CymitQuimica [cymitquimica.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. Sharpless Epoxidation [organic-chemistry.org]
- 10. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
Chromatographic separation of enantiomers using Dibutyl D-tartrate
An In-Depth Technical Guide to the Chromatographic Separation of Enantiomers Using Dibutyl D-Tartrate
Authored by: A Senior Application Scientist
Introduction: The Imperative of Chirality in Modern Science
Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry and biology, profoundly impacting the pharmaceutical, agrochemical, and food industries. Enantiomers, the pairs of these mirror-image molecules, often exhibit identical physical and chemical properties in an achiral environment, yet can have dramatically different physiological effects. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical need for effective enantioseparation techniques[1].
Chromatography has emerged as the premier technique for the analytical and preparative separation of enantiomers. This is achieved by introducing a chiral environment into the chromatographic system, which allows for differential interaction with the two enantiomers. This can be accomplished through a chiral stationary phase (CSP), where a chiral selector is immobilized on the support, or by using a chiral mobile phase additive (CMPA), where the selector is dissolved in the mobile phase.
Tartaric acid and its derivatives are among the most versatile and economically viable chiral selectors available[2][3]. This application note provides a comprehensive guide to the use of this compound (DBDT), a readily available and effective chiral selector, for the separation of enantiomeric compounds. We will delve into the mechanistic principles of chiral recognition, provide detailed protocols for method development using High-Performance Liquid Chromatography (HPLC), and offer field-proven insights to overcome common challenges.
Part 1: The Chiral Selector - Understanding this compound
This compound is a diester of D-tartaric acid. Its efficacy as a chiral selector stems from its rigid stereochemical structure, which features two chiral centers and multiple functional groups—two ester carbonyls and two hydroxyl groups—capable of engaging in various intermolecular interactions.
The selection of D-tartrate (over L-tartrate) dictates which analyte enantiomer will be more strongly retained, a crucial factor in method development, especially for trace analysis or preparative separations[4]. The butyl ester groups enhance its solubility in common organic solvents used in liquid chromatography, making it a highly practical choice for both normal-phase and reversed-phase applications.
Mechanism of Chiral Recognition: The Three-Point Interaction Model
The enantioselective separation facilitated by DBDT is governed by the formation of transient, diastereomeric complexes with the analyte enantiomers. The differing stability of these complexes leads to different retention times on the chromatographic column, enabling their separation[5].
The widely accepted "three-point interaction model" provides a robust framework for understanding this chiral recognition process. For effective discrimination, a minimum of three simultaneous, stereochemically dependent interactions are required between the chiral selector and one of the enantiomers. For DBDT, these interactions typically involve:
-
Hydrogen Bonding: The hydroxyl and carbonyl groups on the DBDT molecule can act as hydrogen bond donors and acceptors, interacting with complementary functional groups on the analyte (e.g., amines, hydroxyls, carboxylic acids).
-
Steric Hindrance (Inclusion): The rigid structure of the tartrate backbone creates chiral cavities or grooves. One enantiomer of the analyte will fit more snugly into this chiral space than the other, leading to a more stable complex.
-
Dipole-Dipole Interactions: The polar ester groups contribute to dipole-dipole or stacking interactions, particularly with analytes possessing aromatic rings or other polarizable moieties.
The enantiomer that can establish a more stable, lower-energy three-point interaction with the DBDT will be retained longer in the system.
Caption: Formation of transient diastereomeric complexes.
Part 2: Protocol for HPLC Method Development with DBDT as a Chiral Mobile Phase Additive
Using DBDT as a chiral mobile phase additive (CMPA) is a powerful and cost-effective strategy. It allows for the use of standard, robust, and inexpensive achiral columns (like C8 or C18) to perform chiral separations. The separation occurs because the diastereomeric complexes formed in the mobile phase have different affinities for the achiral stationary phase.
This protocol outlines the development of a reversed-phase HPLC method for the separation of a racemic basic drug, using propranolol as a model compound.
Principle
The racemic analyte and the chiral selector (DBDT) are present in the mobile phase. They establish a rapid equilibrium with their corresponding diastereomeric complexes. These complexes, being diastereomers, have different physical properties and will interact differently with the achiral stationary phase, leading to different retention times and enabling separation.
Materials and Reagents
-
Instrumentation: HPLC system with UV detector, analytical balance, pH meter, solvent filtration apparatus.
-
Column: Standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Chemicals:
-
This compound (DBDT)
-
Racemic Propranolol HCl
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Deionized water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Aqueous Buffer (20 mM Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic propranolol HCl and dissolve in 10 mL of Methanol.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase to be used for the analysis.
Experimental Workflow: A Step-by-Step Approach
A systematic approach is crucial for efficient method development. The following workflow optimizes key parameters sequentially.
Caption: Systematic workflow for HPLC method development.
Step 1: Initial Screening Conditions
The goal here is to achieve retention of the analyte and initial signs of separation.
-
Mobile Phase: Acetonitrile / 20 mM Phosphate Buffer (pH 3.0) containing 10 mM DBDT (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 290 nm.
-
Injection Volume: 10 µL.
Rationale: Acetonitrile is chosen for its good UV transparency and elution strength. A low pH ensures that the basic analyte (propranolol) is protonated, which is often necessary for interaction with the tartrate selector. 10 mM DBDT is a good starting concentration.
Step 2: Optimization of DBDT Concentration
Vary the concentration of DBDT in the mobile phase (e.g., 5 mM, 10 mM, 15 mM, 20 mM) while keeping other parameters constant.
-
Observation: Increasing the selector concentration generally increases the retention time and can improve resolution (Rs) up to a certain point, after which it may plateau or even decrease due to viscosity effects or self-association of the selector.
-
Action: Select the concentration that provides the best balance between resolution and analysis time.
Step 3: Optimization of Mobile Phase pH
The ionization state of both the analyte and the selector can dramatically affect the interactions.
-
Procedure: Adjust the pH of the aqueous buffer component (e.g., 2.5, 3.0, 3.5, 4.0) while keeping the optimal DBDT concentration and organic ratio constant.
-
Rationale: Changes in pH alter the degree of protonation of the analyte's secondary amine and the ionization of DBDT's hydroxyl groups. This directly impacts the electrostatic and hydrogen-bonding interactions crucial for chiral recognition[4].
-
Action: Choose the pH that yields the maximum resolution.
Step 4: Fine-Tuning the Organic Modifier Percentage
This step is critical for adjusting the retention time and further improving resolution.
-
Procedure: Vary the percentage of acetonitrile in the mobile phase (e.g., 35%, 40%, 45%).
-
Observation: Decreasing the organic content will increase retention times (k') and may provide more time for the differential interactions to take effect, often leading to better resolution.
-
Action: Optimize for a resolution (Rs) > 1.5 while maintaining a practical run time.
Data Presentation and Expected Results
All quantitative data should be summarized for easy comparison.
| Parameter Varied | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| DBDT Conc. (mM) | 5 | 10 | 15 | 10 |
| Retention Time (k') | 4.2 | 5.5 | 6.8 | 5.5 |
| Selectivity (α) | 1.08 | 1.15 | 1.16 | 1.15 |
| Resolution (Rs) | 0.95 | 1.62 | 1.65 | 1.62 |
| pH | 2.5 | 3.0 | 3.5 | 3.0 |
| Retention Time (k') | 6.1 | 5.5 | 4.9 | 5.5 |
| Selectivity (α) | 1.12 | 1.15 | 1.13 | 1.15 |
| Resolution (Rs) | 1.45 | 1.62 | 1.51 | 1.62 |
| ACN % | 45 | 40 | 35 | 40 |
| Retention Time (k') | 3.8 | 5.5 | 8.2 | 5.5 |
| Selectivity (α) | 1.14 | 1.15 | 1.15 | 1.15 |
| Resolution (Rs) | 1.40 | 1.62 | 1.68 | 1.62 |
Table 1: Example data from the optimization of propranolol enantiomer separation. Optimal conditions are selected based on achieving baseline resolution (Rs > 1.5) in a reasonable analysis time.
Part 3: Trustworthiness and Self-Validation: Troubleshooting and Insights
A robust protocol must anticipate and address potential issues.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Separation (Rs ≈ 1.0) | Insufficient selector concentration. | Increase DBDT concentration. |
| Incorrect pH for interaction. | Screen a wider pH range. | |
| Inappropriate organic modifier. | Try methanol instead of acetonitrile; its protic nature can alter hydrogen bonding. | |
| Poor Peak Shape (Tailing) | Secondary interactions with silica. | Ensure pH is low enough to fully protonate basic analytes. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase if necessary. |
| Column degradation. | Use a column with end-capping; flush the column thoroughly after use to remove the chiral additive. | |
| Irreproducible Retention Times | Poor temperature control. | Use a column thermostat and ensure the mobile phase is pre-heated. |
| Mobile phase instability/equilibration. | Ensure the mobile phase is well-mixed and degassed. Allow for a long equilibration time (at least 30-60 minutes) when introducing a new mobile phase. |
Field-Proven Insight: The order of elution can sometimes be reversed by switching from Dibutyl D -tartrate to Dibutyl L -tartrate. This is a powerful tool for resolving co-elution issues when analyzing complex mixtures or for confirming the identity of trace enantiomeric impurities.
Conclusion
This compound stands as a powerful, versatile, and accessible tool in the field of chiral chromatography. By serving as a chiral mobile phase additive, it obviates the need for expensive chiral columns and allows for rapid method development on conventional reversed-phase media. The principles of forming transient diastereomeric complexes, guided by the three-point interaction model, provide a logical basis for separating a wide variety of racemic compounds. The systematic workflow and troubleshooting guide presented here offer a robust framework for researchers, scientists, and drug development professionals to successfully implement this technique, ensuring the accurate and reliable quantification of enantiomers critical to modern scientific advancement.
References
-
Enantioselective Extraction System Containing Binary Chiral Selectors and Chromatographic Enantioseparation Method for Determination of the Absolute Configuration of Enantiomers of Cyclopentolate. National Institutes of Health (NIH). [Link]
- CN103193624A - Identification and separation method for tartaric acid enantiomer by chiral column material, and application of chiral column material.
-
APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. ResearchGate. [Link]
-
The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. [Link]
-
In situ synthesis of di-n-butyl l-tartrate-boric acid complex chiral selector and its application in chiral microemulsion electrokinetic chromatography. PubMed. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Structure of the chiral selector studied in this work, namely (1)... ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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The Sharleds Asymmetric Epoxidation: A Technical Guide to the Synthesis of Chiral Epoxy Alcohols Using Dibutyl D-Tartrate
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and life sciences industries. Chiral epoxy alcohols are invaluable building blocks, serving as versatile intermediates in the synthesis of a wide array of complex molecules, from natural products to life-saving therapeutics.[1] This guide provides an in-depth exploration of the Sharpless-Katsuki asymmetric epoxidation, a robust and highly predictable method for the preparation of enantiomerically enriched 2,3-epoxy alcohols from allylic alcohols.[2] Specifically, we will focus on the application of dibutyl D-tartrate as the chiral ligand, offering detailed protocols and mechanistic insights for researchers seeking to leverage this powerful transformation.
The Principle of Asymmetric Epoxidation: Directing Chirality with this compound
The Sharpless asymmetric epoxidation is a landmark achievement in organic synthesis, recognized with the Nobel Prize in Chemistry in 2001.[3] Its power lies in the ability to introduce chirality with a high degree of predictability and enantioselectivity. The reaction employs a catalyst system generated in situ from titanium(IV) isopropoxide and a chiral dialkyl tartrate, in this case, this compound. This chiral catalyst then directs the epoxidation of a prochiral allylic alcohol using tert-butyl hydroperoxide (TBHP) as the oxidant.[4]
The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation. When using dibutyl D-(-)-tartrate, the oxygen atom is delivered to one face of the double bond, while the L-(+)-tartrate directs it to the opposite face. This predictability is a significant advantage for synthetic planning.[4]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-studied catalytic cycle. Initially, titanium(IV) isopropoxide reacts with this compound to form a chiral titanium tartrate complex. This complex is believed to exist as a dimer in the catalytically active state. The allylic alcohol substrate and tert-butyl hydroperoxide then coordinate to the titanium center, displacing the isopropoxide ligands. This brings the oxidant and the alkene into close proximity within a chiral environment, facilitating the stereoselective transfer of an oxygen atom to the double bond of the allylic alcohol.[5]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for a typical Sharpless asymmetric epoxidation using this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Dibutyl D-(-)-tartrate | ≥98% | e.g., Sigma-Aldrich, TCI | The chiral ligand. |
| Titanium(IV) isopropoxide | ≥98% | e.g., Sigma-Aldrich, Acros Organics | The catalyst precursor. |
| tert-Butyl hydroperoxide | ~70% in water | e.g., Sigma-Aldrich, Fisher Scientific | The oxidant. |
| Allylic Alcohol | Substrate specific | Various | Ensure high purity. |
| Dichloromethane (DCM) | Anhydrous | Various | Reaction solvent. |
| 3 Å Molecular Sieves | Powdered, activated | Various | To ensure anhydrous conditions. |
Reaction Setup and Procedure
Safety First: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. tert-Butyl hydroperoxide is a strong oxidant and potentially explosive; handle with care.[6][7] Titanium(IV) isopropoxide is moisture-sensitive and flammable.[3]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 3 Å molecular sieves (approximately 200-300 mg per mmol of allylic alcohol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask under a nitrogen atmosphere.
-
Cooling: Cool the flask to -20 °C using a suitable cooling bath (e.g., a dry ice/acetone bath).
-
Ligand and Catalyst Precursor Addition: To the cooled solution, add dibutyl D-(-)-tartrate (typically 1.2 equivalents relative to the titanium isopropoxide) followed by the slow, dropwise addition of titanium(IV) isopropoxide (typically 5-10 mol% relative to the allylic alcohol). Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.[8]
-
Substrate Addition: Add the allylic alcohol to the reaction mixture.
-
Oxidant Addition: Slowly add tert-butyl hydroperoxide (typically 1.5-2.0 equivalents relative to the allylic alcohol) dropwise, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or dimethyl sulfide at low temperature to reduce the excess peroxide. Allow the mixture to warm to room temperature and stir for at least one hour. Add water and filter the mixture through a pad of Celite® to remove the titanium salts.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude epoxy alcohol can be purified by flash column chromatography on silica gel.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.
Applications in Synthesis: The Gateway to Complex Molecules
The chiral epoxy alcohols produced via the Sharpless epoxidation are not merely final products but are highly versatile synthetic intermediates. Their utility is demonstrated in the total synthesis of numerous biologically active compounds.
Case Study: Synthesis of (+)-Disparlure
(+)-Disparlure is the sex pheromone of the gypsy moth (Lymantria dispar) and is used in pest management programs.[9] The Sharpless asymmetric epoxidation has been instrumental in the efficient synthesis of this molecule. The synthesis typically involves the epoxidation of an appropriate allylic alcohol precursor, which sets the crucial stereochemistry of the epoxide ring.[10][11] Subsequent chemical transformations convert the epoxy alcohol into the final pheromone structure. The high enantiomeric purity achievable with the Sharpless method is critical, as the biological activity of disparlure is highly dependent on its stereochemistry.[12][13]
Synthesis of Proline Derivatives
Chiral epoxy alcohols can be transformed into a variety of other functional groups, including amino alcohols, which are precursors to valuable molecules like proline derivatives.[14][15] These derivatives are important as organocatalysts and as components of peptides and pharmaceuticals.[16][17] The regioselective opening of the epoxide ring with an appropriate nitrogen nucleophile, followed by further synthetic manipulations, provides a route to these valuable chiral building blocks.
Safety and Handling of Reagents
A strong emphasis on safety is crucial when performing the Sharpless epoxidation.
-
tert-Butyl Hydroperoxide (TBHP): A strong oxidizing agent that can be explosive in concentrated form.[18] It is typically supplied as a 70% solution in water.[6] It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[19] It is also a suspected mutagen and carcinogen.[7] Always handle in a fume hood and wear appropriate PPE. Keep away from combustible materials and heat sources.[6][18]
-
Titanium(IV) Isopropoxide: A flammable liquid that is highly sensitive to moisture.[3] It should be handled under an inert atmosphere (e.g., nitrogen or argon). It can cause serious eye irritation.[3]
-
This compound: While not considered highly hazardous, it may cause skin and eye irritation.[20][21][22] Standard laboratory safety precautions should be followed.
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The Sharpless asymmetric epoxidation using this compound is a powerful and reliable method for the synthesis of chiral epoxy alcohols. Its high degree of predictability, operational simplicity, and the versatility of the resulting products make it an indispensable tool for chemists in academia and industry. By understanding the underlying principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently employ this reaction to advance their synthetic endeavors in drug discovery and the synthesis of complex natural products.
References
- Kossier B. E., et al. (1981). A successful synthesis of (+)
- Fisher Scientific. (2014).
- ChemicalBook. (2023).
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- TCI Chemicals. (2023).
- Material Safety Data Sheet SDS/MSDS: tert-Butyl Hydroperoxide 70% in W
- Sigma-Aldrich. (2023). Safety Data Sheet: tert-Butyl hydroperoxide solution 70 wt. % in H2O.
- Organo & Biomolecular Chemistry. (2023). Organocatalyzed epoxidation in the total synthesis of (−)-trans-, (+) -trans- and (+)-cis-disparlures.
- Chemsrc. (2023). l-(+)-tartaric acid di-n-butyl ester | CAS#:87-92-3.
- Beilstein Journal of Organic Chemistry. (2020).
- Chemistry Notes. (2021).
- ResearchGate. (n.d.). Structures of disparlure enantiomers and (+)‐monachalure, prepared...
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Dibutyl L-(+)
- Wikipedia. Disparlure.
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- Haz-Map.
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- Wikipedia.
- OpenOChem Learn.
- ChemTube3D.
- National Institutes of Health. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules.
- National Institutes of Health. PubChem: (+)
- Rzepa, H. (2012). Why is the Sharpless epoxidation enantioselective? Part 1: a simple model. Henry Rzepa's Blog.
- ResearchGate. (2022).
- Moodle@Units.
- Organic Chemistry Portal. (2007).
- Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- Catalysts. (n.d.). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.
- Benchchem. (n.d.). The Advent of Chiral Epoxy Alcohols: A Technical Guide to Their Discovery and Synthesis.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Dibutyl D-Tartrate Synthesis
Welcome to the technical support center for the synthesis of Dibutyl D-tartrate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental hurdles. The synthesis, typically achieved via a Fischer-Speier esterification, is a reversible reaction that requires careful control of conditions to maximize yield and purity.[1][2][3] This document provides a structured approach, from frequently asked questions to detailed troubleshooting, ensuring a robust and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the fundamental mechanism for synthesizing this compound?
The most common method is the Fischer-Speier esterification, an acid-catalyzed reaction between D-tartaric acid and n-butanol.[3][4] The mechanism involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst, which enhances its electrophilicity.[2][4][5] The alcohol (n-butanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[5] Subsequently, a molecule of water is eliminated, and deprotonation yields the final ester product, this compound.[2][4][5]
Q2: Why is it crucial to remove water during the reaction?
Fischer esterification is an equilibrium-limited reaction.[2][3] The production of water as a byproduct means that its accumulation can drive the reaction in reverse, hydrolyzing the ester back to the starting materials and reducing the overall yield.[2] Therefore, continuous removal of water is essential to shift the equilibrium towards the product side.[6] This is typically achieved using a Dean-Stark apparatus with an azeotropic solvent like toluene or by using a large excess of the alcohol reactant.[2][3]
Q3: What are the most effective catalysts for this synthesis?
Strong Brønsted acids are the conventional catalysts. Concentrated sulfuric acid (H₂SO₄) is widely used due to its low cost and high activity.[1][7] Para-toluenesulfonic acid (p-TsOH) is another excellent choice, often preferred for its solid form, which makes it easier to handle, and it can be less prone to causing charring or side reactions compared to sulfuric acid.[5][8]
Q4: How does the ratio of reactants affect the reaction yield?
To drive the equilibrium towards the formation of the diester, a significant excess of n-butanol is typically used.[2] This serves two purposes: it acts as a reactant, increasing the statistical probability of esterification, and as a solvent to facilitate the reaction. Using a large excess of the alcohol can significantly increase the yield of the ester.[2]
Q5: What are the typical physical properties of this compound?
(+)-Dibutyl D-tartrate is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[9] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[9]
Part 2: Troubleshooting Guide
Even with a well-defined protocol, experimental issues can arise. This table outlines common problems, their probable causes, and validated solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Equilibrium not shifted: Inefficient water removal.[2][6] 3. Catalyst degradation/inactivity: Old or improperly stored catalyst. 4. Loss during workup: Product loss during neutralization or extraction phases. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. Extend reaction time or slightly increase temperature if necessary. 2. Ensure the Dean-Stark trap is functioning correctly and filling with water. If not using a trap, increase the excess of n-butanol. 3. Use a fresh, properly stored acid catalyst. 4. Perform extractions carefully. Ensure the pH during neutralization is correct to avoid product hydrolysis. Use a saturated NaCl solution (brine) during the final wash to reduce the solubility of the ester in the aqueous layer. |
| Incomplete Diesterification (Presence of Monoester) | 1. Insufficient n-butanol: Molar ratio of alcohol to acid is too low. 2. Short reaction time: The second esterification is often slower than the first. | 1. Increase the molar excess of n-butanol. A 3 to 5-fold excess relative to tartaric acid is a good starting point. 2. Extend the reflux time and monitor for the disappearance of the monoester spot/peak by TLC/GC. |
| Dark Brown or Black Reaction Mixture | Charring/Decomposition: Reaction temperature is too high, or the catalyst concentration is excessive, particularly with sulfuric acid.[1] | 1. Reduce the heating mantle temperature to maintain a gentle reflux without excessive heating. 2. Consider using p-toluenesulfonic acid, which is often milder.[8] 3. Reduce the amount of catalyst used. |
| Product is Acidic after Workup | Incomplete Neutralization: Insufficient base was used to quench the acid catalyst. | Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.[12] Check the pH of the final aqueous wash to ensure it is neutral or slightly basic. |
| Emulsion Formation During Extraction | Insufficient Ionic Strength: The densities of the organic and aqueous layers are too similar. | Add a small amount of saturated NaCl (brine) solution to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion. |
| Product Contaminated with n-Butanol | Inefficient Removal of Excess Alcohol: Insufficient vacuum or temperature during rotary evaporation or distillation. | 1. Ensure a good vacuum is applied during solvent removal. 2. After initial solvent removal, a higher vacuum (using a vacuum pump) at a slightly elevated temperature may be required to remove residual n-butanol. 3. If purity issues persist, column chromatography may be necessary. |
Part 3: Validated Experimental Workflow
This section provides a detailed, step-by-step protocol for the synthesis and purification of this compound, designed for reproducibility and high purity.
Workflow Overview Diagram
The following diagram illustrates the complete workflow from reaction setup to final product analysis.
Caption: Experimental Workflow for this compound Synthesis.
Step-by-Step Protocol
Materials & Equipment:
-
D-(+)-Tartaric Acid
-
n-Butanol (anhydrous grade recommended)
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, rotary evaporator, vacuum distillation setup
Procedure:
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add D-(+)-tartaric acid (e.g., 30.0 g, 0.2 mol).
-
Add n-butanol (e.g., 118.6 g, 150 mL, 1.6 mol, 8 equivalents) and toluene (e.g., 100 mL). The toluene acts as an azeotropic agent to facilitate water removal.
-
Add the acid catalyst, p-toluenesulfonic acid monohydrate (e.g., 1.9 g, 0.01 mol, 5 mol%).
-
Assemble the flask with a Dean-Stark trap and a reflux condenser.
-
-
Synthesis:
-
Begin stirring and gently heat the mixture to reflux. The head temperature should be around 85-95°C as the water/toluene/butanol azeotrope begins to distill.
-
Continue heating at reflux. Water will collect in the bottom of the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected (theoretical amount is 7.2 mL for 0.2 mol of tartaric acid) and by TLC analysis of the reaction mixture. The reaction is typically complete in 4-8 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of saturated NaHCO₃ solution (repeat until no more CO₂ evolution is observed) to neutralize the p-TsOH catalyst.[12]
-
100 mL of deionized water.
-
100 mL of brine to aid in layer separation and remove bulk water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess n-butanol.
-
For highest purity, purify the resulting crude oil by vacuum distillation.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR) to confirm its structure and purity.
-
Measure the optical rotation to confirm the stereochemical integrity of the D-enantiomer.
-
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimization.
Fischer-Speier Esterification Mechanism Diagram
Sources
- 1. CN110776419B - Green and clean production process for preparing dibutyl phthalate - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. mdpi.com [mdpi.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. scite.ai [scite.ai]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CAS 87-92-3: (+)-Dibutyl tartrate | CymitQuimica [cymitquimica.com]
- 10. Dibutyl tartrate - Wikipedia [en.wikipedia.org]
- 11. (+)-Dibutyl tartrate | C12H22O6 | CID 6910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN101239912A - A kind of method of synthesizing dibutyl malate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Dibutyl D-Tartrate Synthesis
Welcome to the technical support center for the synthesis of Dibutyl D-tartrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile chiral compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve both the yield and purity of your product.
Introduction to this compound Synthesis
This compound is synthesized via the Fischer esterification of D-tartaric acid with n-butanol, typically in the presence of an acid catalyst.[1][2] The reaction is a reversible equilibrium process where water is formed as a byproduct.[3][4] To achieve high yields, the equilibrium must be shifted towards the formation of the ester. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing the water as it is formed.[3][4]
This guide will delve into the practical aspects of this synthesis, addressing common pitfalls and providing solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.
Synthesis Phase
Question 1: My reaction seems to be very slow or is not proceeding to completion. What are the possible causes and solutions?
Answer:
Several factors can contribute to a sluggish or incomplete reaction. Let's break them down:
-
Insufficient Catalyst: The Fischer esterification requires a strong acid catalyst to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[3]
-
Troubleshooting:
-
Catalyst Choice: Sulfuric acid (H₂SO₄) is a common and effective catalyst.[5] p-Toluenesulfonic acid (p-TsOH) is another good alternative, which can be easier to handle.
-
Catalyst Loading: Ensure you are using a sufficient amount of catalyst. A typical catalytic amount ranges from 1-5 mol% relative to the D-tartaric acid.
-
-
-
Equilibrium Limitations: As a reversible reaction, the accumulation of water will slow down and eventually stop the forward reaction.[4]
-
Troubleshooting:
-
Excess Reactant: Use a significant excess of n-butanol (e.g., 3-5 equivalents or more). This shifts the equilibrium towards the product side according to Le Châtelier's principle.[3]
-
Water Removal: The most effective method is to remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (like toluene or cyclohexane) that forms an azeotrope with water.[6][7][8] The water is collected in the trap, preventing it from participating in the reverse reaction.
-
-
-
Low Reaction Temperature: Esterification reactions generally require heating to proceed at a reasonable rate.
-
Troubleshooting:
-
Ensure the reaction mixture is heated to reflux. The temperature will depend on the boiling point of the solvent and the excess alcohol used.
-
-
Question 2: I am observing the formation of solid material in my reaction flask. What could this be?
Answer:
The most likely solid material is unreacted D-tartaric acid. D-tartaric acid has limited solubility in n-butanol and non-polar solvents at lower temperatures. As the reaction proceeds and the mixture heats up, the solubility should increase. If a significant amount of solid remains, it indicates that the reaction has not been initiated effectively or has stalled.
-
Troubleshooting:
-
Initial Stirring and Heating: Ensure vigorous stirring and gradual heating to promote the dissolution of the tartaric acid.
-
Solvent: While n-butanol can act as both reactant and solvent, in some cases, adding a co-solvent like toluene can help with solubility and azeotropic water removal.
-
Question 3: What are the potential side reactions I should be aware of?
Answer:
While the primary reaction is the diesterification of D-tartaric acid, a few side reactions can occur, impacting purity and yield:
-
Mono-ester Formation: Incomplete reaction can lead to the formation of monobutyl D-tartrate. This is more likely if the reaction time is too short or the conditions are not optimal for driving the reaction to completion.
-
Ether Formation: At high temperatures and in the presence of a strong acid catalyst, n-butanol can undergo self-condensation to form di-n-butyl ether.[9]
-
Dehydration/Degradation: Although less common under controlled esterification conditions, prolonged heating at very high temperatures in the presence of a strong acid could potentially lead to the degradation of tartaric acid.
Work-up and Purification Phase
Question 4: How do I effectively neutralize the acid catalyst and remove unreacted starting materials?
Answer:
Proper work-up is crucial for obtaining a pure product.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization:
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the reaction mixture with stirring. Be cautious as this will generate carbon dioxide gas, causing foaming. Continue adding the basic solution until the effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper).
-
This step neutralizes the acid catalyst and any unreacted D-tartaric acid, converting them into their respective salts, which are soluble in the aqueous phase.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel. If you used a co-solvent like toluene, you will have two distinct layers. If you only used n-butanol, you may need to add an immiscible organic solvent like ethyl acetate or diethyl ether to facilitate extraction.
-
Separate the organic layer. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to ensure complete removal of acids).
-
Brine (saturated NaCl solution) to help break any emulsions and remove excess water.
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the drying agent by filtration and then remove the solvent and excess n-butanol using a rotary evaporator.
Question 5: My final product has a yellow or brownish tint. How can I decolorize it?
Answer:
A colored product often indicates the presence of impurities formed from side reactions or degradation.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Gently heat and stir the mixture for a short period, then filter the carbon off through a pad of Celite®. The activated carbon will adsorb many colored impurities.
-
Chromatography: If the color persists, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities.
Question 6: How can I effectively remove the excess n-butanol and any di-n-butyl ether formed?
Answer:
Both n-butanol and di-n-butyl ether have boiling points that are significantly lower than this compound. Therefore, vacuum distillation is the most effective method for purification.[10][11][12][13]
-
Procedure:
-
After removing the bulk of the solvent with a rotary evaporator, transfer the crude product to a distillation flask suitable for vacuum distillation.
-
Use a short-path distillation apparatus for higher boiling point compounds.[14]
-
Gradually apply vacuum and gently heat the flask.
-
The lower-boiling n-butanol and di-n-butyl ether will distill first.
-
Increase the temperature to distill the pure this compound.
-
Purity Assessment
Question 7: What analytical techniques can I use to confirm the purity of my this compound?
Answer:
A combination of techniques is recommended for a comprehensive assessment of purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to identify and quantify volatile impurities such as residual n-butanol, di-n-butyl ether, and potentially the mono-ester.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure of the product and identify impurities. The spectrum of pure this compound should show characteristic peaks for the butyl group protons and the methine protons of the tartrate backbone.[18][19][20]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule and can help identify isomeric impurities.[20][21]
-
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities and quantifying the purity of the final product. A chiral HPLC method could also be used to confirm the enantiomeric purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the ester carbonyl group (strong absorption around 1740 cm⁻¹) and the hydroxyl groups (broad absorption around 3400 cm⁻¹).
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus
This protocol is designed to maximize yield by continuously removing water.
Materials:
-
D-Tartaric Acid
-
n-Butanol
-
Toluene
-
Sulfuric Acid (concentrated) or p-Toluenesulfonic acid monohydrate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a 500 mL round-bottom flask, add D-tartaric acid (e.g., 0.1 mol, 15.0 g), n-butanol (0.4 mol, 37.1 mL, 29.6 g), toluene (150 mL), and a magnetic stir bar.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Slowly add the acid catalyst (e.g., 1 mL of concentrated H₂SO₄ or 1.9 g of p-TsOH).
-
Heat the mixture to a gentle reflux. You should observe the co-distillation of toluene and water, which will collect in the Dean-Stark trap. The denser water will separate at the bottom of the trap.
-
Continue the reflux until no more water is collected in the trap (this may take several hours). The theoretical amount of water for this example is 3.6 mL.
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 2 x 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| D-Tartaric Acid | 150.09 | Decomposes | 1.79 |
| n-Butanol | 74.12 | 117.7 | 0.81 |
| Toluene | 92.14 | 110.6 | 0.87 |
| This compound | 262.30 | ~160 (at reduced pressure) | ~1.09 |
| Di-n-butyl ether | 130.23 | 142 | 0.77 |
Table 2: Typical GC-MS Parameters for Purity Analysis (based on a similar compound) [16]
| Parameter | Setting |
| Column | 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (30m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at 1 mL/min |
| Injector | Splitless, 250 °C |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Detector | Electron Impact (EI), 70 eV |
| Mass Range | 40-400 amu |
Visualizations
Fischer Esterification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- Google Patents. (n.d.). Synthesis method of D-dibenzoyl tartaric acid (CN104529779A).
- Google Patents. (n.d.). Synthetic method of L-dibenzoyl tartaric acid (CN104496806A).
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Organic Syntheses. (n.d.). dl-TARTARIC ACID. Retrieved January 21, 2026, from [Link]
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YouTube. (2021, April 22). Synthesis of Dibutyl Ether: Reactive distillation. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing dibutyltin dilaurate catalyst (CN102516544A).
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J. K. J. M. F. et al. (2005). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 2(3), 397-426. [Link]
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Organic Syntheses. (n.d.). DIETHYL TARTRATE. Retrieved January 21, 2026, from [Link]
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Shimadzu. (n.d.). Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Vacuum distillation method and apparatus for enhanced purification of high-purity metals like indium.
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Chemistry LibreTexts. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 21, 2026, from [Link]
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Grokipedia. (n.d.). Dean–Stark apparatus. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of dibutyltin dilaurate (CN102838631A).
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Chemguide. (n.d.). Hydrolysing Esters. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved January 21, 2026, from [Link]
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OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved January 21, 2026, from [Link]
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ResearchGate. (2017, February 17). What protocole experiment to make esterification of tartaric acid with ethanol?. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). Vacuum distillation. Retrieved January 21, 2026, from [Link]
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RSC Education. (n.d.). Dean-Stark apparatus. Retrieved January 21, 2026, from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2017, October 11). ESTERIFICATION OF STEARIC ACID WITH LOWER MONOHYDROXYLIC ALCOHOLS. Retrieved January 21, 2026, from [Link]
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BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved January 21, 2026, from [Link]
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Diisopropyl L-tartrate (30) used as a chiral modifier for NMR determination of ee. Retrieved January 21, 2026, from [Link]
-
Al-Saleh, I., & El-Dossary, R. (2017). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Journal of analytical methods in chemistry, 2017, 4810724. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Esterification of stearic acid with lower monohydroxylic alcohols. Retrieved January 21, 2026, from [Link]
-
National Toxicology Program. (2021). Figure A-2, [1H NMR Spectrum of Sample of Di-n-butyl Phthalate (Lot MKBB8432)]. National Institutes of Health. [Link]
-
Food Safety and Environmental Stewardship Program. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]
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Busch Australia. (n.d.). Vacuum Distillation. Retrieved January 21, 2026, from [Link]
-
Srivastava, S. P., Bhatnagar, A. K., & Joshi, G. C. (1981). NMR study of some mono- and di-tert-butylnaphthalenes. Spectrochimica Acta Part A: Molecular Spectroscopy, 37(9), 759-761. [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Retrieved January 21, 2026, from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved January 21, 2026, from [Link]
-
El-Hicazi, A., & El-Hamouz, A. (2019). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Catalysts, 9(11), 941. [Link]
-
Organic Lab Techniques. (2022, April 7). Vacuum Distillation [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved January 21, 2026, from [Link]
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Preventing side reactions in Dibutyl D-tartrate mediated synthesis
Welcome to the technical support center for Dibutyl D-tartrate mediated synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize side reactions and optimize your yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound, and what are their underlying causes?
A1: The synthesis of this compound, typically achieved through the Fischer esterification of D-tartaric acid with n-butanol, is susceptible to several side reactions that can impact both yield and purity. The primary concerns are:
-
Thermal Decomposition of Tartaric Acid: At temperatures exceeding 165-170°C, tartaric acid can decompose, leading to a variety of byproducts and a darkened reaction mixture.[1]
-
Formation of Pyruvic Acid: Under acidic conditions, tartaric acid can undergo dehydration and decarboxylation to form pyruvic acid.[1] This is a significant impurity that can be difficult to remove.
-
Formation of Dibutyl Ether: The acidic catalyst, particularly strong mineral acids like sulfuric acid, can promote the intermolecular dehydration of n-butanol to form dibutyl ether.[2]
-
Incomplete Reaction (Monoester Formation): The esterification is a stepwise process, forming the monoester as an intermediate. If the reaction is not driven to completion, a significant amount of monobutyl D-tartrate may remain, complicating purification.[1]
Understanding these potential side reactions is the first step toward mitigating them through careful control of reaction conditions.
Q2: What is the optimal temperature range for the synthesis of this compound to minimize side reactions?
A2: Maintaining the correct temperature is critical. While higher temperatures can increase the reaction rate, they also accelerate the degradation of tartaric acid.[1] For distillations, it is recommended to keep the oil bath temperature below 165°C to prevent decomposition.[1] A reflux temperature of around 80-110°C is generally effective for the esterification reaction itself when using a Dean-Stark apparatus to remove water.
Q3: Which catalyst is recommended to minimize side reactions?
A3: While strong mineral acids like sulfuric acid are effective catalysts, they can also promote unwanted side reactions like dehydration and decomposition.[1] A milder and often preferred alternative is a solid acid catalyst such as p-toluenesulfonic acid (p-TSA) or an acidic resin like Amberlyst-15.[1] These catalysts offer several advantages:
-
Reduced Side Reactions: They are less prone to causing dehydration of the alcohol and decomposition of the tartaric acid.
-
Ease of Removal: Solid catalysts can be easily removed by filtration at the end of the reaction, preventing further side reactions during workup.
Q4: How can I effectively remove the water produced during the esterification to drive the reaction to completion?
A4: The Fischer esterification is a reversible reaction, and the water produced can hydrolyze the ester back to the starting materials.[3] To shift the equilibrium towards the product, continuous removal of water is essential. The most common and effective method is azeotropic distillation using a Dean-Stark apparatus .[1][2][4] The reaction is typically conducted in a solvent that forms an azeotrope with water, such as toluene. The water-toluene azeotrope boils off, condenses, and is collected in the Dean-Stark trap, while the toluene is returned to the reaction flask.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: I am consistently obtaining a low yield of my desired product. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common problem and can stem from several factors. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Reaction Equilibrium Not Shifted Towards Products | Ensure the efficient removal of water using a properly set up Dean-Stark apparatus. The collection of the theoretical amount of water is a good indicator of reaction completion. |
| Insufficient Catalyst | Ensure the correct catalyst loading. For p-toluenesulfonic acid, a catalytic amount is sufficient. If using an acidic resin like Amberlyst-15, ensure it is properly activated and used in an appropriate quantity. |
| Inappropriate Molar Ratio of Reactants | Use an excess of n-butanol to drive the equilibrium towards the product. A molar ratio of n-butanol to D-tartaric acid of 3:1 or higher is often effective. |
| Suboptimal Reaction Temperature and Time | Ensure the reaction is refluxing at a temperature sufficient to promote the azeotropic removal of water (typically 80-110°C in toluene). Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Product Loss During Workup | Be cautious during the neutralization and extraction steps. Ensure complete extraction of the product from the aqueous layer. Minimize transfers to avoid mechanical losses. |
Issue 2: Product Discoloration
Q: My final product has a yellow or brown tint. What causes this and how can I obtain a colorless product?
A: Discoloration is often an indication of product degradation or the presence of impurities.
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition | Avoid excessive heating. Maintain the reaction temperature within the recommended range and use vacuum distillation for purification to lower the boiling point. |
| Acid-Catalyzed Side Reactions | Use a milder catalyst like p-toluenesulfonic acid or Amberlyst-15. Ensure complete neutralization of the acid catalyst before distillation. |
| Oxidation | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials or product. |
| Impurities in Starting Materials | Ensure the purity of your D-tartaric acid and n-butanol. Use freshly distilled n-butanol if necessary. |
Issue 3: Presence of Impurities in the Final Product
Q: My analytical data (GC-MS, NMR) shows the presence of impurities. How can I identify and remove them?
A: The most likely impurities are unreacted starting materials, the monoester intermediate, and dibutyl ether.
| Impurity | Identification | Removal Strategy |
| Unreacted D-Tartaric Acid | Insoluble in the organic phase during workup. Can be detected by LC-MS. | Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid. |
| Unreacted n-Butanol | Lower boiling point than the product. Can be identified by GC-MS and NMR. | Remove excess n-butanol by rotary evaporation before final purification. |
| Monobutyl D-tartrate | Higher boiling point than n-butanol but lower than the diester. Can be identified by LC-MS or GC-MS. | Ensure the reaction goes to completion. Careful fractional vacuum distillation can separate the monoester from the diester. |
| Dibutyl Ether | Similar boiling point to the product, making it difficult to separate by distillation. Can be identified by GC-MS and specific NMR signals. | Use a milder catalyst and avoid excessive reaction temperatures. High-vacuum fractional distillation may be required for separation. |
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid
This protocol outlines a standard procedure for the synthesis of this compound with p-toluenesulfonic acid as the catalyst and a Dean-Stark apparatus for water removal.
Workflow Diagram:
Caption: Experimental workflow for this compound synthesis.
Materials:
-
D-Tartaric Acid
-
n-Butanol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add D-tartaric acid (1 equivalent), n-butanol (3-4 equivalents), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).
-
Reflux and Water Removal: Heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until the theoretical amount of water has been collected and the reaction is complete (monitor by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the p-TSA. Wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess n-butanol.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Purification by Vacuum Distillation
Vacuum distillation is crucial for purifying high-boiling point compounds like this compound, as it lowers the boiling point and prevents thermal decomposition.
Setup Diagram:
Caption: Setup for vacuum distillation of this compound.
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the diagram. Ensure all glassware is free of cracks and all joints are properly greased and sealed.
-
Sample Preparation: Transfer the crude this compound to the distillation flask and add a magnetic stir bar.
-
Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. Discard any initial lower-boiling fractions.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
IV. Analytical Methods for Quality Control
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of this compound and identifying volatile impurities like n-butanol and dibutyl ether.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | 5% Phenyl-methyl silicone (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 40-400 amu |
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is useful for confirming the presence of key functional groups in the final product.
Expected FTIR Peaks for this compound:
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3200 (broad) | O-H stretch (hydroxyl groups) |
| 2960-2870 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester carbonyl) |
| 1250-1000 | C-O stretch (ester and alcohol) |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is a powerful tool for confirming the identity and purity of this compound.
¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.54 | s | 2H | -CH(OH)- |
| ~4.26 | t | 4H | -O-CH₂- |
| ~3.50 | br s | 2H | -OH |
| ~1.67 | m | 4H | -CH₂-CH₂-CH₃ |
| ~1.41 | m | 4H | -CH₂-CH₃ |
| ~0.94 | t | 6H | -CH₃ |
¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:
| Chemical Shift (ppm) | Assignment |
| ~172.5 | C=O (ester) |
| ~72.9 | -CH(OH)- |
| ~66.5 | -O-CH₂- |
| ~30.5 | -CH₂-CH₂-CH₃ |
| ~19.1 | -CH₂-CH₃ |
| ~13.7 | -CH₃ |
V. Reaction Mechanisms
Fischer Esterification of D-Tartaric Acid:
Caption: Simplified mechanism of Fischer esterification.
Formation of Dibutyl Ether:
Sources
Recrystallization techniques for purifying Dibutyl D-tartrate
Welcome to the technical support center for the purification of Dibutyl D-tartrate. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this versatile chiral compound through recrystallization. This compound's low melting point and viscous nature present unique challenges, which this guide aims to address through a combination of foundational principles, step-by-step protocols, and in-depth troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it a suitable method for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including this compound, increases with temperature.[1] An impure solid is dissolved in a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form, while impurities remain dissolved in the surrounding solvent (mother liquor).[2]
This method is particularly effective for this compound as it can remove residual starting materials (D-tartaric acid, butanol), by-products from esterification, and degradation products.[3][4] When executed correctly, it is a highly effective method for obtaining a product with high crystalline and chemical purity.[1]
Q2: What are the critical physical properties of this compound to consider before starting?
Understanding the physical properties of this compound is fundamental to designing a successful recrystallization protocol.
-
Appearance: Colorless to pale yellow, often viscous or oily liquid.[5][6][7]
-
Melting Point: Approximately 20-22°C.[6][8][9] This low melting point is a critical factor, as it makes the compound prone to "oiling out" instead of crystallizing.
-
Solubility: It is soluble in organic solvents like ethanol and ether, slightly soluble in chloroform and ethyl acetate, and has limited solubility in water.[6][10][11] This profile is key to selecting an appropriate solvent system.
Q3: How do I select the ideal solvent for recrystallizing this compound?
The choice of solvent is the most critical parameter in recrystallization.[2] An ideal solvent should:
-
Dissolve this compound completely at high temperatures but poorly at low temperatures.[12]
-
Either dissolve impurities readily at all temperatures or not at all, allowing them to be filtered off.[2][13]
-
Be chemically inert, not reacting with the this compound.[2][13]
-
Have a relatively low boiling point for easy removal from the final crystals.[2][13][14]
Given that this compound is an ester, solvents with similar functional groups, such as ethyl acetate, can be a good starting point.[15] However, due to its high solubility in many pure organic solvents, a mixed-solvent system (e.g., an alcohol-water or an ester-alkane mixture) is often necessary to achieve the desired solubility gradient.[14][16]
Before committing to a bulk recrystallization, perform a small-scale test:
-
Place approximately 50-100 mg of your crude this compound into a small test tube.
-
Add a potential solvent dropwise at room temperature, swirling after each addition. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system.
-
If it does not dissolve, warm the mixture gently in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observe the crystal formation. Ideal solvents will yield a good crop of crystals upon cooling. If no crystals form, there may be too much solvent. If the compound "oils out," the solvent system is not appropriate.[17]
Recrystallization Workflow & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Workflow Diagram: Solvent System Selection
The following diagram outlines the logical decision-making process for selecting a suitable recrystallization solvent system.
Caption: Decision tree for selecting a recrystallization solvent.
Q4: My this compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Causality: "Oiling out" is the most common problem with low-melting-point compounds like this compound (m.p. ~21°C).[8] It occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid phase (the oil) instead of a solid crystalline lattice. This can be caused by a highly concentrated solution or a solvent with a high boiling point.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to dilute the solution.[18][19] This lowers the saturation temperature, hopefully to a point below the compound's melting point.
-
Lower the Cooling Rate: Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote crystal formation over oiling.[19]
-
Induce Crystallization at a Higher Temperature: Gently scratch the inside of the flask with a glass rod just below the solvent line as it cools.[19] This creates nucleation sites and can encourage crystal growth to begin before the temperature drops low enough for oiling to occur.
-
Change Solvents: If the problem persists, the solvent system is likely unsuitable. Switch to a solvent system with a lower boiling point or one in which the compound is less soluble, forcing crystallization to occur at a lower temperature.
Q5: I've cooled my solution, but no crystals have formed. What should I do?
Causality: A lack of crystal formation typically means the solution is not supersaturated. This can happen for two main reasons: you used too much solvent, or the solution is too "clean" and lacks nucleation sites for crystals to begin growing.[19]
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can serve as nucleation points.[18][19]
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed" provides a template for further crystal growth.[18]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[18][19] Gently heat the solution again and boil off some of the solvent (e.g., 10-15% of the volume). Then, allow it to cool again.
-
Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility.[12] For some organic compounds, a dry ice/acetone bath can be used, but be cautious not to freeze the solvent itself.
Q6: My final yield of purified this compound is very low. How can I improve it?
Causality: A low yield is a common issue and can stem from several factors during the process.
-
Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will leave a large portion of your product in the mother liquor upon cooling.[18]
-
Premature Crystallization: If crystals form in the funnel during a hot gravity filtration step (used to remove insoluble impurities), you will lose product.
-
Incomplete Cooling: Not cooling the solution sufficiently will prevent the maximum amount of product from crystallizing.
-
Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.[2]
Optimization Strategies:
-
Minimize Solvent: During dissolution, add hot solvent in small portions, allowing time for the solid to dissolve after each addition, to ensure you are using the minimum volume necessary.
-
Pre-heat Equipment: If performing a hot filtration, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Maximize Cooling: Ensure the flask is left in an ice bath for at least 15-20 minutes after initial cooling to maximize precipitation.
-
Work with the Mother Liquor: If you suspect significant product loss, you can try to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
Data & Protocols
Table 1: Solvent Suitability Profile for this compound Recrystallization
| Solvent System | Boiling Point (°C) | Polarity | Suitability Profile & Rationale |
| Isopropanol / Water | ~83-100 | Polar Protic | Highly Recommended. this compound dissolves well in hot isopropanol but is insoluble in water. Water acts as an excellent anti-solvent. This system allows for fine-tuned control over solubility.[16] |
| Ethanol / Water | ~78-100 | Polar Protic | Recommended. Similar to isopropanol/water, but ethanol's lower boiling point can be advantageous for easier drying of the final product. |
| Hexane / Ethyl Acetate | ~69-77 | Nonpolar / Polar Aprotic | Good for removing polar impurities. this compound is more soluble in ethyl acetate. Hexane acts as the anti-solvent. This is a common and effective mixture for esters.[15][16] |
| Water | 100 | Very Polar | Unsuitable as a primary solvent. this compound has very low solubility in water even when hot.[6][10] However, it is an excellent anti-solvent.[20] |
| Toluene | 111 | Nonpolar | Not Recommended. The high boiling point increases the risk of oiling out. May be useful if trying to remove very non-polar impurities that are soluble in hot toluene. |
General Recrystallization Protocol for this compound (Using Isopropanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the compound by heating the mixture on a hot plate.
-
Addition of Anti-Solvent: While the solution is still hot, add warm water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot isopropanol, just enough to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this stage. Avoid disturbing the flask. Slower cooling generally results in larger, purer crystals.[1][21]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol/water mixture (in the same ratio as the final recrystallization mixture) to rinse away any remaining mother liquor.[2]
-
Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry.[2] Further drying can be done in a desiccator or a vacuum oven at a low temperature.
References
-
Wikipedia. (n.d.). Dibutyl tartrate. Retrieved from [Link]
-
ChemBK. (2024). dibutyl tartrate. Retrieved from [Link]
-
Solubility of Things. (n.d.). Dibutyl tartrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6910, (+)-Dibutyl tartrate. Retrieved from [Link]
-
Chemsrc. (n.d.). (-)-DIBUTYL-D-TARTRATE. Retrieved from [Link]
-
ChemBK. (2024). DIBUTYL-D-TARTRATE(TECHNICAL). Retrieved from [Link]
-
Reddit. (2024). r/chemistry - What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Dibutyl tartrate (CAS 87-92-3). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Reddit. (2024). r/Chempros - Recrystallization Issues. Retrieved from [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US4521595A - Process for the purification of esters.
-
Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]
-
Occasio Winery. (2018). Tartrate Stability - A New Approach on the Horizon. Retrieved from [Link]
-
YouTube. (2020). How To Recrystallize A Solid. Retrieved from [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
-
Reddit. (2018). r/chemhelp - An ideal recrystallization solvent. Retrieved from [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Technical Support Center: Effect of Temperature on Dibutyl D-tartrate Reaction Kinetics
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the synthesis of Dibutyl D-tartrate. It provides in-depth answers to common questions and troubleshooting advice for challenges encountered when studying the effect of temperature on its reaction kinetics. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the effect of temperature on the this compound reaction rate?
A1: The relationship between temperature and reaction rate is governed by the principles of chemical kinetics, primarily explained by collision theory and quantified by the Arrhenius equation.[1]
-
Collision Theory: For a reaction to occur, reactant molecules—in this case, D-tartaric acid and n-butanol—must collide with sufficient energy and in the correct orientation. Increasing the temperature raises the average kinetic energy of these molecules.[2] This leads to two primary effects:
-
Increased Collision Frequency: Molecules move faster, leading to more frequent collisions per unit of time.
-
Increased Collision Energy: A greater proportion of colliding molecules possess energy equal to or greater than the activation energy (Ea), which is the minimum energy required to initiate the reaction. This is the more significant factor.[1]
-
-
Arrhenius Equation: This equation mathematically describes the relationship: k = A * e^(-Ea/RT) Where:
-
k is the reaction rate constant.
-
A is the pre-exponential factor, related to collision frequency and orientation.
-
Ea is the activation energy.
-
R is the ideal gas constant (8.314 J/(K·mol)).
-
T is the absolute temperature in Kelvin.
-
Essentially, a higher temperature exponentially increases the reaction rate constant k, thus accelerating the formation of this compound.[1][2]
Q2: How is this compound typically synthesized, and what is the reaction mechanism?
A2: this compound is synthesized via the Fischer-Speier esterification of D-tartaric acid with n-butanol.[3] This is a classic acid-catalyzed nucleophilic acyl substitution reaction. The overall reaction is reversible.[3]
Reaction Mechanism:
-
Protonation of Carbonyl: The acid catalyst (commonly sulfuric acid) protonates the carbonyl oxygen of a carboxylic acid group on the tartaric acid. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: An n-butanol molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a water molecule.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester.
This process occurs for both carboxylic acid groups on the tartaric acid molecule to form the diester, this compound. To maximize the product yield, the equilibrium must be shifted to the right. This is typically achieved by using an excess of n-butanol or by removing the water as it is formed.[3]
Q3: I'm setting up a kinetic study. What are the key experimental parameters to control when investigating the effect of temperature?
A3: To isolate the effect of temperature on the reaction kinetics, all other variables must be held constant across experiments. Key parameters include:
-
Reactant Concentrations: The initial molar ratio of D-tartaric acid to n-butanol should be the same for each temperature run.
-
Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid) must be precisely controlled, as it directly influences the reaction rate.
-
Mixing/Agitation: The stirring rate should be constant and sufficient to ensure the reaction mixture is homogeneous and to prevent localized temperature gradients. A study on a similar esterification noted agitation speed as a key parameter.[4]
-
Volume: The total reaction volume should be consistent.
-
Temperature Control: A constant-temperature bath (e.g., an oil bath) with precise control is crucial. The temperature should be monitored directly within the reaction flask.[5]
By keeping these parameters constant, you can confidently attribute any changes in the measured reaction rate constant (k) to the variation in temperature.
Q4: My reaction is slow or isn't going to completion. How can I increase the reaction rate and yield?
A4: This is a common issue related to the reversible nature of Fischer esterification.
-
Increase Temperature: As established, increasing the reaction temperature will significantly increase the reaction rate.[1][2] However, be cautious of excessively high temperatures, which can promote side reactions or catalyst degradation.[2] For the related synthesis of dibutyl phthalate, reaction temperatures can range from 140-240°C depending on the setup.[6]
-
Shift the Equilibrium: To drive the reaction to completion and improve yield, you must apply Le Châtelier's principle.
-
Use Excess Reactant: Employing a large excess of n-butanol will shift the equilibrium towards the product side.[3]
-
Remove Water: Water is a byproduct; its removal will prevent the reverse reaction (ester hydrolysis). This can be accomplished by using a Dean-Stark apparatus or by performing a reactive distillation.[5]
-
-
Check Catalyst Activity: Ensure your acid catalyst has not been deactivated and is used in an appropriate concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Reaction has not reached completion due to equilibrium.[3][5]2. Insufficient reaction time or temperature.3. Catalyst deactivation or insufficient amount. | 1. Use a large excess of n-butanol and/or remove water using a Dean-Stark trap.2. Increase reaction temperature and/or extend reaction time. Monitor progress via TLC or GC.[7]3. Use fresh catalyst at an appropriate concentration (e.g., 0.5-1.0% of total mass).[6] |
| Inconsistent Kinetic Data | 1. Poor temperature control during the experiment.2. Inconsistent sample quenching before analysis.3. Inaccurate measurement of reactant/product concentrations. | 1. Use a calibrated thermometer and a stable, well-stirred oil bath.2. Quench aliquots rapidly in an ice bath to stop the reaction before analysis.3. Calibrate analytical instruments (e.g., GC-MS, titrator) carefully. Use an internal standard for chromatography.[8] |
| Product is Dark or Discolored | 1. Reaction temperature is too high, causing decomposition or side reactions.2. Catalyst concentration is too high, promoting charring. | 1. Reduce the reaction temperature. While higher temperatures increase the rate, there is often an optimal range before side reactions dominate.[2]2. Reduce the catalyst concentration. |
| Difficulty Removing Catalyst | 1. Sulfuric acid is non-volatile and remains in the product mixture. | 1. After the reaction, cool the mixture and neutralize the catalyst with a weak base wash, such as aqueous sodium bicarbonate solution.[9]2. Follow with a water wash to remove any resulting salts. |
Experimental Protocols & Data
Protocol: Determining the Activation Energy (Ea) of this compound Synthesis
This protocol outlines the steps to collect kinetic data at various temperatures to calculate the activation energy using an Arrhenius plot.
1. Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add D-tartaric acid and n-butanol (e.g., 1:5 molar ratio).
-
Place the flask in a thermostatically controlled oil bath.
-
Allow the mixture to reach the desired temperature (e.g., 80°C).
2. Initiation and Sampling:
-
Once the temperature is stable, add a pre-determined amount of sulfuric acid catalyst (e.g., 0.8% of the total reactant mass) to start the reaction (t=0).[10]
-
Immediately withdraw an initial sample (~0.5 mL) and quench it in a vial placed in an ice bath.
-
Continue to withdraw samples at regular intervals (e.g., every 20 minutes) for 2-3 hours, quenching each sample immediately.
3. Sample Analysis:
-
Determine the concentration of the remaining D-tartaric acid in each quenched sample. A common method is to titrate the sample with a standardized NaOH solution using phenolphthalein as an indicator.[5]
-
Alternatively, analyze samples using Gas Chromatography (GC) to measure the formation of this compound. An internal standard should be used for accurate quantification.[8][11]
4. Data Processing:
-
For each temperature, plot the concentration of D-tartaric acid versus time. Determine the initial reaction rate from the slope of this curve.
-
Assuming pseudo-first-order kinetics with respect to tartaric acid (due to the large excess of butanol), plot ln([Tartaric Acid]) vs. time. The slope of this line will be -k, where k is the pseudo-first-order rate constant.
-
Repeat steps 1-4 for at least three other temperatures (e.g., 90°C, 100°C, 110°C), keeping all other conditions identical.
5. Arrhenius Plot and Ea Calculation:
-
Create a table of your results (see Table 1).
-
Plot ln(k) (y-axis) versus 1/T (x-axis, where T is in Kelvin).
-
The data should form a straight line. The slope of this line is equal to -Ea/R.[1]
-
Calculate the activation energy: Ea = -slope * R.
Table 1: Example Data for Arrhenius Plot Construction
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) (Hypothetical) | ln(k) |
| 80 | 353.15 | 0.00283 | 1.5 x 10⁻⁴ | -8.80 |
| 90 | 363.15 | 0.00275 | 3.1 x 10⁻⁴ | -8.08 |
| 100 | 373.15 | 0.00268 | 6.0 x 10⁻⁴ | -7.42 |
| 110 | 383.15 | 0.00261 | 11.2 x 10⁻⁴ | -6.79 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Determining Activation Energy.
Arrhenius Relationship Diagram
Caption: Conceptual model of temperature's effect on reaction rate.
References
-
14.9: The Effect of Temperature on Reaction Rates - Chemistry LibreTexts . (2023). Chemistry LibreTexts. [Link]
-
What protocole experiment to make esterification of tartaric acid with ethanol? . (2017). ResearchGate. [Link]
-
Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe . (n.d.). Unesdoc. [Link]
-
ANALYTICAL METHODS . (n.d.). ATSDR. [Link]
-
Impact of Temperature on Reaction Rate in Catalytic Reactions . (2024). ResearchGate. [Link]
-
Study of reaction parameters and kinetics of esterification of lauric acid with butanol by immobilized Candida antarctica lipase . (2007). PubMed. [Link]
-
Diethyl Tartrate - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]
-
Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors . (2024). PMC. [Link]
-
Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach . (2017). PMC. [Link]
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules . (n.d.). PMC. [Link]
-
Research on the kinetics of and synthesis of dibutyl phthalate . (n.d.). ResearchGate. [Link]
- CN103030563A - Dibutyl phthalate synthesis process. (n.d.).
-
ESTERIFICATION OF STEARIC ACID WITH LOWER MONOHYDROXYLIC ALCOHOLS . (2017). CAB Direct. [Link]
-
Reaction Kinetics in Differential Thermal Analysis . (n.d.). SciSpace. [Link]
-
Kinetics of the synthesis of butyl phthalates over methane sulfonic acid catalyst . (2001). ResearchGate. [Link]
-
Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach . (2017). ResearchGate. [Link]
-
Dibutyl Phthalate - Reaction Rateof Catalytic Esterification . (1948). Semantic Scholar. [Link]
-
(+)-Dibutyl tartrate . (n.d.). PubChem. [Link]
-
Analytical Methods . (n.d.). Royal Society of Chemistry. [Link]
-
Method of Analysis for Dibutyl Phthalate . (2008). Pharmaguideline. [Link]
-
Influence of Temperature Dependence of Solubility on Kinetics for Reactive Diffusion in a Hypothetical Binary System . (2020). ResearchGate. [Link]
- CN104529779A - Synthesis method of D-dibenzoyl tartaric acid. (n.d.).
- CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method. (n.d.).
-
(PDF) Kinetics and thermodynamics of hydrolysis of crystal violet at ambient and below ambient temperatures . (2020). ResearchGate. [Link]
-
Tartaric Acid Derivatives (1/3) . (n.d.). Nippon Chemical Industrial Co., Ltd. [Link]
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Technical Support Center: Removal and Recovery of Dibutyl D-Tartrate (DBT)
Welcome to the technical support center for the post-reaction removal and recovery of Dibutyl D-tartrate (DBT). This guide is designed for researchers, scientists, and drug development professionals who utilize DBT as a chiral auxiliary, plasticizer, or intermediate and require efficient, high-purity recovery for process optimization and economic viability.[1][2] As a versatile and valuable reagent, effective recycling of DBT is a critical aspect of sustainable chemical synthesis.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common challenges encountered in the laboratory.
Section 1: Initial Assessment & Method Selection
Before proceeding with any recovery protocol, a thorough assessment of your post-reaction mixture is crucial. The optimal recovery strategy depends on the physical state of your product, the nature of impurities, and the scale of your reaction.
Key Physical Properties of this compound
A clear understanding of DBT's properties is the foundation for designing an effective purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₆ | [1][3] |
| Molecular Weight | 262.3 g/mol | [1][4] |
| Appearance | Yellowish viscous liquid or low-melting solid | [1][5] |
| Melting Point | 20-22 °C | [1][6] |
| Boiling Point | 182 °C @ 11 mmHg; 320 °C @ 760 mmHg | [2][6] |
| Density | ~1.09 - 1.121 g/cm³ | [1][6] |
| Water Solubility | Limited (~4.8 g/L) | [6] |
| Organic Solubility | Soluble in ethanol, ether; slightly soluble in chloroform, ethyl acetate | [6][7] |
Decision Workflow for DBT Recovery
The following diagram provides a logical workflow to help you select the most appropriate recovery and purification technique based on the characteristics of your reaction mixture.
Sources
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Technical Support Center: Scaling Up Reactions Involving Dibutyl D-tartrate
Welcome to the Technical Support Center for scaling up reactions involving Dibutyl D-tartrate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning chiral epoxidation reactions, particularly the Sharpless Asymmetric Epoxidation (SAE), from the laboratory bench to pilot and production scales. Here, we address common challenges through detailed FAQs and troubleshooting guides, grounding our advice in established scientific principles and practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs) on Scale-Up
This section addresses high-level strategic questions that are crucial for planning the scale-up of this compound mediated reactions.
Q1: What are the primary challenges when scaling up the Sharpless Asymmetric Epoxidation (SAE)?
Scaling the SAE reaction introduces several challenges that are often negligible at the lab scale. The primary issues stem from changes in physical parameters and safety considerations:
-
Heat Management: The SAE is an exothermic reaction typically performed at low temperatures (e.g., -20 °C). As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal significantly less efficient.[1] This can lead to localized hot spots, reducing enantioselectivity and creating safety hazards.
-
Mixing and Mass Transfer: Achieving homogeneous mixing is more difficult in large vessels.[2] Inefficient mixing can lead to non-uniform temperature distribution and poor contact between the substrate, oxidant, and the titanium-tartrate catalyst, resulting in lower conversion rates and reduced selectivity.
-
Reagent Addition Control: The controlled addition of the oxidant, tert-butyl hydroperoxide (TBHP), is critical. On a large scale, the rate of addition must be carefully managed to control the rate of heat generation and prevent dangerous accumulation of the peroxide.[3]
-
Work-up and Purification: Lab-scale work-up procedures, such as quenching and extraction, can become cumbersome and less efficient at scale. Product isolation, often straightforward via flash chromatography in the lab, may require the development of robust crystallization or alternative chromatographic methods for industrial quantities.[4]
-
Safety Risks: The primary safety concern is the thermal runaway potential of tert-butyl hydroperoxide (TBHP).[5] Highly concentrated solutions of TBHP are potentially explosive and can decompose violently in the presence of metal salts or acids.[6]
Q2: How should catalyst loading be adjusted during scale-up?
A common misconception is to maintain the same catalyst loading (in mol%) from lab to plant. While lab-scale procedures often use high catalyst loads (sometimes near-stoichiometric) to ensure rapid and complete conversion, this is economically unviable and often unnecessary at scale.[7][8]
-
Catalytic Efficiency: The inclusion of activated molecular sieves (typically 3Å or 4Å) is crucial for the catalytic version of the SAE.[8] They scavenge water, which deactivates the titanium catalyst. By ensuring an anhydrous environment, the catalyst requirement can be reduced to as low as 5-10 mol% of the titanium precursor and 6-12 mol% of the tartrate ligand.[9][10]
-
Optimization: It is recommended to perform optimization studies at the lab or kilo-lab scale to determine the minimum catalyst loading required to achieve the desired conversion and enantioselectivity within a practical timeframe. A lower catalyst loading not only reduces cost but also simplifies downstream purification by minimizing titanium residues.
Q3: What is the most critical safety precaution when scaling up reactions with tert-butyl hydroperoxide (TBHP)?
The most critical safety precaution is the prevention and management of thermal runaway .[5] TBHP is a high-energy compound, and its decomposition is highly exothermic.
-
Thermal Hazard Analysis: Before any scale-up, a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) is essential.[2] This will determine the onset temperature of decomposition and the adiabatic temperature rise, which helps in defining safe operating limits.
-
Controlled Addition: TBHP should always be added slowly and sub-surface to the cooled reaction mixture to ensure it reacts promptly and does not accumulate. The addition rate must be linked to the reactor's cooling capacity.[3]
-
Emergency Preparedness: A documented and tested emergency plan is non-negotiable. This must include a robust quenching strategy (e.g., addition of a reducing agent like ferrous sulfate or sodium sulfite), an emergency cooling system, and a properly sized pressure relief system.[1][11]
Section 2: Troubleshooting Guide for Scale-Up
This guide provides a structured approach to diagnosing and solving common problems encountered during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreased Enantioselectivity (ee) | 1. Poor Temperature Control: Formation of localized hot spots due to inefficient heat removal. As a rule, lower temperatures favor higher enantioselectivity.[5] 2. Inefficient Mixing: Non-homogeneous distribution of the catalyst and reactants. 3. Moisture Contamination: Water deactivates the chiral catalyst, potentially allowing a non-selective background reaction to occur.[8] | 1. Improve Heat Transfer: Ensure the reactor's cooling jacket is operating efficiently. Consider using a lower temperature coolant. Verify that the heat transfer fluid flow rate is adequate. For very large scales, external heat exchangers may be necessary.[12] 2. Enhance Mixing: Increase the agitation speed. Evaluate the impeller design; pitched-blade turbines or hydrofoils often provide better axial flow and heat transfer than Rushton turbines. Consider using Computational Fluid Dynamics (CFD) to model and optimize mixing.[13] 3. Ensure Anhydrous Conditions: Use freshly activated molecular sieves. Ensure all solvents and reagents are rigorously dried before use. |
| Stalled or Incomplete Reaction | 1. Catalyst Deactivation: Presence of water or other protic impurities. 2. Poor Mass Transfer: Inefficient mixing leading to reactants not coming into contact with the catalyst. 3. Insufficient Catalyst Loading: The catalyst loading that worked at the lab scale may be insufficient for the larger volume and different surface dynamics. | 1. Check for Moisture: See solutions for decreased ee. 2. Improve Agitation: Increase stirrer speed to improve dispersion of all components. 3. Re-evaluate Catalyst Loading: If the reaction consistently stalls, a modest increase in catalyst loading (e.g., from 5 mol% to 7 mol%) may be necessary.[7] |
| Difficult Work-up / Emulsion Formation | 1. Titanium (IV) Species: Hydrolysis of the titanium isopropoxide during quenching can form gelatinous titanium oxides/hydroxides that stabilize emulsions. 2. High Concentration: The concentration of the reaction mixture may be too high for efficient phase separation at scale. | 1. Modified Quench: Quench the reaction by pouring it into a cold, stirred aqueous solution of ferrous sulfate (FeSO₄) and tartaric acid.[7] The tartaric acid helps to chelate the titanium and keep it in the aqueous phase. 2. Use Brine: For tartrate ester hydrolysis, use a solution of NaOH in brine instead of dilute aqueous NaOH to minimize the product's solubility in the aqueous layer and aid phase separation.[7] 3. Dilution: Dilute the reaction mixture with an appropriate organic solvent before the aqueous wash. |
| Product Isolation Challenges | 1. Chromatography is not Scalable: Flash chromatography, common in the lab, is often impractical and expensive for multi-kilogram quantities. 2. Product is an Oil: The desired epoxy alcohol may not crystallize easily. | 1. Develop a Crystallization Protocol: Systematically screen for suitable solvent/anti-solvent systems. Seeding strategies may be required. Enantiomeric enrichment by crystallization is also a possibility if the product forms a conglomerate.[14] 2. Consider Alternative Chromatography: For high-value products, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be viable large-scale purification methods.[4][15] |
Section 3: Key Experimental Protocols & Data
This section provides a generalized protocol for scaling up the Sharpless Asymmetric Epoxidation and includes illustrative data tables.
Generalized Scale-Up Protocol for Sharpless Asymmetric Epoxidation
This protocol is a starting point and must be adapted based on the specific substrate and available equipment. A thorough safety review must be conducted before implementation.
1. Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).
-
Charge the reactor with powdered, activated 4Å molecular sieves (approx. 200-300 g per mole of allylic alcohol).[3]
-
Add anhydrous dichloromethane (DCM), typically aiming for a final substrate concentration of 0.1-0.5 M.
2. Catalyst Formation:
-
Cool the DCM and molecular sieve slurry to the target temperature (e.g., -25 °C to -20 °C) using the reactor's cooling jacket.
-
Add this compound (DBT) (e.g., 6 mol%).
-
Slowly add titanium (IV) isopropoxide (e.g., 5 mol%). A color change to yellow-orange is typically observed. Allow the mixture to stir for 30 minutes to ensure catalyst formation.
3. Substrate and Oxidant Addition:
-
Add the allylic alcohol to the reactor.
-
Begin the slow, controlled, sub-surface addition of tert-butyl hydroperoxide (TBHP, e.g., 1.5-2.0 equivalents, typically a solution in toluene or decane).
-
CRITICAL: Monitor the internal temperature closely. The addition rate should be controlled to ensure the temperature does not rise more than 2-3 °C above the setpoint. The total addition time could range from 1 to several hours depending on the scale.[16]
4. Reaction Monitoring:
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC) until the starting material is consumed.
5. Quenching and Work-up:
-
In a separate vessel, prepare a solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in water.
-
Once the reaction is complete, cool the quench solution to ~10 °C.
-
Slowly transfer the reaction mixture into the vigorously stirred quench solution. Monitor for a mild exotherm.[7]
-
After the transfer is complete, allow the mixture to warm to room temperature and stir for at least 1 hour to ensure all peroxide is destroyed.
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
6. Product Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by developing a robust crystallization procedure or by scalable chromatography if necessary.
Illustrative Scale-Up Parameters
The following table provides a conceptual overview of how parameters might change with scale. Actual values must be determined experimentally.
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (50 L Reactor) | Production Scale (500 L Reactor) |
| Allylic Alcohol | 25 g (1.0 eq) | 1.25 kg (1.0 eq) | 12.5 kg (1.0 eq) |
| Solvent (DCM) | 500 mL | 25 L | 250 L |
| Ti(OiPr)₄ (5 mol%) | ~3.6 g | ~180 g | ~1.8 kg |
| This compound (6 mol%) | ~4.1 g | ~205 g | ~2.05 kg |
| TBHP (1.5 eq) | ~50 mL (5.5 M in nonane) | ~2.5 L (5.5 M in nonane) | ~25 L (5.5 M in nonane) |
| TBHP Addition Time | 10-15 minutes | 1-2 hours | 4-6 hours |
| Typical Agitator | Magnetic Stir Bar | Pitched-Blade Turbine | Glass-Lined Impeller |
| Cooling Method | Dry Ice/Acetone Bath | Jacketed Vessel with Glycol Chiller | Jacketed Vessel with Brine Circulation |
| Expected ee | >95% | >92% | >92% (with optimized control) |
Section 4: Visualization of Workflows
Diagrams are provided to visually represent key decision-making processes in scaling up this compound reactions.
Scale-Up Decision Workflow
Caption: A phased workflow for scaling up this compound reactions.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common scale-up issues.
References
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Wang, Y., et al. (2021). Thermal runaway hazards of tert-butyl hydroperoxide by calorimetric studies. Request PDF. [Link]
-
Hill, J. G., et al. (1988). Enantioselective Epoxidation of Allylic Alcohols: (2S,3S)-3-Propyloxiranemethanol. Organic Syntheses, 63, 66. [Link]
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University of Wisconsin-Madison. (n.d.). Quenching Organic Peroxides. [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
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Nagy, Z. K., et al. (2007). Jacket Temperature Control of a Batch Reactor Using Three Different Temperature Levels. Request PDF. [Link]
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Celsicon. (n.d.). Reactor Temperature Control. [Link]
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University of Alberta. (n.d.). Advanced Control of Batch Reactor Temperature. [Link]
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University of California, Berkeley. (n.d.). Peroxide-Quenching.docx. [Link]
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Riera, A., et al. (2012). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Marine drugs, 10(3), 578–608. [Link]
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University of Birmingham. (1993). Ref. Chem. Com. (23/9/93). [Link]
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Organic Syntheses. (2011). Org. Synth. 2011, 88, 342. [Link]
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Incatools. (2021, July 6). Temperature Control for Batch Reactors in your industry. [Link]
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Chromatography Forum. (2007, October 10). Peroxide Degradation: how to quench the reaction. [Link]
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Lab Unlimited. (n.d.). Optimal-Temperature-Control-of-Reactors. [Link]
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Gao, Y., et al. (1987). Catalytic Asymmetric Epoxidation and Kinetic Resolution: Modified Procedures Including in Situ Derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. [Link]
-
Cosmetics & Toiletries. (2018, May 1). Scale-up Success: Untapping the Potential of Computational Fluid Dynamics. [Link]
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Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. [Link]
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BioProcess International. (n.d.). A Computational Fluid Dynamics (CFD) Prediction of Mixer Scale-Up: imPULSE™ Single-Use Mixing Systems. [Link]
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Letter, W. (2018, October 30). Chiral Separation techniques at Industrial Scale?. ResearchGate. [Link]
-
Martin, V. S., et al. (1988). Asymmetric Epoxidation of Allylic Alcohols: (2S,3S)-3-Propyloxiranemethanol. Organic Syntheses, 63, 66. [Link]
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Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide. [Link]
-
Pearson. (n.d.). Sharpless Epoxidation Explained. [Link]
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Maestri, M., et al. (2022). Computational Fluid Dynamics of Reacting Flows at Surfaces: Methodologies and Applications. ChemEngineering, 6(1), 13. [Link]
-
Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. [Link]
-
GlaxoSmithKline. (n.d.). Sharpless Asymmetric Epoxidation (AE). [Link]
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MDPI. (2022). Advances in Computational Fluid Dynamics of Mechanical Processes in Food Engineering: Mixing, Extrusion, Drying, and Process Optimization. Processes, 10(11), 2379. [Link]
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Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University. [Link]
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Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link]
-
AIChE. (n.d.). (350e) Use of Computational Fluid Dynamics (CFD) Modelling to Optimize Continuous Mixer Design. [Link]
-
Casual Chemistry. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism [Video]. YouTube. [Link]
-
Michigan State University. (n.d.). Prompt Determination of Absolute Configuration for Epoxy Alcohols via Exciton Chirality Protocol. [Link]
-
American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. [Link]
-
ResearchGate. (2023, October 14). Preparation of Chiral Epoxy Resins and the Optically Active Cured Products. [Link]
-
Preprints.org. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
HPLC. (n.d.). “Chiral Impurity Methods – Case Study”. [Link]
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Validation & Comparative
A Tale of Two Tartrates: A Comparative Guide to Dibutyl D-Tartrate and Diethyl D-Tartrate in Asymmetric Synthesis
For the discerning researcher in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the arsenal of readily available chiral molecules, dialkyl tartrates have established themselves as workhorse ligands, particularly in the realm of metal-catalyzed oxidations. This guide provides an in-depth comparison of two prominent members of this family: Dibutyl D-tartrate (DBT) and Diethyl D-tartrate (DET). While DET is arguably the more conventional choice, this analysis will delve into the nuanced yet significant impact that the seemingly minor difference in their ester alkyl groups has on reaction performance, supported by established principles and experimental observations.
Introduction: The Role of Tartrate Esters as Chiral Ligands
Asymmetric synthesis is the cornerstone of modern drug discovery and development, enabling the selective production of a single desired enantiomer of a chiral molecule.[1] Chiral ligands or auxiliaries are pivotal in this process, as they create a chiral environment around a metallic or non-metallic center, thereby directing the stereochemical pathway of a reaction.[1] Tartaric acid, a naturally occurring and inexpensive C₂-symmetric molecule, serves as a versatile chiral pool compound for the synthesis of a diverse range of ligands and catalysts.[2] Its ester derivatives, such as this compound and Diethyl D-tartrate, are widely employed in a variety of asymmetric transformations, including epoxidations, aldol reactions, and Diels-Alder reactions.[1][2]
The most celebrated application of dialkyl tartrates is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols.[3][4] In this reaction, a titanium(IV) isopropoxide catalyst, in the presence of a chiral dialkyl tartrate, selectively delivers an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to one face of the double bond.[3][5] The choice of the D- or L-enantiomer of the tartrate ester dictates the absolute configuration of the resulting epoxide with remarkable predictability.[6]
Physicochemical Properties: A Foundation for Application
Before delving into their performance in synthesis, it is instructive to compare the fundamental physical and chemical properties of DBT and DET. These properties can influence factors such as solubility, catalyst stability, and reaction kinetics.
| Property | This compound (DBT) | Diethyl D-tartrate (DET) | Reference(s) |
| CAS Number | 62563-15-9 | 13811-71-7 | [7][8] |
| Molecular Formula | C₁₂H₂₂O₆ | C₈H₁₄O₆ | [7][8] |
| Molecular Weight | 262.30 g/mol | 206.19 g/mol | [7][8] |
| Appearance | Yellowish viscous liquid or oil | Colorless to light yellow transparent liquid | [7][8] |
| Melting Point | 20-22 °C | 17 °C | [8][9] |
| Boiling Point | 182 °C (11 mmHg) | 280 °C | [8][9] |
| Density | ~1.09 - 1.121 g/cm³ | ~1.19 - 1.21 g/cm³ | [7][8][9] |
| Solubility | Slightly soluble in chloroform and ethyl acetate. | Slightly soluble in water; soluble in fixed oils, ethanol, and ether. | [9][10] |
| Optical Rotation | [α]²⁰/D = -5 to -12° | [α]²⁰/D = -25 to -27° (c=1 in H₂O) | [7][8] |
The most notable differences lie in their molecular weight, boiling point, and density, all stemming from the longer butyl chains in DBT. The increased lipophilicity of DBT may offer advantages in reactions conducted in nonpolar organic solvents.
Head-to-Head in Asymmetric Synthesis: The Steric Influence
The primary differentiator between DBT and DET in asymmetric synthesis is the steric bulk of their respective alkyl ester groups. This steric factor plays a crucial role in the formation of the chiral catalyst-substrate complex and, consequently, in the degree of enantioselectivity achieved.
The Sharpless Asymmetric Epoxidation: A Case Study
The Sharpless epoxidation provides an excellent framework for understanding the impact of the tartrate ester's structure. The active catalyst is believed to be a dimer of [Ti(tartrate)(OR)₂].[3] The chiral tartrate ligands create a C₂-symmetric environment that directs the approach of the allylic alcohol substrate to the titanium-peroxide complex.
While direct, extensive comparative studies tabulating the performance of DBT versus DET across a wide range of substrates are not readily found in the literature, the effect of increasing the steric bulk of the tartrate ester has been documented, most notably with diisopropyl tartrate (DIPT). It has been observed that the efficiency of kinetic resolution of secondary allylic alcohols increases with the steric bulk of the tartrate alkyl ester. This suggests that the bulkier butyl groups of DBT could potentially lead to higher enantioselectivity in such resolutions compared to the ethyl groups of DET.
However, the relationship is not always linear. For the asymmetric epoxidation of (E)-allylic alcohols, it has been reported that DET can provide a greater enantiomeric excess (e.e.) than the bulkier DIPT. This indicates that there is an optimal level of steric hindrance for a given substrate, and that "bigger is not always better." The increased steric bulk of DBT might create a more crowded catalytic pocket, which could be beneficial for smaller substrates but potentially detrimental for larger ones by impeding their approach to the active site.
Beyond Epoxidation: Other Asymmetric Transformations
The utility of dialkyl tartrates extends to other asymmetric reactions. For instance, they have been employed as chiral ligands in asymmetric reductive aldol-type reactions. While specific comparative data for DBT and DET in this context is scarce, the underlying principles of steric influence on the formation of chiral intermediates would still apply. The choice between DBT and DET would likely depend on the specific steric demands of the substrates and the transition state of the reaction.
Practical Considerations and Experimental Protocols
The choice between DBT and DET for a specific application should be guided by a combination of theoretical understanding and empirical optimization. For novel substrates or reactions, it is often advisable to screen both ligands to determine which provides the optimal balance of reactivity and enantioselectivity.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a typical workflow for an asymmetric reaction using a dialkyl tartrate as a chiral ligand, exemplified by the Sharpless epoxidation.
Detailed Protocol: Asymmetric Epoxidation of Geraniol
This protocol provides a practical example of the Sharpless asymmetric epoxidation, which can be adapted for use with either DBT or DET.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
This compound (DBT) or Diethyl D-tartrate (DET)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
Aqueous sodium hydroxide (NaOH, 10% w/v)
-
Sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add anhydrous dichloromethane (100 mL).
-
Cool the flask to -20 °C in a cooling bath.
-
Add titanium(IV) isopropoxide (2.94 g, 10.4 mmol) to the stirred solvent.
-
Add the chosen dialkyl tartrate (DBT: 3.25 g, 12.4 mmol; or DET: 2.56 g, 12.4 mmol) to the solution.
-
Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Add geraniol (15.4 g, 100 mmol) to the reaction mixture.
-
Add tert-butyl hydroperoxide (36.4 mL of a 5.5 M solution in decane, 200 mmol) dropwise over a period of 1 hour, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 30 mL of 10% aqueous sodium hydroxide solution.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour, until two clear layers form.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired epoxy alcohol.
-
Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Conclusion: Making an Informed Choice
The selection between this compound and Diethyl D-tartrate is a nuanced decision that hinges on the specific requirements of the asymmetric transformation. DET, with its extensive history and documentation, remains a reliable and cost-effective choice for many applications, particularly the Sharpless epoxidation of a wide range of allylic alcohols.[4]
DBT, with its bulkier butyl groups, presents an intriguing alternative that may offer enhanced enantioselectivity in certain cases, especially in the kinetic resolution of secondary allylic alcohols where steric differentiation is paramount. However, the increased steric hindrance of DBT could also lead to lower reactivity or even reduced enantioselectivity with sterically demanding substrates.
Ultimately, the optimal choice of tartrate ester is best determined empirically. This guide serves as a foundation for understanding the key differences between these two valuable chiral auxiliaries, empowering researchers to make a more informed decision in their quest for stereochemical control.
References
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- Mastering Asymmetric Catalysis with Diethyl D-Tartrate: A Key Enabler. NINGBO INNO PHARMCHEM CO.,LTD.
- DIBUTYL-D-TARTR
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- Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries - Benchchem.
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- (-)
- (+)-Dibutyl tartrate | C12H22O6 | CID 6910 - PubChem - NIH.
- Sharpless Asymmetric Epoxid
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- Why can diastereomers of chiral tartrate diesters influence the selectivity of the Sharpless asymmetric epoxid
- Diethyl tartrate | C8H14O6 | CID 6993580 - PubChem - NIH.
- DIETHYL TARTR
- Dibutyl tartr
- Diethyl Tartr
- diethyl d tartr
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- Why can diastereomers of chiral tartrate diesters influence the selectivity of the Sharpless asymmetric epoxid
- Sharpless Epoxid
- Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - Schlegel Group - Wayne St
- Why is the Sharpless epoxidation enantioselective? Part 1: a simple model. - Henry Rzepa's Blog - Ch.imperial. (2012-12-09).
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- 5.2: Epoxidation of Allylic Alcohols - Chemistry LibreTexts. (2021-03-16).
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- This compound - CAS No.
- Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide | Journal of the American Chemical Society - ACS Public
- Unlocking Chemical Synthesis: The Versatility of Diethyl D-Tartr
- Catalytic asymmetric synthesis of a nitrogen analogue of dialkyl tartrate by direct mannich reaction under phase-transfer conditions - PubMed.
- Dibutyl L-(+)-Tartrate | CAS 87-92-3 | SCBT - Santa Cruz Biotechnology.
- (-)
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A Comparative Guide to the Enantioselectivity of Dibutyl D-tartrate versus Other Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. The ability to selectively produce one enantiomer over its mirror image is critical, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. At the heart of many asymmetric syntheses lies the chiral ligand, a molecule that orchestrates the stereochemical outcome of a reaction. Among the pantheon of such ligands, dialkyl tartrates, and specifically dibutyl D-tartrate, have carved out a significant niche, particularly in the realm of asymmetric epoxidation. This guide provides a detailed comparison of the enantioselectivity of this compound with other prominent chiral ligands, supported by experimental data and mechanistic insights.
The Foundational Role of this compound in Asymmetric Epoxidation
This compound is a C2-symmetric chiral ligand that, in combination with titanium tetraisopropoxide, forms the renowned Sharpless catalyst. This system has become a workhorse for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2][3] The Sharpless asymmetric epoxidation is celebrated for its high levels of enantioselectivity, often exceeding 90% enantiomeric excess (ee), and its predictable stereochemical outcome.[2][4] The choice of the D-(-)- or L-(+)-enantiomer of the dialkyl tartrate dictates which face of the alkene is epoxidized.[5]
Mechanism of Enantioinduction
The remarkable enantioselectivity of the Sharpless epoxidation stems from the formation of a well-defined, dimeric titanium-tartrate complex in the presence of the allylic alcohol and an oxidant, typically tert-butyl hydroperoxide (TBHP).[2][6] The chiral environment created by the tartrate ligands dictates the orientation of the allylic alcohol substrate as it coordinates to the titanium center. This controlled orientation ensures that the peroxide oxidant attacks the double bond from a specific face, leading to the formation of one enantiomer of the epoxide in preference to the other.[2][5]
Figure 1: Simplified workflow of the Sharpless Asymmetric Epoxidation.
Comparative Analysis with Other Chiral Ligands
While this compound and its analogs like diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are highly effective, a diverse array of other chiral ligands have been developed for various asymmetric transformations.[2] The choice of ligand is often dictated by the specific substrate and the desired transformation.
C1-Symmetric vs. C2-Symmetric Ligands
A key distinction among chiral ligands is their symmetry. C2-symmetric ligands, like this compound, often create a highly organized and rigid chiral environment, which can lead to high enantioselectivity.[7][8] However, this rigidity can sometimes limit the substrate scope or reaction rate.[7][8] In contrast, C1-symmetric ligands, which lack a rotational axis of symmetry, can offer greater flexibility and may be more effective for certain substrates.[7][9] Studies comparing C1- and C2-symmetric hydroxamic acid ligands in vanadium-catalyzed asymmetric epoxidation have shown that while C2-symmetric ligands can provide high enantioselectivity, they sometimes result in lower conversions.[7][8][9] Conversely, certain C1-symmetric ligands can achieve both high conversion and good enantioselectivity.[7][9]
Beyond Tartrates: A Look at Other Ligand Classes
Several other classes of chiral ligands have proven to be powerful tools in asymmetric synthesis. These include:
-
BINOL (1,1'-Bi-2-naphthol): This C2-symmetric diol is a versatile ligand used in a wide range of asymmetric reactions, including reductions, alkylations, and Diels-Alder reactions.
-
Salen (N,N'-bis(salicylidene)ethylenediamine): These tetradentate ligands are particularly effective in asymmetric epoxidation (the Jacobsen-Katsuki epoxidation), aziridination, and cyclopropanation reactions.
-
BOX (Bis(oxazoline)) and PyBOX (Pyridine-bis(oxazoline)): These ligands are widely used in copper-catalyzed reactions, such as Friedel-Crafts alkylations and cyclopropanations.[10]
-
TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): These C2-symmetric diols are effective in a variety of reactions, including nucleophilic additions to carbonyl compounds and Diels-Alder reactions.[11]
| Ligand Class | Typical Metal | Common Applications | Key Strengths |
| Dialkyl Tartrates | Ti, V | Asymmetric Epoxidation of Allylic Alcohols | High ee for allylic alcohols, predictable stereochemistry |
| BINOL | Al, B, Ru, Ti | Asymmetric Reductions, Diels-Alder, Michael Additions | Broad applicability, tunable steric and electronic properties |
| Salen | Mn, Cr, Co | Asymmetric Epoxidation of unfunctionalized olefins, Aziridination | High ee for a wide range of olefins |
| BOX/PyBOX | Cu, Zn, Mg | Friedel-Crafts Alkylation, Cyclopropanation, Diels-Alder | Excellent for reactions involving Lewis acid catalysis |
| TADDOL | Ti, Al | Nucleophilic additions to carbonyls, Diels-Alder | High enantioselectivity in various C-C bond forming reactions |
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
This protocol provides a representative example of the use of this compound in a Sharpless asymmetric epoxidation.
Materials:
-
Dichloromethane (CH2Cl2), anhydrous
-
Molecular sieves (4Å), powdered and activated
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)4)
-
Dibutyl D-(-)-tartrate
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in decane
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous CH2Cl2 (50 mL) and powdered 4Å molecular sieves (2.5 g). The suspension is cooled to -20 °C.
-
To the cooled suspension, add Ti(O-i-Pr)4 (1.47 mL, 5.0 mmol) followed by dibutyl D-(-)-tartrate (1.65 g, 6.0 mmol). The mixture is stirred for 30 minutes at -20 °C.
-
A solution of geraniol (1.54 g, 10.0 mmol) in CH2Cl2 (10 mL) is added dropwise to the catalyst mixture.
-
TBHP (4.0 mL of a ~5.5 M solution in decane, 22 mmol) is added dropwise, maintaining the internal temperature below -15 °C.
-
The reaction mixture is stirred at -20 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water (10 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The resulting biphasic mixture is filtered through a pad of celite to remove the titanium salts. The filter cake is washed with CH2Cl2.
-
The combined organic layers are washed with a 10% aqueous solution of tartaric acid, followed by brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired epoxy alcohol.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Figure 2: A decision workflow for chiral ligand selection.
Substrate Scope and Limitations
While the Sharpless epoxidation using this compound is highly effective for a broad range of primary and secondary allylic alcohols, its scope is not without limitations.[12] The reaction is generally less effective for tertiary allylic alcohols and can be sensitive to the steric and electronic properties of the substituents on the double bond. For unfunctionalized olefins, other catalytic systems, such as those based on Salen ligands, are typically more effective.[10] Furthermore, the presence of other coordinating functional groups in the substrate can sometimes interfere with the catalyst and reduce enantioselectivity.
Conclusion
This compound remains a highly valuable and widely used chiral ligand, particularly for the asymmetric epoxidation of allylic alcohols. Its ability to form a well-defined chiral catalyst with titanium leads to excellent and predictable enantioselectivity. However, the field of asymmetric catalysis is continually evolving, with a vast and diverse array of chiral ligands now available to the synthetic chemist.[10][11] The optimal choice of ligand is ultimately dependent on the specific substrate and the desired transformation. A thorough understanding of the mechanistic principles and the relative strengths and weaknesses of different ligand classes is crucial for the successful design and implementation of enantioselective syntheses.
References
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Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 2021, 18(5), 606-620. [Link]
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A Comparative Study of C2-symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols. ResearchGate. [Link]
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A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols. PubMed Central. [Link]
-
(PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]
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Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. [Link]
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A Comparative Study of C2-symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols. Preprints.org. [Link]
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Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]
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(PDF) A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols. ResearchGate. [Link]
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Sharpless Asymmetric Epoxidation Reaction. Chem 115 Myers. [Link]
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A Comparative Study of C2-symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols. Preprints.org. [Link]
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Liquid-phase synthesis of chiral tartrate ligand library for enantioselective sharpless epoxidation of allylic alcohols. PubMed. [Link]
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The Sharpless-Katsuki Enantioselective Epoxidation. Oregon State University. [Link]
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Sharpless epoxidation. Wikipedia. [Link]
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Sharpless Asymmetric Epoxidation of Allylic Alcohols. ChemTube3D. [Link]
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Catalytic asymmetric synthesis of a nitrogen analogue of dialkyl tartrate by direct mannich reaction under phase-transfer conditions. PubMed. [Link]
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Orientated intercalation of tartrate as chiral ligand to impact asymmetric catalysis. ResearchGate. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]
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Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PubMed Central. [Link]
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Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. MDPI. [Link]
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Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]
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Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. PubMed Central. [Link]
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This compound. Chengdu Likai Chiral Tech Co., Ltd.[Link]
-
Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications. [Link]
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Catalytic, enantioselective synthesis of 1,2-anti-diols by asymmetric ring-opening/cross-metathesis. PubMed. [Link]
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A Comparative Guide to Tartrate Esters as Chiral Auxiliaries in Asymmetric Synthesis
Introduction: The Enduring Legacy of Tartrate in Stereocontrolled Synthesis
In the landscape of asymmetric synthesis, the ability to selectively produce a single desired stereoisomer is paramount, particularly in the fields of pharmaceutical development and materials science. Chiral auxiliaries—enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction—remain a cornerstone of this endeavor. Among the vast arsenal of available auxiliaries, those derived from tartaric acid hold a privileged status.[1] Nature provides both enantiomers of tartaric acid in abundance and at a low cost, making it an exceptionally practical and economical chiral pool starting material.[2]
This guide provides a comparative analysis of common tartrate esters used as chiral auxiliaries and ligands. We will move beyond a simple catalog of reactions to dissect the mechanistic principles that govern their stereodirecting power. By examining their performance in key transformations, supported by experimental data, this document aims to equip researchers with the insights needed to rationally select and effectively implement these versatile tools in their synthetic campaigns.
The Family of Tartrate Esters: Structure and Synthesis
The efficacy of a tartrate-derived auxiliary is profoundly influenced by the nature of its ester substituents. These groups modulate the steric and electronic properties of the resulting ligand or catalyst, fine-tuning its interaction with the substrate in the transition state. The most commonly employed tartrate esters are diethyl (DET), diisopropyl (DIPT), dimethyl (DMT), and dibenzyl (DBT) tartrates.
The synthesis of these esters is typically a straightforward acid-catalyzed esterification of the corresponding alcohol with tartaric acid. For instance, diethyl tartrate can be prepared by reacting L-tartaric acid with ethanol in the presence of an acid catalyst, with continuous removal of water to drive the reaction to completion.
Representative Synthetic Protocol: Preparation of Diethyl L-(+)-Tartrate
A common laboratory-scale synthesis involves the following steps:
-
A mixture of L-tartaric acid, absolute ethanol, and a suitable solvent like toluene is prepared.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.
-
The mixture is heated to reflux, and the water produced is removed azeotropically using a Dean-Stark apparatus.
-
The reaction is monitored until no more water separates.
-
After cooling, the reaction mixture is worked up, typically by washing with a sodium bicarbonate solution and brine, followed by drying and evaporation of the solvent.
-
The crude product is then purified by vacuum distillation to yield the pure diethyl tartrate.[3][4]
This general procedure can be adapted for the synthesis of other dialkyl tartrates by substituting the corresponding alcohol.[5][6]
Performance Benchmark: The Sharpless-Katsuki Asymmetric Epoxidation
The quintessential application of tartrate esters is the Sharpless-Katsuki Asymmetric Epoxidation (AE), a reaction so transformative it earned K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry.[7] This reaction converts primary and secondary allylic alcohols into 2,3-epoxyalcohols with exceptionally high enantioselectivity.[7][8] The catalytic system consists of titanium tetra(isopropoxide) (Ti(OiPr)₄), an oxidizing agent (typically tert-butyl hydroperoxide, TBHP), and a chiral dialkyl tartrate.[9]
The choice of tartrate ester (DET vs. DIPT) can have a significant impact on the enantioselectivity, particularly with more sterically demanding substrates.
Mechanism of Stereodifferentiation
The active catalyst is a C₂-symmetric dimer, [Ti₂(tartrate)₂(OiPr)₄], where two titanium centers are bridged by the tartrate ligands.[2][10] The reaction proceeds through a catalytic cycle where the allylic alcohol and the TBHP oxidant coordinate to a titanium center. The chiral environment enforced by the tartrate ligands dictates the facial selectivity of oxygen delivery to the double bond. The ester groups of the tartrate create a "chiral pocket" that sterically favors one approach of the alkene to the activated peroxide ligand.[11]
A widely used mnemonic helps predict the stereochemical outcome: when the allylic alcohol is drawn in a specific orientation, the L-(+)-tartrate directs epoxidation to the bottom (si) face, while the D-(−)-tartrate directs it to the top (re) face.[2][7][11]
Comparative Performance Data
The following table summarizes data from the seminal 1987 paper by Gao et al., which established the catalytic variant of the AE and highlights the performance of DET versus DIPT across various allylic alcohols. The use of molecular sieves was found to be crucial for achieving high turnover and reproducibility with catalytic amounts of the titanium complex.[12]
| Entry | Allylic Alcohol Substrate | Tartrate Ester | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | (E)-2-Hexen-1-ol | (+)-DET | 85 | 94 |
| 2 | Geraniol | (+)-DIPT | 89 | >98 |
| 3 | Cinnamyl alcohol | (+)-DIPT | 82 | >98 |
| 4 | (Z)-3-Decen-1-ol | (+)-DET | 74 | 86 |
| 5 | (Z)-3-Nonen-1-ol | (+)-DIPT | 63 | >80 |
| Data sourced from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765-5780.[12] |
Analysis & Field Insights:
-
Steric Influence: For simple, unbranched (E)-alkenes (Entry 1), DET provides excellent enantioselectivity. However, for more sterically hindered or conformationally complex substrates like geraniol and cinnamyl alcohol (Entries 2 & 3), the bulkier diisopropyl tartrate (DIPT) often delivers superior, near-perfect enantioselectivity (>98% ee). This is a direct consequence of the increased steric demand of the isopropyl groups, which creates a more tightly organized and selective chiral pocket around the titanium center.
-
(Z)-Alkenes: The epoxidation of (Z)-allylic alcohols (Entries 4 & 5) is generally slower and results in lower enantioselectivities compared to their (E)-counterparts. This is attributed to unfavorable steric interactions between the cis-substituent and the chiral ligand in the transition state. Nonetheless, good to excellent ee can still be achieved, often favoring DIPT for slightly better performance.
Standard Experimental Protocol: Catalytic AE of Cinnamyl Alcohol
This protocol is adapted from established procedures for catalytic Sharpless epoxidation.[12][13]
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves (approx. 0.5 g per 5 mmol of substrate).
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂) is added, and the slurry is cooled to -20 °C using a cryocool or a dry ice/acetone bath.
-
Ligand Addition: L-(+)-Diisopropyl tartrate (DIPT) (0.06 eq.) is added, followed by titanium(IV) isopropoxide (Ti(OiPr)₄) (0.05 eq.). The mixture is stirred for 30 minutes at -20 °C to allow for the pre-formation of the chiral catalyst.
-
Substrate Addition: A solution of cinnamyl alcohol (1.0 eq.) in CH₂Cl₂ is added dropwise.
-
Oxidant Addition: Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M solution) (1.5 eq.) is added slowly via syringe over several minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction is stirred at -20 °C and monitored by TLC. Reaction times can vary from a few hours to over 24 hours depending on the substrate.
-
Quenching: Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for at least 1 hour, during which a gelatinous titanium dioxide precipitate forms.
-
Workup: The mixture is filtered through a pad of Celite®, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude epoxy alcohol is purified by flash column chromatography on silica gel.
Broadening the Scope: Tartrate Auxiliaries in Other Asymmetric Transformations
While the Sharpless epoxidation is their most famous application, the utility of tartrate esters extends to a variety of other important C-C and C-heteroatom bond-forming reactions.
Asymmetric Hetero-Diels-Alder Reactions
Tartrate esters have been successfully employed as chiral auxiliaries in asymmetric hetero-Diels-Alder reactions, particularly with nitroso compounds. In a study by Inomata and coworkers, the reaction of a dienyl alcohol with an in situ-generated nitrosobenzene was mediated by a stoichiometric amount of a tartrate ester. This strategy afforded dihydro-1,2-oxazines with high regio- and enantioselectivity.
Key Findings:
The proposed mechanism involves the formation of a multinuclear magnesium-tartrate complex that coordinates both the dienol and the nitroso dienophile, orienting them for a highly stereoselective cycloaddition.
Asymmetric Aldol and Allylation Reactions
Tartrate esters have been ingeniously incorporated into reagents for aldol and allylation reactions. For example, tartrate-modified allylboronates, developed by Roush and coworkers, are highly effective reagents for the asymmetric allylation of aldehydes.[16]
-
Reagent Design: Diisopropyl tartrate is reacted with allylboronic acid to form a chiral allylboronate reagent. The C₂-symmetric tartrate backbone creates a well-defined chiral environment around the boron atom.
-
Stereochemical Control: When this chiral reagent reacts with an achiral aldehyde, it proceeds through a chair-like Zimmerman-Traxler transition state. The bulky ester groups of the tartrate auxiliary effectively shield one face of the allyl group, leading to highly predictable and diastereoselective formation of homoallylic alcohols.[16]
-
Performance: These reagents typically provide products with diastereomeric ratios exceeding 90:10 and high enantiomeric excess.
Similarly, tartrate derivatives have been used to control the stereochemistry in Lewis acid-promoted aldol reactions, such as in the synthesis of (+)-Bengamide E, where a diisopropyl-D-tartrate-derived aldehyde was reacted with a silyl enol ether in a highly stereoselective manner.[1]
Conclusion: A Versatile and Indispensable Tool
From their foundational role in the Nobel Prize-winning Sharpless epoxidation to their application in a diverse array of cycloadditions and carbon-carbon bond-forming reactions, tartrate esters have proven to be remarkably versatile and reliable chiral auxiliaries. Their low cost, ready availability in both enantiomeric forms, and the tunable nature of their ester groups make them an indispensable tool for the modern synthetic chemist.[1][9] The ability to achieve high levels of stereocontrol, governed by well-understood mechanistic principles, ensures that tartrate-derived auxiliaries will continue to be a first-choice solution for constructing complex, enantiomerically pure molecules in both academic research and industrial drug development.
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Bradley, L. M.; Springer, J. W.; Delate, G. M.; Goodman, A. Epoxidation of Geraniol: An Advanced Organic Experiment that Illustrates Asymmetric Synthesis. Journal of Chemical Education. [Link]
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Sharpless epoxidation. Wikipedia. [Link]
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Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. J. Am. Chem. Soc. 1987, 109, 5765-5780. [Link]
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Sartori, S. K.; Miranda, I. L.; Diaz, M. A. N.; Diaz, G. Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]
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Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
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Seebach, D.; Kalinowski, H.-O.; Langer, W.; Crass, G.; Wilka, E.-M. Diethyl Tartrate. Organic Syntheses. [Link]
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The Sharpless-Katsuki Enantioselective Epoxidation. Oregon State University. [Link]
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Asymmetric Hetero Diels-Alder Reaction of Nitroso Compounds Utilizing Tartaric Acid Ester as a Chiral Auxiliary. Sci-Hub. [Link]
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Sharpless Asymmetric Epoxidation of Allylic Alcohols. ChemTube3D. [Link]
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Asymmetric Hetero Diels-Alder Reaction of 4-Phenyl-1,2,3-triazole-3,5-dione with 2,4-Dienyl Carboxylic Acids. ResearchGate. [Link]
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Krasiński, A.; Wierzba, P.; Grudzień, A.; Synoradzki, L. Chemistry of diethyl tartrate synthesis. ResearchGate. [Link]
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Kocienski, P. J. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]
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Inomata, K.; Sakai, H.; et al. Asymmetric Hetero Diels-Alder Reaction of Nitroso Compounds Utilizing Tartaric Acid Ester as a Chiral Auxiliary. Crossref. [Link]
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Roush, W. R.; et al. Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society. [Link]
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Diethyl tartrate. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Chiral Resolution: Evaluating Dibutyl D-tartrate Against Established Resolving Agents
For researchers, scientists, and professionals in drug development, the isolation of single enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. While numerous methods for chiral resolution exist, classical resolution through the formation of diastereomeric salts remains a robust, scalable, and widely implemented technique in both laboratory and industrial settings.[1] This guide provides an in-depth technical evaluation of Dibutyl D-tartrate (DBT) as a chiral resolving agent, objectively comparing its performance with more established alternatives like O,O'-Dibenzoyl-D-tartaric acid (DBTA) and O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA). We will delve into the underlying principles, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions for your chiral resolution challenges.
The Cornerstone of Classical Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which are chemically and physically identical in an achiral environment, into a pair of diastereomers with distinct physical properties.[2] This is achieved by reacting the racemic mixture, for instance, a racemic amine, with a single enantiomer of a chiral acid. This acid-base reaction yields two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit divergent solubilities in a given solvent system, enabling their separation through fractional crystallization.[3] The less soluble diastereomer crystallizes preferentially, is isolated, and then the desired enantiomer is liberated, typically by treatment with a base.[2]
The success of this technique is critically dependent on the choice of the resolving agent and the solvent system, which influences the solubility difference between the diastereomeric salts.[3]
The Family of Tartaric Acid Derivatives as Resolving Agents
Tartaric acid and its derivatives are a versatile and cost-effective class of chiral resolving agents.[4] They are readily available in both enantiomeric forms and their structural modifications allow for the fine-tuning of steric and electronic interactions, which is crucial for effective chiral recognition.
This compound (DBT): A Profile
This compound is the diester of D-tartaric acid and butanol. While it shares the chiral backbone of other tartaric acid derivatives, its application and effectiveness in classical chiral resolution through diastereomeric salt formation are not as extensively documented as its acylated counterparts. Research indicates that the hydrophobicity imparted by the butyl groups may in some cases lead to steric hindrance, potentially impeding the formation of well-defined crystalline salts with certain racemic compounds.[5]
However, DBT has found utility in other chiral separation techniques. For instance, it has been used as a chiral oil in microemulsion electrokinetic chromatography (MEEKC).[6] Notably, its effectiveness in this application was significantly enhanced when used as a complex with boric acid, which suggests that the rigidification of the chiral selector's structure is key to its discriminatory power.[1]
Established Alternatives: DBTA and D-DTTA
In contrast to DBT, O,O'-Dibenzoyl-D-tartaric acid (DBTA) and O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA) are widely recognized as highly effective chiral resolving agents for a broad range of racemic compounds, particularly amines.[7][8] The aromatic groups in these molecules can participate in additional π-π stacking and other non-covalent interactions within the crystal lattice of the diastereomeric salts, often leading to greater differentiation in solubility and more efficient separation.
Comparative Performance Analysis
The efficacy of a chiral resolving agent is ultimately determined by the yield and enantiomeric excess (e.e.) of the desired enantiomer. The selection is often an empirical process, as the interactions between the resolving agent and the racemic compound are highly specific.
| Resolving Agent | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| This compound | Atenolol | Microemulsion | - | No Resolution | [5] |
| O,O'-Dibenzoyl-D-tartaric acid (DBTA) | (R,S)-Tamsulosine Intermediate | Water/Methanol | Good | - | [5] |
| O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Finerenone | Ethanol-Water | - | ~80% | [9] |
| O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA) | Finerenone | Ethanol-Water | - | ~70% | [9] |
| (+)-Tartaric Acid | (R,S)-Amlodipine | Acetone/Thiourea | High | High | [5] |
Note: The data presented is for illustrative purposes and the efficiency of resolution is highly dependent on the specific experimental conditions.
A comparative study on the chiral separation of Finerenone highlighted that the choice of the resolving agent significantly impacts the solubility difference of the resulting diastereomeric salts.[9] In an ethanol-water mixture, the solubility difference with a derivative closely related to DBTA and D-DTTA was significantly larger than with the less substituted tartaric acids, suggesting a more effective resolution.[9]
Experimental Protocols
A successful chiral resolution is a result of a meticulously executed experimental protocol. The following is a detailed, generalized methodology for the chiral resolution of a racemic amine using a tartaric acid derivative. While this protocol is based on the more established agents like DBTA or D-DTTA, the principles can be adapted for an exploratory resolution with DBT.
Step 1: Diastereomeric Salt Formation
-
Dissolution: In an appropriately sized flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). The choice of solvent is critical and may require screening to find the optimal system that provides a significant solubility difference between the two diastereomeric salts.[5]
-
Addition of Resolving Agent: In a separate container, dissolve the chiral resolving agent (e.g., (+)-O,O'-Dibenzoyl-D-tartaric acid, 0.5 to 1.0 equivalent) in the same solvent.
-
Mixing and Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. The mixture may be gently heated to ensure complete dissolution.[5] Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator.
Step 2: Isolation of the Diastereomeric Salt
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomeric salt.
-
Drying: Dry the isolated crystals under vacuum.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspension: Suspend the dried diastereomeric salt in water.
-
Basification: Slowly add an aqueous base (e.g., 2 M NaOH) with stirring until the salt completely dissolves and the solution is basic. This will neutralize the chiral resolving agent and liberate the free amine.
-
Extraction: Extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to ensure complete recovery.
-
Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
Step 4: Determination of Enantiomeric Excess
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral gas chromatography, or polarimetry.
Visualizing the Workflow
Caption: A generalized workflow for chiral resolution via diastereomeric salt formation.
The Mechanism of Chiral Recognition: A Molecular Perspective
The basis of chiral recognition in diastereomeric salt formation lies in the three-dimensional arrangement of the interacting molecules in the crystal lattice. The chiral resolving agent and the two enantiomers of the racemic compound form two different diastereomeric salts. These diastereomers have different energies of their crystal lattices, which translates into different solubilities. The more stable crystal lattice corresponds to the less soluble salt.
Caption: The logical relationship of components in chiral resolution.
Conclusion and Expert Recommendations
While this compound is a valuable chiral molecule with applications in specific areas of enantioseparation, the available evidence suggests that it is generally less effective as a classical resolving agent for diastereomeric salt crystallization compared to its acylated counterparts, DBTA and D-DTTA. The latter often provide superior performance due to their ability to form more robust and differentially soluble crystalline salts.
As a Senior Application Scientist, my recommendation for researchers embarking on a new chiral resolution is to perform a systematic screening of several resolving agents in parallel. This should include established agents like DBTA and D-DTTA, as well as other classes of resolving agents such as mandelic acid or camphorsulfonic acid derivatives. While DBT could be included in such a screen, it should be with the understanding that its probability of success in forming crystalline diastereomeric salts may be lower. The choice of solvent is equally critical and should be a key variable in your screening experiments. By systematically exploring the parameter space, you will maximize the likelihood of developing a robust and efficient chiral resolution protocol.
References
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In situ synthesis of di-n-butyl l-tartrate-boric acid complex chiral selector and its application in chiral microemulsion electrokinetic chromatography. PubMed. Available at: [Link]
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Dibutyl tartrate. Wikipedia. Available at: [Link]
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Chiral resolution. Wikipedia. Available at: [Link]
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Elucidation of the mechanism of chiral selectivity in diastereomeric salt formation using organic solvent nanofiltration. Royal Society of Chemistry. Available at: [Link]
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The role of chiral and achiral related structures on the enantiomer recognition. Budapest University of Technology and Economics. Available at: [Link]
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Strategies for chiral separation: from racemate to enantiomer. National Center for Biotechnology Information. Available at: [Link]
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Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. Available at: [Link]
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Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents. ResearchGate. Available at: [Link]
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Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d‑Tartaric Acid Derivatives. ACS Publications. Available at: [Link]
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A Senior Scientist's Guide to Enantiomeric Excess (ee%) Determination: A Comparative Analysis of Dibutyl D-Tartrate and Modern Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of a compound's enantiomeric purity is not merely a procedural step; it is a cornerstone of modern chemistry. The pharmacological and toxicological profiles of enantiomers can differ dramatically, making the determination of enantiomeric excess (ee%) a critical parameter for safety, efficacy, and regulatory compliance.[1][2] This guide provides an in-depth, comparative analysis of methodologies for assessing ee%, focusing on the classic, yet effective, use of Dibutyl D-tartrate in NMR spectroscopy against the modern benchmark of chiral High-Performance Liquid Chromatography (HPLC). We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and validated approach to your analytical challenges.
Part 1: The Foundational Principle: Making the Indistinguishable, Distinguishable
Enantiomers are perfect mirror images, possessing identical physical properties in an achiral environment. This makes their direct differentiation and quantification impossible using standard analytical techniques like conventional chromatography or spectroscopy.[3][4] The universal strategy to overcome this challenge is to introduce a single, pure enantiomer of another chiral compound—an external "chiral selector" or "resolving agent"—to create a diastereomeric relationship.[5] Diastereomers, unlike enantiomers, are not mirror images and possess distinct physical properties, allowing for their separation and quantification.[4] This interaction can be either a stable, covalent bond or a transient, non-covalent association.
Caption: Experimental workflow for ee% determination using NMR.
Part 3: The Modern Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the undisputed industry standard for the accurate and reproducible separation and quantification of enantiomers. [6]This technique provides exceptional resolution and sensitivity, making it suitable for everything from routine quality control to trace-level analysis. [1] Mechanism of Action: The core of the technique is the Chiral Stationary Phase (CSP) packed within the HPLC column. [7]Modern CSPs, often based on polysaccharides like cellulose or amylose derivatives immobilized on a silica support, create a complex chiral environment. [8]As the racemic mixture flows through the column, the enantiomers engage in transient, diastereomeric interactions with the CSP. These interactions can include hydrogen bonding, π-π interactions, and steric hindrance. [7]The subtle differences in the stability and frequency of these interactions cause one enantiomer to be retained on the column longer than the other, leading to their separation in time. A detector then measures the concentration of each enantiomer as it elutes from the column.
Detailed Workflow: ee% Determination by Chiral HPLC
Caption: Standard workflow for chiral HPLC analysis.
1. Method Development and Optimization:
- Column Selection: Choose a chiral column known to be effective for the class of compound being analyzed (e.g., polysaccharide-based columns for general screening). [9] * Mobile Phase Screening: This is the most critical step. A typical starting point for normal-phase chromatography is a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol). The ratio is varied to optimize the separation (resolution, Rs) and retention time. The goal is to achieve baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks. [9] * Parameter Optimization: Fine-tune the flow rate and column temperature to improve peak shape and resolution.
2. Sample Analysis:
- Sample Preparation: Accurately prepare a dilute solution of the analyte in the mobile phase. Filter the sample through a 0.22 µm filter to prevent column blockage.
- Injection: Inject a precise volume of the sample onto the HPLC system.
- Data Acquisition: Record the chromatogram until both enantiomer peaks have eluted and the baseline has returned to zero.
3. Data Processing and Calculation:
- Integrate the area under each of the two enantiomer peaks. Let the areas be A₁ and A₂.
- Calculate the enantiomeric excess using the formula: ee% = [ |A₁ - A₂| / (A₁ + A₂) ] * 100
4. Trustworthiness and Validation:
- The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. [10][11] * A racemic standard is injected to determine the retention times of each enantiomer and to verify that the separation method is effective.
- Reference standards of known enantiomeric purity are used to confirm the accuracy of the quantification.
Part 4: Comparative Analysis: Choosing the Right Tool for the Job
The decision to use NMR with this compound versus Chiral HPLC is not a matter of one being universally "better" but rather which is most fit-for-purpose. The choice depends on the analytical objective, available resources, sample throughput requirements, and the need for regulatory validation.
| Feature | NMR with this compound (CSA) | Chiral HPLC |
| Principle | Diastereomeric complexation in solution | Differential interaction with a solid phase |
| Primary Output | ¹H NMR Spectrum | Chromatogram |
| Accuracy | Good to Excellent (typically ±1-3%) | Excellent (typically <1-2%) |
| Precision (RSD%) | Good (<5%) | Excellent (<2%) [11] |
| Sensitivity (LOD) | Moderate (mg scale) | High (µg to ng scale) |
| Throughput | Low to Medium | High (amenable to automation) |
| Cost - Consumables | Low (Solvent, CSA) | High (Specialized chiral columns) |
| Cost - Instrumentation | High (Requires NMR spectrometer) | High (Requires dedicated HPLC system) |
| Method Development | Moderate (Screening solvents/ratios) | Potentially Time-Consuming (Screening columns/mobile phases) |
| Sample Recovery | Non-destructive, sample is recoverable | Destructive |
| Validation | Possible, but less common for routine QC | Gold standard for validated methods [12] |
Field-Proven Insights: The Scientist's Perspective
-
NMR with this compound is an outstanding choice during the research and discovery phase. When a new chiral molecule is synthesized, NMR is already being used for structural confirmation. Adding a chiral solvating agent is a quick, low-cost extension of that workflow to get a reliable estimate of the ee%. It is particularly powerful because it requires no specialized equipment beyond the NMR itself and the sample is not consumed. However, it can suffer from peak overlap if the analyte's spectrum is complex or if the induced chemical shift difference (Δδ) is small.
-
Chiral HPLC is the definitive workhorse for process development, quality control, and any application requiring high precision, sensitivity, and validated data for regulatory submission. [1]While the initial investment in columns and method development time is higher, the resulting method is robust, reproducible, and can be automated for high-throughput analysis. For any project moving towards clinical or commercial stages, establishing a validated chiral HPLC method is non-negotiable.
Conclusion
The assessment of enantiomeric excess is a critical task that demands the right analytical tool. The use of This compound in NMR spectroscopy represents a classic, elegant, and highly effective method that remains exceptionally relevant for research settings, offering a rapid and non-destructive means of determining enantiomeric purity. It provides valuable data with resources that are often readily available to synthetic chemists.
In contrast, Chiral HPLC stands as the modern, high-performance standard, delivering unparalleled accuracy, sensitivity, and the robustness required for rigorous process control and regulatory scrutiny. [6]A senior scientist's expertise lies not in defaulting to the most powerful technique, but in judiciously selecting the most appropriate one. By understanding the fundamental principles, workflows, and comparative strengths of both methods, researchers can generate reliable, self-validating data that confidently drives their projects forward.
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Wenzel, T. J., & Wilcox, J. D. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. 13
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Phenomenex. Chiral HPLC Column. Phenomenex Inc. 1
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Asai, S., et al. (2018). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, ACS Publications. 14
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Sistla, V. S., et al. (2016). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design, ACS Publications. 16
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BenchChem. A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions. BenchChem. 12
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BenchChem. A Comparative Guide to Chiral Resolving Agents: Alternatives to (-)-Menthyloxyacetic Acid. BenchChem. 18
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ResearchGate. Comparison of currently existing chiral resolution methods. ResearchGate. 19
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Joyce, L. A., et al. (2017). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. 2
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Joyce, L. A., et al. (2017). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, RSC Publishing. 20
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Kaczynski, P., et al. (2023). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. 10
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Siddiqui, M. R., et al. (2018). Validation of Analytical Methods. ResearchGate.
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Fogassy, E., et al. (2021). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. MDPI. 24
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A Senior Application Scientist's Guide to Chiral Resolution: A Cost-Benefit Analysis of Dibutyl D-Tartrate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the economic and technical viability of achieving enantiopure compounds is a paramount concern. The choice of a chiral resolving agent is a critical decision that directly impacts process efficiency, yield, and ultimately, the cost of the final product. This guide provides an in-depth cost-benefit analysis of using Dibutyl D-tartrate as a chiral resolving agent, comparing it with other commonly employed alternatives. By synthesizing technical data with practical, field-proven insights, this document aims to equip researchers and process chemists with the necessary information to make informed decisions for their specific synthetic challenges.
The Enduring Relevance of Classical Resolution in an Era of Asymmetric Synthesis
While asymmetric synthesis has made remarkable strides, classical chiral resolution via diastereomeric salt formation remains a widely practiced and often more economical approach, particularly during process development and for large-scale manufacturing.[1][2] The core principle is elegant in its simplicity: a racemic mixture is reacted with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, possessing distinct physical properties, can then be separated by conventional techniques such as fractional crystallization.[3] The success of this method hinges on the judicious selection of the resolving agent, a decision that requires a multi-faceted analysis of performance, cost, and process robustness.
This compound: A Profile
This compound, an ester of the readily available and inexpensive D-tartaric acid, presents itself as a compelling option in the chiral resolution toolkit.[4] Its physicochemical properties, including its liquid state at room temperature and solubility in common organic solvents, offer practical advantages in handling and reaction setup.
Performance Characteristics
The efficacy of a resolving agent is primarily judged by its ability to induce a significant difference in the solubility of the resulting diastereomeric salts, leading to high diastereomeric and subsequent enantiomeric excess (ee) of the desired product. While extensive, direct comparative data for this compound against all alternatives for a wide range of substrates is not always readily available in peer-reviewed literature, its utility has been demonstrated in various applications. For instance, in the resolution of certain racemic amines and their derivatives, this compound has been shown to be an effective resolving agent.
Comparative Analysis: this compound vs. Key Alternatives
A thorough cost-benefit analysis necessitates a direct comparison with other industrially relevant chiral resolving agents. The primary competitors to this compound include other tartaric acid derivatives like Di-p-toluoyl-D-tartaric acid (D-DTTA) and Dibenzoyl-D-tartaric acid (D-DBTA), as well as other classes of resolving agents such as mandelic acid and camphorsulfonic acid.
Cost Analysis
The direct cost of the resolving agent is a significant factor in the overall economic viability of a resolution process, especially at scale. The following table provides an estimated bulk pricing comparison for these common resolving agents. It is important to note that these prices are subject to market fluctuations and should be considered as indicative.
| Chiral Resolving Agent | Typical Bulk Price (USD/kg) | Notes |
| This compound | ~$50 - $100 | Price can vary based on supplier and purity. Sourcing in large quantities may lead to more competitive pricing. |
| Di-p-toluoyl-D-tartaric acid (D-DTTA) | ~$80 - $150 | Widely used, with established supply chains.[5] |
| Dibenzoyl-D-tartaric acid (D-DBTA) | ~$70 - $130 | Another common and effective tartaric acid derivative.[6] |
| (R)-Mandelic Acid | ~$30 - $70 | Generally a more economical option for certain resolutions. |
| (1S)-(+)-10-Camphorsulfonic acid | ~$40 - $80 | A versatile resolving agent with a moderate price point. |
Disclaimer: The prices listed are estimates based on publicly available data and are subject to change. For accurate and up-to-date pricing, it is recommended to contact suppliers directly.
From a purely cost-per-kilogram perspective, this compound appears to be in a competitive range, potentially offering cost savings over the more functionalized tartaric acid derivatives like D-DTTA and D-DBTA. However, the true cost-effectiveness can only be determined by considering the overall process efficiency.
Performance and Efficiency Comparison
The "cheapest" resolving agent is not always the most cost-effective. A lower-priced agent that results in poor yields, low enantiomeric excess, or difficult-to-handle crystalline forms can quickly escalate downstream processing costs, negating any initial savings.
A study comparing the chiral separation efficiency of different D-tartaric acid derivatives for the drug Finerenone found that Di-o-toluoyl-d-tartaric acid (D-DOTA) was the most effective, achieving an enantiomeric excess approximately 10% higher than that obtained with D-DBTA and D-DTTA.[7] This highlights the critical role of the resolving agent's structure in achieving efficient separation. While this study did not include this compound, it underscores the importance of empirical screening to identify the optimal resolving agent for a specific substrate.
The choice between an esterified resolving agent like this compound and the acylated derivatives (D-DTTA, D-DBTA) often comes down to the nature of the racemic substrate and the desired crystalline properties of the diastereomeric salts. The bulkier aromatic groups in D-DTTA and D-DBTA can lead to more rigid crystal lattices and potentially better separation, but this is not a universal rule.
Experimental Workflow: Chiral Resolution of a Racemic Amine
The following diagram outlines a typical experimental workflow for the chiral resolution of a racemic amine using a tartaric acid derivative like this compound.
Detailed Protocol: Resolution of a Racemic Amine
Objective: To separate the enantiomers of a racemic primary amine using this compound.
Materials:
-
Racemic amine
-
This compound
-
Anhydrous ethanol (or other suitable solvent determined by screening)
-
Sodium hydroxide solution (e.g., 2 M)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in a minimal amount of warm anhydrous ethanol.
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent, stoichiometry may need optimization) in warm anhydrous ethanol.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Heat the mixture to reflux for a short period (e.g., 15-30 minutes) to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
For optimal yield, the mixture can be further cooled in an ice bath or refrigerator for several hours or overnight.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
The mother liquor, now enriched in the more soluble diastereomer, can be set aside for potential recovery of the other enantiomer.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt crystals in a mixture of water and diethyl ether.
-
Add sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).
-
Separate the organic layer and extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the product by chiral HPLC or by NMR using a chiral shift reagent to determine the enantiomeric excess.
-
The Critical Role of Recovery and Recycling in Cost-Benefit Analysis
A significant, yet often overlooked, aspect of the cost-benefit analysis is the ability to recover and recycle the chiral resolving agent.[8] An efficient recycling process can dramatically reduce the overall cost of resolution, especially in large-scale production.
The recovery of tartaric acid and its derivatives from the aqueous layer after liberation of the resolved amine is typically achieved by acidification. The precipitated resolving agent can then be collected, purified if necessary, and reused in subsequent resolution batches. The efficiency of this recovery process is a key parameter in the economic evaluation of a resolving agent. While specific industrial-scale recycling protocols for this compound are not widely published, the general principles for tartaric acid derivatives would apply. The ester functionality of this compound may present different challenges and opportunities for recovery compared to the free acid or its acylated derivatives.
Environmental, Health, and Safety (EHS) Considerations
The EHS profile of a chemical is an increasingly important factor in its selection for industrial processes. A comprehensive cost-benefit analysis must include an evaluation of the potential hazards and environmental impact of the resolving agent and the associated solvents.
-
This compound: Generally considered to have low toxicity.[4] However, as with all chemicals, appropriate personal protective equipment should be used. The environmental fate of this compound should be considered, particularly in terms of its biodegradability.
-
Di-p-toluoyl-D-tartaric acid (D-DTTA) and Dibenzoyl-D-tartaric acid (D-DBTA): These compounds are also generally considered to have low toxicity, but may cause skin and eye irritation.[9][10][11][12] Their aromatic nature may influence their environmental persistence.
-
Solvent Choice: The choice of solvent for the resolution and extraction steps has a significant impact on the overall EHS profile of the process. The principles of green chemistry should be applied to select solvents with lower toxicity and environmental impact.
It is crucial to consult the Material Safety Data Sheet (MSDS) for each specific resolving agent and solvent to be used and to conduct a thorough risk assessment before commencing any experimental work.
Conclusion: A Strategic Approach to Selecting a Chiral Resolving Agent
The selection of a chiral resolving agent is a strategic decision with far-reaching implications for the economic and technical success of a synthetic process. This compound, derived from an inexpensive and readily available chiral pool starting material, presents a potentially cost-effective option. Its competitive material cost, coupled with the potential for high-efficiency resolutions and recyclability, makes it a strong candidate for consideration.
For researchers and drug development professionals, the key takeaway is the importance of a systematic and data-driven approach to selecting a chiral resolving agent. By carefully evaluating the factors outlined in this guide, it is possible to develop a chiral resolution process that is not only scientifically sound but also economically viable and environmentally responsible.
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A Comparative Guide to the Applications and Efficacy of Dibutyl D-Tartrate
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount.[1][2] The biological activity of a chiral molecule often resides in a single enantiomer, making chiral separation and asymmetric synthesis critical disciplines.[1] Among the arsenal of tools available to chemists, tartaric acid and its derivatives have long been prized for their versatility and effectiveness.[3][4] This guide provides an in-depth comparison of Dibutyl D-tartrate (DBDT), an ester of D-tartaric acid, detailing its applications, success rates, and performance against other alternatives, supported by experimental insights.
Introduction to this compound (DBDT)
This compound is the diester formed from D-tartaric acid and butanol. It is a chiral compound recognized for its utility as a chiral auxiliary in asymmetric synthesis and as a resolving agent for separating enantiomers.[5][6] Its favorable properties, including high solubility in common organic solvents and low toxicity, enhance its utility in industrial applications.[5][6] Furthermore, DBDT is considered a "green" chemical as it is derived from natural products and is biodegradable.[7]
Core Application: Chiral Resolution via Diastereomeric Salt Formation
The most prevalent application of tartaric acid derivatives, including DBDT, is in the chiral resolution of racemic mixtures—a foundational technique in both laboratory and industrial settings.[3][8]
Chiral resolution by diastereomeric salt formation is a classic method praised for its scalability and robustness.[3] The process hinges on the reaction of a racemic mixture (e.g., a basic amine) with an enantiomerically pure chiral resolving agent like DBDT. This reaction creates a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers have distinct characteristics, most importantly, differential solubility in a given solvent.[8] This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, is isolated, and the desired enantiomer is then liberated, typically through treatment with an acid or base.[8]
Caption: Workflow for chiral resolution using diastereomeric salt formation.
The success of a resolution is measured by the chemical yield and the enantiomeric excess (e.e.) of the isolated product. While specific data for this compound is distributed across proprietary industrial processes, the performance of the broader tartrate derivative family is well-documented. The choice of resolving agent is highly substrate-dependent, and success is often determined empirically.[9]
Table 1: Comparative Performance of Tartaric Acid Derivatives in Chiral Resolution
| Resolving Agent | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (+)-Tartaric Acid | (R,S)-Amlodipine | Acetone/Thiourea | High | High | [3] |
| (S,S)-Tartaric Acid | Racemic 1-methyl-2-phenylethylamine | Isopropanol | ~90 | ~90 | [3] |
| O,O'-Dibenzoyl-D-tartaric acid (DBTA) | (R,S)-Tamsulosine Intermediate | Water/Methanol | Good | N/A | [3] |
| Di-p-toluoyl-D-tartaric acid (DTTA) | Various Amines | Various | Substrate-dependent | Substrate-dependent | [10] |
| Di-o-toluoyl-d-tartaric acid (DOTA) | Finerenone | Ethanol/Water | High | ~10% higher than DBTA/DTTA | [11] |
Causality Insight: The choice of solvent is as critical as the resolving agent. A suitable solvent system must provide a significant solubility difference between the two diastereomeric salts. A solvent that makes both salts too soluble will result in low yield, while one that makes both poorly soluble will hinder effective separation.
This protocol provides a general framework. Optimal conditions are substrate-dependent and require systematic screening.[8][9]
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, acetone). The choice of solvent is critical and often requires screening.[9]
-
Addition of Resolving Agent: Add this compound (0.5 to 1.0 equivalents) to the solution. The stoichiometry may need optimization.
-
Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization.[3]
-
Isolation: Collect the precipitated crystals via filtration (e.g., using a Büchner funnel) and wash with a small amount of cold solvent.
-
Analysis: Determine the diastereomeric purity of the salt using methods like NMR.
-
Liberation: Suspend the purified diastereomeric salt in a biphasic system (e.g., water and dichloromethane) and add a base (e.g., 1M NaOH) to liberate the free amine into the organic layer.
-
Purification: Separate the layers, dry the organic phase, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Purity Determination: Determine the enantiomeric excess of the final product using a chiral chromatography method (e.g., HPLC or GC).[9]
Application in Asymmetric Synthesis
Beyond resolution, tartrate esters like DBDT are instrumental as chiral auxiliaries or chiral templates in asymmetric synthesis, guiding reactions to produce a specific enantiomer.[5][12]
In this capacity, the tartrate derivative is incorporated into the starting material, and its inherent chirality directs the stereochemical outcome of subsequent reactions. For instance, tartrate esters have been used as chiral templates in the synthesis of complex bioactive molecules like panaxydol and nectrisine.[12] The synthesis of the C(19)-C(29) segment of the antibiotic Rifamycin S utilizes tartrate ester-modified crotylboronates to control stereochemistry in acyclic systems.[13]
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
The success of asymmetric synthesis is measured by reaction yield and diastereomeric or enantiomeric excess (d.e. or e.e.). The use of tartrate-modified reagents often leads to high levels of stereocontrol.
Table 2: Performance of Tartrate Derivatives in Asymmetric Synthesis
| Tartrate Derivative | Reaction Type | Substrate | Diastereoselectivity / Enantioselectivity | Reference |
| Diethyl Tartrate (DET) | Sharpless Asymmetric Epoxidation | Allylic Alcohols | Typically >90% e.e. | [12] |
| Diisopropyl Tartrate (DIPT) | Lewis acid-promoted aldol reaction | Tartrate-derived aldehyde | Highly stereoselective (single diastereomer) | [12] |
| Tartrate Ester-Modified Crotylboronates | Double asymmetric reactions | α-methyl chiral aldehydes | High diastereoselectivity | [13] |
Expertise Insight: The structural rigidity and defined stereochemistry of the tartrate backbone are key to its success. The ester groups can be modified (e.g., methyl, ethyl, isopropyl, butyl) to fine-tune steric and electronic properties, thereby optimizing the stereochemical outcome for a specific reaction.[12]
Other Applications
While primarily known for its role in stereochemistry, this compound and related compounds have other niche applications.
-
Corrosion Inhibition: Tartrate salts have been investigated as corrosion inhibitors for aluminum alloys.[14] They can form a protective film on the metal surface, mitigating corrosion in environments like saline solutions.[14][15] The mechanism often involves adsorption onto the metal surface, blocking the anodic or cathodic reactions of the corrosion cell.[16]
-
Plasticizers: As an ester of a natural product, DBDT is considered a "green" plasticizer, an additive used to increase the flexibility of materials.[7]
-
Flavoring Agents: Certain tartrate esters are used in the food and beverage industry as flavoring agents.[5][6]
Conclusion: An Objective Comparison
This compound is a valuable and versatile tool in the chemist's toolbox, excelling primarily as a chiral resolving agent and a building block in asymmetric synthesis.
Advantages:
-
Cost-Effective & Scalable: Resolution via diastereomeric salt formation remains one of the most economical methods for large-scale production of enantiopure compounds.[3][9]
-
Versatility: The tartrate backbone is effective for resolving a wide range of compounds, particularly amines.[5]
-
"Green" Credentials: Derived from natural tartaric acid, it is biodegradable.[7]
Limitations & Alternatives:
-
Empirical Nature: The success of chiral resolution is highly substrate-specific and often requires extensive screening of agents and solvents.[9] A failure with one tartrate derivative does not preclude success with another.[11]
-
50% Yield Cap: Without an effective racemization loop for the undesired enantiomer, classical resolution has a maximum theoretical yield of 50%.[9]
-
Rise of Chromatography: For both analytical and preparative scales, chiral chromatography (HPLC, SFC) offers a more universally applicable, albeit often more expensive, alternative that provides direct separation without derivatization.[9]
Ultimately, the choice between using this compound for classical resolution versus other methods like asymmetric synthesis or chiral chromatography depends on factors such as the scale of production, the specific chemistry of the target molecule, development timelines, and cost considerations.
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A Comparative Guide to Chiral Catalysis: Benchmarking Dibutyl D-Tartrate Against Novel Catalytic Systems
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the choice of a chiral catalyst is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall yield. For decades, tartrate-derived ligands, such as Dibutyl D-tartrate, have been mainstays in the field, most notably in the Sharpless asymmetric epoxidation of allylic alcohols.[1][2] However, the landscape of asymmetric catalysis is in constant evolution, with the continuous development of novel catalysts that offer broader substrate scope, higher selectivity, and alternative reaction pathways.[3]
This guide provides an in-depth technical comparison, benchmarking the performance of the classic tartrate-based system against a selection of modern, novel chiral catalysts. We will move beyond a simple listing of features to explore the causality behind experimental choices, the mechanistic underpinnings of stereocontrol, and the practical application of these powerful synthetic tools. Our analysis will be grounded in experimental data, providing a clear and objective comparison to inform your catalyst selection process.
The Benchmark: this compound and the Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, is a cornerstone of stereoselective synthesis, enabling the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols with high enantiopurity.[1][4] The success of this reaction is critically dependent on a chiral catalyst formed in situ from titanium tetra(isopropoxide) and a dialkyl tartrate, such as this compound or its close and widely studied analogs, Diethyl L-tartrate (DET) and Diisopropyl L-tartrate (DIPT).[2][5]
The tartrate ligand creates a chiral environment around the titanium center, dictating the facial selectivity of the oxygen transfer from the oxidant, tert-butyl hydroperoxide (TBHP), to the double bond of the allylic alcohol.[6] The predictability and high enantioselectivity of this reaction have made it an invaluable tool in the synthesis of a wide range of natural products and pharmaceuticals.[1]
Performance Data: Tartrate-Derived Ligands in Sharpless Asymmetric Epoxidation
The following table summarizes the performance of DET and DIPT, close analogs of this compound, in the asymmetric epoxidation of various allylic alcohols, establishing a performance benchmark for this class of catalysts.
| Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Geraniol | D-(-)-DIPT | 93 | 88 | [7] |
| Nerol | D-(-)-DIPT | - | 74 | [7] |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | [7] |
| Allyl alcohol | D-(-)-DET | - | 95 | [7] |
| 3-(Trimethylsilyl)prop-2-en-1-ol | L-(+)-DET | - | 90 | [7] |
Novel Chiral Catalysts: Expanding the Horizons of Asymmetric Synthesis
While the Sharpless epoxidation is highly effective for allylic alcohols, the need for catalysts that can asymmetrically oxidize unfunctionalized olefins and catalyze a broader range of transformations has driven the development of new catalytic systems. Here, we examine three distinct classes of novel chiral catalysts that have emerged as powerful alternatives.
Jacobsen's Catalyst: Enantioselective Epoxidation of Unfunctionalized Alkenes
A significant advancement in asymmetric epoxidation was the development of Jacobsen's catalyst, a chiral manganese(III)-salen complex.[8] This catalyst overcomes a key limitation of the Sharpless system by enabling the highly enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes.[8][9] The catalyst's C2 symmetry and the steric environment created by the bulky tert-butyl groups on the salen ligand are crucial for achieving high enantioselectivity.[8]
The Shi Catalyst: An Organocatalytic Approach to Asymmetric Epoxidation
The Shi catalyst, a fructose-derived ketone, represents a paradigm shift towards organocatalysis for asymmetric epoxidation.[3] This metal-free catalyst generates a chiral dioxirane in situ using Oxone (potassium peroxymonosulfate) as the oxidant.[3][7] The Shi epoxidation is particularly effective for the asymmetric epoxidation of trans-disubstituted and trisubstituted alkenes, which are often challenging substrates for other methods.[10]
Copper-Bis(oxazoline) Complexes: Catalyzing Asymmetric Carbon-Carbon Bond Formation
Beyond epoxidation, novel chiral catalysts have revolutionized other key transformations. Chiral bis(oxazoline) (BOX) ligands, when complexed with metals such as copper(II), are highly effective catalysts for a variety of enantioselective reactions, including the Henry (nitroaldol) reaction.[11][12] This reaction is a powerful tool for C-C bond formation, producing valuable β-nitro alcohols, which are precursors to amino alcohols and other important synthetic intermediates.[11]
Head-to-Head Comparison: Tartrate Catalysts vs. Novel Systems
A direct, side-by-side comparison of these catalysts is challenging due to their differing substrate specificities and optimal reaction conditions. Therefore, we present a comparative analysis of their performance in their respective showcase reactions.
| Catalyst System | Representative Reaction | Substrate | Yield (%) | ee% | Key Advantages |
| Ti(OiPr)₄ / D-(-)-DIPT | Sharpless Epoxidation | Geraniol | 93 | 88 | Excellent for allylic alcohols, predictable stereochemistry. |
| Jacobsen's Catalyst | Asymmetric Epoxidation | 1,2-Dihydronaphthalene | ~90 | 85-88 | Effective for unfunctionalized cis-alkenes, broad substrate scope.[13] |
| Shi Catalyst | Asymmetric Epoxidation | trans-Stilbene | High | >90 | Metal-free (organocatalysis), good for trans and trisubstituted alkenes.[10] |
| Cu(OAc)₂ / Indabox | Henry Reaction | Benzaldehyde | High | 87-94 | Catalyzes C-C bond formation, high enantioselectivity for various aldehydes.[11][12] |
Experimental Protocols
To provide a practical basis for comparison, we present detailed, step-by-step methodologies for the benchmark Sharpless epoxidation and a representative reaction for each of the novel catalysts discussed.
Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted for the catalytic version of the reaction, which is more atom-economical.
Materials:
-
Geraniol
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
10% aqueous NaOH solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -20 °C in a cooling bath.
-
To the cooled suspension, add D-(-)-DIPT followed by Ti(OiPr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Add geraniol to the reaction mixture.
-
Slowly add the solution of TBHP dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water. A biphasic mixture will form.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Add a 10% aqueous NaOH solution and stir for another 30 minutes until the two phases become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.[7]
Protocol 2: Asymmetric Epoxidation of 1,2-Dihydronaphthalene using Jacobsen's Catalyst
This protocol provides a general guideline for the enantioselective epoxidation of an unfunctionalized cis-alkene.
Materials:
-
1,2-Dihydronaphthalene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Commercial household bleach (e.g., Clorox, ~0.55 M in NaOCl)
-
0.05 M Na₂HPO₄ solution
-
1 M NaOH solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial bleach. Adjust the pH to 11.3 with dropwise addition of 1 M NaOH.
-
In a round-bottom flask, dissolve 1,2-dihydronaphthalene in dichloromethane.
-
Add Jacobsen's catalyst (typically 1-5 mol%) to the solution.
-
Cool the mixture in an ice bath and add the buffered bleach solution dropwise while stirring vigorously.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the epoxide by flash column chromatography.
-
Determine the yield and enantiomeric excess using GC or HPLC with a chiral stationary phase.[14]
Protocol 3: Shi Asymmetric Epoxidation of an Unsaturated Ketone
This protocol outlines a general procedure for the organocatalytic epoxidation.
Materials:
-
Unsaturated ketone (substrate)
-
(-)-Shi ketone (catalyst)
-
50 mM Sodium tetraborate decahydrate and 400 µM EDTA-Na₂ solution in water
-
Tetrabutylammonium hydrogensulfate
-
Acetonitrile-dimethoxymethane solvent mixture
-
Oxone (potassium peroxymonosulfate)
-
Aqueous potassium carbonate
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the unsaturated ketone in acetonitrile-dimethoxymethane at 23 °C, add in sequence the (-)-Shi ketone (1.0 eq), the sodium tetraborate/EDTA solution, and tetrabutylammonium hydrogensulfate (0.2 eq).
-
Cool the reaction mixture to 0 °C.
-
Simultaneously add dropwise a solution of Oxone and EDTA-Na₂ in water, and an aqueous potassium carbonate solution over 1 hour, using two separate addition funnels.
-
Stir the reaction mixture for 1 hour at 0 °C after the addition is complete.
-
Warm the mixture to 23 °C over 1 hour.
-
Dilute the mixture with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the epoxide by flash-column chromatography.[15]
Mechanistic Insights and Rationale for Catalyst Design
The efficacy of a chiral catalyst is rooted in its ability to create a well-defined, three-dimensional space that favors one transition state over another. Understanding the mechanisms of these catalysts is key to rationalizing their performance and for the design of future generations of catalysts.
Sharpless Asymmetric Epoxidation: A Dimeric Titanium-Tartrate Complex
The active catalyst in the Sharpless epoxidation is believed to be a dimer of [Ti(tartrate)(OR)₂].[6] The allylic alcohol substrate coordinates to one of the titanium centers, positioning the double bond in the chiral environment created by the tartrate ligands. The oxidant, TBHP, coordinates to the same titanium atom, and the oxygen is delivered to one face of the double bond, directed by the steric and electronic properties of the tartrate diester.
Caption: A simplified workflow of the Sharpless asymmetric epoxidation.
Jacobsen's Catalyst: A Manganese(V)-Oxo Intermediate
The mechanism of the Jacobsen epoxidation is thought to involve a manganese(V)-oxo species as the active oxidant.[8] The chiral salen ligand controls the approach of the alkene to this reactive intermediate. Several pathways, including a concerted, a metallaoxetane, and a radical pathway, have been proposed, and the dominant mechanism may depend on the substrate.[9][16] The side-on approach of the alkene to the Mn=O bond, sterically guided by the chiral ligand, leads to the observed high enantioselectivity.[9]
Caption: The catalytic cycle of the Shi asymmetric epoxidation.
Conclusion and Future Outlook
This compound and its analogs, as key components of the Sharpless epoxidation catalyst system, remain highly valuable and relevant for the asymmetric synthesis of 2,3-epoxyalcohols from allylic alcohols. The system's reliability, predictability, and the low cost of the starting materials ensure its continued use in both academic and industrial settings.
However, the field of asymmetric catalysis has expanded significantly, and novel catalysts such as Jacobsen's catalyst, the Shi catalyst, and various metal-BOX complexes offer powerful solutions for transformations that are outside the scope of the Sharpless reaction. Jacobsen's catalyst provides a robust method for the epoxidation of unfunctionalized cis-alkenes, while the Shi catalyst offers a metal-free alternative for trans- and trisubstituted alkenes. Furthermore, catalysts like the Cu-BOX complexes demonstrate the broader utility of modern chiral ligands in catalyzing other crucial transformations such as C-C bond formation.
The selection of a chiral catalyst is no longer a choice of a single "best" option, but rather a strategic decision based on the specific substrate, the desired transformation, and the overall synthetic goals. This guide has aimed to provide the necessary data, protocols, and mechanistic understanding to empower researchers to make informed decisions in this dynamic and exciting field. The continued development of novel chiral catalysts will undoubtedly lead to even more efficient, selective, and sustainable methods for the synthesis of the complex chiral molecules that are essential for advancements in medicine and materials science.
References
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Shi, Y. (2004). Asymmetric Epoxidation of Alkenes with Chiral Ketones as Catalysts. Accounts of Chemical Research, 37(8), 488-496. [Link]
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Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]
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NROChemistry. (2022). Shi Epoxidation. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Jacobsen Asymmetric Epoxidation. [Link]
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Palucki, M., McCormick, G. J., & Jacobsen, E. N. (1995). Asymmetric epoxidation of indene using aqueous NaOCl, catalyzed by Jacobsen's chiral manganese salen complex. The Journal of Organic Chemistry, 60(21), 6830-6831. [Link]
-
Jacobsen, E. N. (1993). Asymmetric Catalysis of Epoxide-Opening Reactions. Accounts of Chemical Research, 26(11), 614-621. [Link]
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Myers, A. G. Shi Asymmetric Epoxidation Reaction. Harvard University. [Link]
-
Chem-Station. (2015). Shi Asymmetric Epoxidation. [Link]
- BenchChem. (2025).
- California Institute of Technology. (2002).
-
Larrow, J. F., & Jacobsen, E. N. (2004). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Journal of Chemical Education, 81(10), 1464. [Link]
-
Oregon State University. The Sharpless-Katsuki Enantioselective Epoxidation. [Link]
-
Wikipedia contributors. (2023, December 29). Sharpless epoxidation. In Wikipedia, The Free Encyclopedia. [Link]
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- BenchChem. (2025).
-
Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692-12693. [Link]
-
Wikipedia contributors. (2023, October 21). Shi epoxidation. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, November 28). Jacobsen epoxidation. In Wikipedia, The Free Encyclopedia. [Link]
- Moreno, M. A. Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co)
-
Organic Chemistry Portal. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. [Link]
- Rasappan, R. Metal-bis(oxazoline)
-
Tokunaga, E., et al. (2023). Asymmetric Henry Reaction Using Cobalt Complexes with Bisoxazoline Ligands Bearing Two Fluorous Tags. Molecules, 28(22), 7686. [Link]
-
Organic Chemistry Portal. An Efficient Catalytic Asymmetric Epoxidation Method. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Dibutyl D-tartrate
Introduction: Dibutyl D-tartrate is a versatile chiral compound frequently utilized in asymmetric synthesis, chiral resolution, and as a plasticizer in various formulations.[1][2] While it is a cornerstone in many advanced research and development applications, its responsible management as a waste product is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The focus extends beyond mere procedure to explain the causality behind each recommendation, empowering laboratory professionals to make informed and safe decisions.
Part 1: Core Hazard Assessment and Chemical Profile
A foundational understanding of this compound's properties is critical for safe handling and disposal. While not classified as acutely hazardous under the US OSHA Hazard Communication Standard, it possesses characteristics that demand careful management.[3]
Key Chemical and Safety Data: The following table summarizes essential data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₆[1][2][4] |
| Appearance | Clear, colorless to yellowish viscous liquid or oil[1][2] |
| Primary Hazards | May cause skin, eye, and respiratory tract irritation[3] |
| Incompatibilities | Strong oxidizing agents, acids, and bases[3][5] |
| Hazardous Decomposition | Thermal decomposition can produce irritating vapors and gases, including carbon monoxide and carbon dioxide[3][5] |
| Environmental Concerns | Discharge into the environment, drains, or sewer systems must be avoided[3][6] |
The primary risk associated with improper disposal is environmental contamination.[6] Furthermore, thermal decomposition, whether in a fire or through unintended reactions, can release irritating gases.[3] Therefore, all handling and disposal procedures are designed to mitigate these risks.
Part 2: Safety Protocols and Personal Protective Equipment (PPE)
Before handling this compound waste, establishing a safe working environment is essential.
Mandatory PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Use chemical-impermeable gloves. Gloves must be inspected for integrity before use. After handling, wash and dry hands thoroughly.[6]
-
Protective Clothing: A standard lab coat is required to prevent skin contact.[3][6]
Engineering Controls: All handling of this compound, including waste consolidation, should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any aerosols or vapors.[6]
Part 3: Waste Characterization and Disposal Pathway
The correct disposal pathway for this compound is not based on the pure compound alone but is dictated by its use and any potential contaminants. Pure this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA). However, it must be managed as hazardous waste if it is mixed with a listed waste (e.g., certain solvents) or if the mixture exhibits a hazardous characteristic (ignitability, corrosivity, reactivity, or toxicity).[3][7]
The following decision workflow is critical for proper waste classification.
Caption: Waste Classification Decision Workflow for this compound.
Part 4: Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled safely and in compliance with typical institutional and regulatory requirements.
Step 1: Waste Collection
-
Collect all this compound waste, including contaminated solids like paper towels or silica gel, in a designated waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and be in good condition with no leaks or cracks.[8]
-
The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.[8] Keep the container closed at all times except when adding waste.
Step 2: Labeling
-
Immediately label the waste container with the words "Hazardous Waste" (or as required by your institution).
-
Clearly list all contents, including this compound and any other chemicals or solvents, with approximate percentages. Accurate characterization is a legal requirement and is essential for the safety of waste handlers.
-
Indicate the date when waste was first added (the "accumulation start date").
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a main hazardous waste storage area.
-
Ensure the storage area is secure and under the control of laboratory personnel.
-
Store the container away from incompatible materials, particularly strong oxidizing agents.[3][5] Secondary containment is recommended to control potential spills.
Step 4: Arranging for Final Disposal
-
Never dispose of this compound down the drain or in the regular trash. [6] This is a critical compliance and environmental protection point.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
The ultimate and required method of disposal is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[6] This process ensures the complete and environmentally sound destruction of the chemical. Your EHS department will manage the transfer to such a facility.
Part 5: Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action is crucial.
For Small Spills:
-
Ensure the area is well-ventilated and remove all sources of ignition.[6]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or chemical absorbent pads).
-
Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal as hazardous waste.[6]
-
Clean the spill area thoroughly.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your colleagues and contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains or waterways if it is safe to do so.[6]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste with the highest standards of safety, ensuring protection for themselves, their colleagues, and the environment.
References
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DIBUTYL-D-TARTRATE(TECHNICAL). (2024). ChemBK. Available at: [Link]
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(+)-Dibutyl tartrate. (2025). PubChem, National Institutes of Health. Available at: [Link]
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(-)-DIBUTYL-D-TARTRATE. (2025). Chemsrc. Available at: [Link]
-
Waste Code - RCRAInfo. U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]
-
EPA Hazardous Waste Codes. University of Maryland. Available at: [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available at: [Link]
-
DIBUTYL TARTRATE, (+)-. precisionFDA. Available at: [Link]
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dibutyl tartrate. (2024). ChemBK. Available at: [Link]
-
Dibutyl Phthalate. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water. Available at: [Link]
-
WASTE DISPOSAL MANUAL. University of Louisville Department of Environmental Health and Safety. Available at: [Link]
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A Researcher's Guide to the Safe Handling of Dibutyl D-tartrate: Essential Personal Protective Equipment Protocols
For the discerning researcher engaged in the nuanced fields of drug development and chemical synthesis, the safe handling of specialized reagents is paramount. Dibutyl D-tartrate, a chiral compound instrumental in asymmetric synthesis, requires a methodical approach to personal protection to ensure laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of why each protective measure is critical.
Hazard Assessment: Understanding the Risks of this compound
While some safety data sheets (SDS) may classify this compound as non-hazardous, a comprehensive risk assessment necessitates a more cautious approach. The toxicological data for this compound is not extensively reported. Therefore, we will adopt a conservative stance, drawing parallels from the more thoroughly studied, structurally similar compound, Dibutyl Phthalate. This proactive approach ensures the highest level of safety.
The primary hazards associated with this compound are anticipated to be:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of mists or aerosols may lead to respiratory discomfort.[2]
Given the limited specific toxicity data, it is prudent to handle this compound with the assumption that it may have other potential health effects, and thus, minimizing exposure is a critical objective.
Core Personal Protective Equipment (PPE) for Handling this compound
A foundational PPE ensemble is required for all routine laboratory operations involving this compound. The following table summarizes the essential equipment, with detailed explanations in the subsequent sections.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or Butyl rubber gloves. | Prevents direct skin contact and potential irritation. |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Protects eyes from splashes and aerosols. |
| Body Protection | A standard laboratory coat. For larger quantities or splash risks, a chemically resistant apron should be worn over the lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required in a well-ventilated area. A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated spaces. | Prevents inhalation of aerosols or mists. |
In-Depth Analysis and Procedural Guidance
The selection of appropriate gloves is critical to prevent dermal exposure. While no glove material offers indefinite protection, some provide significantly better resistance to specific chemicals.
-
Causality of Glove Selection: For this compound, the choice of nitrile or butyl rubber is based on their proven resistance to similar ester compounds. These materials provide a robust barrier against penetration. It is crucial to inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.
-
Step-by-Step Glove Protocol:
-
Inspection: Before donning, visually inspect each glove for tears, pinholes, or other defects.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: Avoid touching personal items such as phones or notebooks with gloved hands to prevent cross-contamination.
-
Doffing: To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove, containing the first glove inside the second.
-
Disposal: Dispose of used gloves in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
This compound can cause eye irritation upon contact.[2] Therefore, robust eye and face protection is non-negotiable.
-
Rationale for Goggles and Face Shields: Chemical safety goggles provide a seal around the eyes, offering protection from splashes from all directions. A face shield should be used in conjunction with goggles when handling larger volumes or when there is a significant risk of splashing, as it provides an additional layer of protection for the entire face.
A standard, clean laboratory coat is the minimum requirement for body protection.
-
When to Escalate Protection: For procedures involving larger quantities of this compound or a higher risk of splashing, a chemically resistant apron worn over the lab coat is recommended. This provides an impermeable barrier, preventing the chemical from soaking through to personal clothing and skin.
Under normal laboratory conditions with adequate ventilation (e.g., working in a chemical fume hood), respiratory protection is generally not required for handling this compound due to its low volatility.
-
Situations Requiring Respiratory Protection: In the event of a large spill, or when working in an area with poor ventilation where aerosols or mists may be generated, a NIOSH-approved respirator with an organic vapor cartridge should be used. It is essential to have a respiratory protection program in place, including fit-testing and training, if respirators are to be used.
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Decontamination and Disposal of Contaminated PPE
Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.
-
Operational Plan for Disposal:
-
Segregation: All disposable PPE that has come into contact with this compound, including gloves and any contaminated wipes, must be segregated from regular laboratory trash.
-
Containment: Place all contaminated disposable items in a clearly labeled, leak-proof hazardous waste container.
-
Decontamination of Reusable PPE: Reusable items such as face shields and chemically resistant aprons should be decontaminated according to your institution's standard operating procedures. This typically involves washing with soap and water, followed by a rinse.
-
Waste Stream Management: The collected hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Tartaric acid and its salts may be permissible for sewer disposal in some jurisdictions if heavily diluted, but this does not typically apply to its esters.[3] Always consult your institution's waste disposal guidelines.
-
By adhering to these rigorous, evidence-based protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This commitment to a culture of safety is the bedrock of innovative and responsible research.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
